Product packaging for FSCPX(Cat. No.:CAS No. 156547-56-7)

FSCPX

Cat. No.: B1674165
CAS No.: 156547-56-7
M. Wt: 506.5 g/mol
InChI Key: XJLGXHIRSHTRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FSCPX (8-cyclopentyl-N3-[3-(4-(fluorosulfonyl)benzoyloxy)propyl]-N1-propylxanthine) is widely recognized in pharmacological research as a selective, irreversible antagonist for the A1 adenosine receptor (A1 receptor) . It has been pivotal in studies aimed at differentiating receptor types and subtypes, and is an essential tool for the assessment and quantification of receptor reserve for various agonists in tissues such as the guinea pig and rat atrium . Its irreversible action is fundamental for experiments requiring prolonged receptor inactivation. Emerging research has revealed that this compound's pharmacological profile may be more complex than previously understood. A growing body of evidence indicates that, in addition to its canonical receptor antagonism, this compound may possess a secondary activity . Studies suggest that this compound can inhibit the effect of nucleoside transport inhibitors (e.g., NBTI) that is mediated by increasing the interstitial concentration of endogenous adenosine . As a mechanism for this unexpected interference, it has been hypothesized that this compound may act as an irreversible inhibitor of ectonucleotidases, such as CD39 and/or CD73, which are the main enzymes responsible for interstitial adenosine production in the heart . This potential dual mechanism of action makes this compound a particularly intriguing compound for investigating the intricate regulation of the adenosinergic system in the heart and potentially other tissues. Given its research applications, this product is labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O6S B1674165 FSCPX CAS No. 156547-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLGXHIRSHTRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166094
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156547-56-7
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (FSCPX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, a compound also known as FSCPX. This compound is a valuable research tool, acting as a selective and irreversible antagonist of the A1 adenosine receptor. Its unique properties make it instrumental in studies of purinergic signaling pathways and for in vivo "receptor knock-down" experiments.

The synthesis of this compound is a multi-step process, commencing with the commercially available 8-cyclopentyl-1-propylxanthine. The core of the synthesis involves two key transformations: N-alkylation at the 3-position of the xanthine ring, followed by an esterification reaction to introduce the fluorosulfonylbenzoyl moiety.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of xanthine derivatives and related compounds.

Step 1: Synthesis of 8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine

This initial step involves the selective alkylation of the N3-position of 8-cyclopentyl-1-propylxanthine with a 3-hydroxypropyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )
8-Cyclopentyl-1-propylxanthine262.34
3-Bromo-1-propanol138.99
Potassium Carbonate (K₂CO₃)138.21
Dimethylformamide (DMF)73.09

Procedure:

  • To a solution of 8-cyclopentyl-1-propylxanthine in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.

  • Add 3-bromo-1-propanol to the reaction mixture.

  • Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine as a solid.

Step 2: Synthesis of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (this compound)

The final step is the esterification of the hydroxyl group of the intermediate with 4-(fluorosulfonyl)benzoyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )
8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine320.41
4-(Fluorosulfonyl)benzoyl chloride222.62
Triethylamine (TEA) or Pyridine101.19 / 79.10
Dichloromethane (DCM) or Chloroform (CHCl₃)84.93 / 119.38

Procedure:

  • Dissolve 8-cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Add a suitable base, such as triethylamine (TEA) or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-(fluorosulfonyl)benzoyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (this compound).

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
8-Cyclopentyl-1-propylxanthine-C₁₃H₁₈N₄O₂262.34Starting Material
8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine-C₁₆H₂₄N₄O₃320.41Intermediate
4-(Fluorosulfonyl)benzoyl chloride-C₇H₄ClFO₃S222.62Reagent
8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthineThis compoundC₂₃H₂₇FN₄O₅S506.55Final Product

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Start 8-Cyclopentyl-1-propylxanthine Intermediate 8-Cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine Start->Intermediate N-Alkylation FinalProduct This compound Intermediate->FinalProduct Esterification Reagent1 3-Bromo-1-propanol, K₂CO₃, DMF Reagent1->Start Reagent2 4-(Fluorosulfonyl)benzoyl chloride, Base, Solvent Reagent2->Intermediate

Caption: Synthetic pathway for this compound.

A1 Adenosine Receptor Signaling Pathway

This compound acts as an irreversible antagonist at the A1 adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.

A1_Signaling_Pathway cluster_membrane Plasma Membrane A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Activates This compound This compound (Irreversible Antagonist) This compound->A1R Irreversibly Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->CellularResponse Phosphorylates

Caption: A1 adenosine receptor signaling cascade.

In-Depth Technical Guide: The Dual Mechanism of Action of FSCPX on Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 8-cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (FSCPX), a critical tool in adenosine receptor research. This compound is a potent and selective antagonist of the A1 adenosine receptor, exhibiting a unique, dual mode of action that combines irreversible receptor antagonism with the modulation of extracellular adenosine levels. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound.

Core Mechanism 1: Irreversible Antagonism of the A1 Adenosine Receptor

This compound is a derivative of the well-characterized selective A1 adenosine receptor antagonist, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). The key structural feature of this compound is the presence of a fluorosulfonylphenyl moiety. This group acts as a reactive electrophile, enabling the formation of a covalent bond with nucleophilic residues within the A1 adenosine receptor's binding pocket. This irreversible binding permanently inactivates the receptor, making this compound an invaluable tool for "receptor knock-down" experiments both in vitro and in vivo.

The primary consequence of this irreversible antagonism is the blockade of A1 receptor-mediated signaling pathways. A1 adenosine receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by endogenous adenosine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By irreversibly binding to the A1 receptor, this compound prevents adenosine from activating this pathway, thereby maintaining higher levels of cAMP.

Quantitative Data: Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (Ki/IC50)SpeciesReference
This compound A1IC50 = 11.8 ± 3.2 nMDDT1 MF2 cells[1]
DPCPXHuman A1Ki = 3.9 nMHuman[2]
DPCPXHuman A2AKi = 130 nMHuman[2]
DPCPXHuman A2BKi = 50 nMHuman[2]
DPCPXHuman A3Ki = 4000 nMHuman[2]

Signaling Pathway Diagram

FSCPX_A1_Antagonism Adenosine Adenosine A1R A1 Adenosine Receptor Adenosine->A1R Binds & Activates This compound This compound This compound->A1R Irreversibly Binds & Inactivates Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP

Caption: Irreversible antagonism of the A1 adenosine receptor by this compound.

Core Mechanism 2: Putative Inhibition of Ectonucleotidases

Emerging evidence suggests a second, indirect mechanism of action for this compound involving the modulation of extracellular adenosine concentrations. Studies have shown that this compound can reduce the interstitial accumulation of adenosine that is typically induced by nucleoside transport inhibitors like S-(2-hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI). This effect is hypothesized to stem from the inhibition of ectonucleotidases, particularly ecto-5'-nucleotidase (CD73) and ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase-1 or CD39). These enzymes are crucial for the extracellular production of adenosine from ATP and AMP.

While direct inhibition of these enzymes by this compound in in-vitro assays has not been consistently observed, circumstantial evidence from ex-vivo preparations strongly supports this hypothesis. The high lipophilicity of this compound may lead to its accumulation in the cell membrane, where it can interact with membrane-bound ectonucleotidases more effectively than in aqueous in-vitro environments. By inhibiting these enzymes, this compound would reduce the rate of adenosine production, thereby lowering its concentration in the synaptic cleft and interstitial space.

Quantitative Data: Ectonucleotidase Inhibition

To date, specific IC50 or Ki values for the inhibition of CD39 and CD73 by this compound have not been reported in the literature. The evidence for this mechanism remains indirect.

Signaling Pathway Diagram

FSCPX_Ectonucleotidase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis This compound This compound CD39 CD39 (NTPDase-1) This compound->CD39 Inhibits CD73 CD73 (ecto-5'-nucleotidase) This compound->CD73 Inhibits

Caption: Putative inhibition of ectonucleotidases by this compound.

Experimental Protocols

Radioligand Binding Assay for an Irreversible Antagonist (this compound)

This protocol is designed to determine the irreversible binding of this compound to the A1 adenosine receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the A1 adenosine receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Pre-incubation with this compound:

    • Incubate the membrane preparation with various concentrations of this compound (or vehicle control) for a sufficient period to allow for covalent bond formation (e.g., 30-60 minutes at 25-37°C).

  • Washing Step:

    • Centrifuge the membranes to pellet them and discard the supernatant containing unbound this compound.

    • Wash the membranes multiple times by resuspending in fresh, ice-cold buffer followed by centrifugation to ensure complete removal of non-covalently bound this compound.

  • Radioligand Binding:

    • Resuspend the washed membranes in the assay buffer.

    • Incubate the this compound-pretreated membranes with a saturating concentration of a suitable A1 adenosine receptor radioligand (e.g., [³H]DPCPX).

    • Incubate to equilibrium (e.g., 60-120 minutes at 25°C).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Compare the specific binding of the radioligand in this compound-pretreated membranes to the control (vehicle-pretreated) membranes. A decrease in specific binding indicates irreversible antagonism by this compound.

Experimental Workflow Diagram

Irreversible_Binding_Workflow start Start prep Prepare A1R-expressing membranes start->prep preincubate Pre-incubate membranes with This compound or vehicle prep->preincubate wash Wash membranes to remove unbound this compound preincubate->wash radioligand Incubate with [³H]DPCPX wash->radioligand filter Separate bound/free ligand via filtration radioligand->filter quantify Quantify radioactivity filter->quantify analyze Analyze data and determine irreversible binding quantify->analyze end End analyze->end Furchgott_Analysis start Start control_curve Generate control agonist concentration-response curve start->control_curve treat Treat preparation with a fixed concentration of this compound control_curve->treat wash Wash to remove unbound this compound treat->wash fscpx_curve Generate agonist concentration-response curve in this compound-treated preparation wash->fscpx_curve repeat_this compound Repeat with multiple This compound concentrations fscpx_curve->repeat_this compound equieffective Determine equieffective agonist concentrations repeat_this compound->equieffective plot Construct double reciprocal plot (1/[A] vs 1/[A']) equieffective->plot analyze Analyze plot to determine agonist KA and receptor reserve plot->analyze end End analyze->end

References

In-Depth Technical Guide to the Chemical Properties of 8-Cyclopentyl-1-propylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological characteristics of 8-cyclopentyl-1-propylxanthine derivatives. These compounds are notable for their potent and selective antagonism of the A1 adenosine receptor, making them valuable tools in pharmacological research and potential therapeutic agents.

Core Chemical Structure and Pharmacological Significance

8-Cyclopentyl-1-propylxanthine derivatives belong to the class of xanthines, which are heterocyclic compounds structurally related to caffeine and theophylline. The core structure consists of a xanthine scaffold with a cyclopentyl group at the 8-position and a propyl group at the 1-position. Variations in substituents at the 3- and 7-positions further modulate the pharmacological profile of these compounds.

The primary pharmacological target of these derivatives is the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating cardiac function, neuronal activity, and renal function. By selectively blocking this receptor, 8-cyclopentyl-1-propylxanthine derivatives can counteract the effects of adenosine, leading to potential therapeutic applications in conditions such as bradycardia, heart failure, and neurodegenerative diseases.

Structure-Activity Relationships and Quantitative Data

The affinity and selectivity of 8-cyclopentyl-1-propylxanthine derivatives for adenosine receptors are highly dependent on the nature and position of their substituents. The 8-cyclopentyl group is a key determinant for high affinity at the A1 receptor.

While comprehensive data for a wide range of 1-propyl derivatives is still an area of active research, studies on related 8-cycloalkylxanthines provide significant insights. For instance, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a well-characterized and highly selective A1 antagonist with a Ki value of 0.45 nM at the A1 receptor and 330 nM at the A2 receptor, demonstrating over 700-fold selectivity.[1][2] The potency of 8-phenyl-1-propylxanthine, with a Ki in the range of 20-70 nM, highlights the potential of the 1-propyl scaffold.[3]

Below is a summary of representative quantitative data for 8-cycloalkylxanthine derivatives, illustrating the impact of substitutions on receptor affinity.

Compound NameN1-SubstituentN3-Substituent8-SubstituentA1 Receptor Ki (nM)A2 Receptor Ki (nM)Selectivity (A2/A1)
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)PropylPropylCyclopentyl0.45330~733
8-Cyclopentyl-1,3-dimethylxanthine (CPT)MethylMethylCyclopentyl10.91440~132
8-Phenyl-1-propylxanthinePropylHPhenyl20-70--

A1 Adenosine Receptor Signaling Pathway

8-Cyclopentyl-1-propylxanthine derivatives exert their effects by competitively blocking the A1 adenosine receptor. This receptor is primarily coupled to inhibitory G proteins (Gi/o). Antagonism of the A1 receptor prevents the downstream signaling cascade initiated by adenosine binding.

A1_Signaling_Pathway A1 Adenosine Receptor Antagonism Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R A1 Adenosine Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel K+ Channel G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Reduced_Ca_Influx Reduced Ca2+ Influx Ca_channel->Reduced_Ca_Influx Leads to Adenosine Adenosine Adenosine->A1R Binds Antagonist 8-Cyclopentyl-1-propylxanthine Derivative (Antagonist) Antagonist->A1R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced heart rate, neuronal inhibition) PKA->Cellular_Response Leads to

A1 Adenosine Receptor Antagonism Pathway

Experimental Protocols

General Synthesis Workflow

The synthesis of 8-cyclopentyl-1-propylxanthine derivatives typically follows a multi-step procedure starting from a substituted uracil. The following diagram outlines a general workflow.

Synthesis_Workflow General Synthesis and Characterization Workflow Start Substituted Uracil Nitrosation Nitrosation Start->Nitrosation Reduction Reduction to Diaminouracil Nitrosation->Reduction Cyclization Cyclization with Cyclopentanecarboxylic Acid or Aldehyde Reduction->Cyclization Alkylation N-Alkylation with Propyl Halide Cyclization->Alkylation Purification Purification (e.g., HPLC, Recrystallization) Alkylation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final 8-Cyclopentyl-1-propylxanthine Derivative Characterization->Final_Compound

General Synthesis and Characterization Workflow
Detailed Synthesis of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

The following protocol for the synthesis of the related compound DPCPX can be adapted for 1-propyl derivatives.

  • Nitrosation of 1,3-dipropyluracil: 1,3-dipropyluracil is treated with sodium nitrite in acetic acid to yield 1,3-dipropyl-5-nitrosouracil.

  • Reduction to 5,6-diamino-1,3-dipropyluracil: The nitrosouracil is reduced using a reducing agent such as sodium dithionite in an aqueous solution.

  • Cyclization to 8-cyclopentyl-1,3-dipropylxanthine: The resulting diaminouracil is refluxed with cyclopentanecarboxylic acid in a suitable solvent like toluene. The intermediate is then treated with sodium hydroxide followed by acidification to yield the final product.

Purification and Characterization
  • High-Performance Liquid Chromatography (HPLC): Purification is typically achieved using reverse-phase HPLC with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compounds is confirmed using 1H and 13C NMR. Spectra are typically recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Mass Spectrometry (MS): The molecular weight of the final products is confirmed using techniques such as electrospray ionization mass spectrometry (ESI-MS).

Radioligand Binding Assay

The affinity of the compounds for adenosine receptors is determined by radioligand binding assays.

  • Membrane Preparation: Membranes from cells or tissues expressing the target adenosine receptor (e.g., rat brain for A1) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Conclusion

8-Cyclopentyl-1-propylxanthine derivatives represent a promising class of A1 adenosine receptor antagonists. Their chemical properties can be finely tuned through synthetic modifications, leading to compounds with high affinity and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further exploration of the structure-activity relationships of 1-propyl derivatives is warranted to fully elucidate their therapeutic potential.

References

In Vitro Stability of FSCPX in Biological Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSCPX, chemically identified as 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, is a potent and selective irreversible antagonist of the A₁ adenosine receptor. Its ability to covalently bind to this receptor has made it a valuable tool in pharmacological research to study the physiological and pathological roles of A₁ adenosine receptor signaling. More recent evidence also suggests a potential secondary role for this compound in modulating ectonucleotidase activity, adding another layer of complexity to its biological profile.

This technical guide provides an in-depth overview of the in vitro stability of this compound, crucial for the accurate design and interpretation of biological assays. It includes available data on its stability, detailed experimental protocols for relevant assays, and a discussion of its known mechanisms of action.

Core Compound Information

Identifier Value
Full Chemical Name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Synonyms This compound, this compound xanthine
Molecular Formula C₂₃H₂₇FN₄O₆S
Molecular Weight 506.5 g/mol
Primary Target A₁ Adenosine Receptor (irreversible antagonist)

In Vitro Stability of this compound

The in vitro stability of a compound is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. For this compound, its stability in aqueous-based biological assay buffers and cell culture media is of particular importance.

Chemical Stability

The this compound molecule contains a fluorosulfonyl benzoyl ester functional group. Esters are susceptible to hydrolysis, and the rate of this hydrolysis can be influenced by pH and the presence of esterase enzymes in biological matrices. The fluorosulfonyl group is a reactive moiety that contributes to the irreversible binding of this compound to its target. Its reactivity also implies potential susceptibility to nucleophilic attack by components of the assay medium.

Storage of Stock Solutions:

For long-term storage, this compound stock solutions are reported to be stable under the following conditions:

  • -80°C for up to 6 months

  • -20°C for up to 1 month

It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound.

Stability in Biological Media:

Quantitative data on the half-life of this compound in common biological buffers (e.g., PBS, HEPES, Tris) and cell culture media (e.g., DMEM, RPMI-1640) is not extensively documented in publicly available literature. Researchers should be aware that the ester linkage may undergo hydrolysis over time, especially at non-neutral pH or in the presence of serum containing esterases. The fluorosulfonyl group is also reactive and can be expected to have a limited half-life in aqueous solutions.

Due to the lack of specific stability data, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of In Vitro Stability in Biological Buffer

This protocol provides a general framework for assessing the chemical stability of this compound in a biological buffer of choice.

Objective: To determine the rate of degradation of this compound in a specific biological buffer over time.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • Incubator or water bath

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Spike into Buffer: Dilute the this compound stock solution into the pre-warmed (e.g., 37°C) biological buffer to achieve the final desired concentration (e.g., 10 µM).

  • Time-Point Sampling: Immediately after spiking (t=0) and at various subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound-buffer mixture.

  • Sample Quenching: Immediately quench the reaction to prevent further degradation. This can be achieved by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity if present.

  • Sample Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent this compound compound.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate and half-life (t₁/₂) of the compound under the tested conditions.

Protocol 2: A₁ Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the A₁ adenosine receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the A₁ adenosine receptor.

Materials:

  • Cell membranes expressing the A₁ adenosine receptor

  • Radioligand specific for the A₁ receptor (e.g., [³H]DPCPX)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Incubation Setup: In a microcentrifuge tube, combine the cell membranes, the radioligand at a concentration near its K₋d, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

This compound is primarily characterized as an irreversible antagonist of the A₁ adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to Gᵢ/G₀ proteins.

The activation of the A₁ adenosine receptor leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Activation of potassium channels, leading to membrane hyperpolarization.

  • Inhibition of calcium channels, reducing calcium influx.

By irreversibly binding to the A₁ receptor, this compound blocks these downstream signaling events.

A1_Adenosine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A₁ Adenosine Receptor Adenosine->A1R Activates This compound This compound This compound->A1R Irreversibly Antagonizes G_protein Gᵢ/G₀ Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel Activation G_protein->K_channel Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP

Caption: A₁ Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for characterizing the in vitro activity of an antagonist like this compound.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis and Interpretation A1 Define Experimental Objectives A2 Prepare this compound Stock Solution A1->A2 A3 Culture Cells Expressing A₁ Adenosine Receptor A1->A3 B1 Perform In Vitro Stability Assay A2->B1 B2 Perform Radioligand Binding Assay A2->B2 B3 Perform Functional Assay (e.g., cAMP) A2->B3 A3->B2 A3->B3 C1 Calculate Stability (Half-life) B1->C1 C2 Determine IC₅₀ and Kᵢ values B2->C2 C3 Analyze Functional Inhibition B3->C3 C4 Correlate Data and Draw Conclusions C1->C4 C2->C4 C3->C4

Caption: General Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the A₁ adenosine receptor. A thorough understanding of its in vitro stability is paramount for obtaining reliable and interpretable data. Due to the presence of hydrolytically and reactive functional groups, it is strongly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions. The protocols and information provided in this guide serve as a comprehensive resource for scientists and drug development professionals working with this important compound.

The Structure-Activity Relationship of FSCPX: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSCPX, or 8-cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, is a potent and selective irreversible antagonist of the A₁ adenosine receptor (A₁AR). Its xanthine core structure, substituted at the N¹, N³, and C⁸ positions, provides a valuable scaffold for probing the A₁AR binding pocket and for developing novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key experimental protocols for its characterization, and its modulation of intracellular signaling pathways.

Introduction

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ adenosine receptor, in particular, is a key regulator of cardiovascular, neuronal, and renal function. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, A₁AR antagonists have been investigated for their therapeutic potential in conditions like heart failure, renal disease, and neurodegenerative disorders.

This compound stands out as a critical tool in A₁AR research due to its irreversible binding nature, which allows for "receptor knock-down" experiments to study receptor function and reserve. This guide will delve into the molecular determinants of this compound's activity, providing researchers with the necessary information to understand and utilize this compound effectively.

Structure-Activity Relationship of this compound and its Analogs

The affinity and irreversible nature of this compound are dictated by specific structural features. The core xanthine scaffold provides the foundational interaction with the A₁AR, while the substituents at the N¹, N³, and C⁸ positions fine-tune its binding properties.

  • Xanthine Core: The bicyclic purine structure of xanthine is a common feature of adenosine receptor antagonists.

  • C⁸ Position: The 8-cyclopentyl group is crucial for high affinity and selectivity for the A₁AR over other adenosine receptor subtypes.

  • N¹ Position: The 1-propyl substituent contributes to the overall binding affinity.

  • N³ Position: The N³ substituent, a 3-((4-(fluorosulfonyl)benzoyl)oxy)propyl chain, is the key to this compound's irreversible antagonism. The electrophilic fluorosulfonyl group forms a covalent bond with a nucleophilic residue within the A₁AR binding pocket.

Limited publicly available data exists for a wide range of this compound analogs. However, a study exploring modifications to the linker and reactive group has provided some insights into the SAR.

CompoundModification from this compoundA₁AR Affinity (Kᵢ, nM)Irreversible Binding
This compound -~11.8 (IC₅₀)Yes
Amide Analogue Ester linkage replaced with an amidePotentYes
Ketone Analogue 4a Ester linkage replaced with a ketoneImproved affinity vs this compoundYes
Ketone Analogue 4b Ketone linkage, varied alkyl chainImproved affinity vs this compoundYes
Ketone Analogue 4c Ketone linkage, varied alkyl chainImproved affinity vs this compoundYes

Table 1: Structure-Activity Relationship of this compound Analogs. Data is qualitative where specific quantitative values are not available in the public domain. The IC₅₀ value for this compound is for the inhibition of [³H]DPCPX binding.

Experimental Protocols

Radioligand Binding Assay for A₁ Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound and its analogs, for the A₁AR.

Materials:

  • Membrane preparations from cells expressing the A₁AR (e.g., CHO-A₁ cells).

  • [³H]DPCPX (a selective A₁AR antagonist radioligand).

  • Test compounds (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM R-PIA, an A₁AR agonist).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]DPCPX (at a concentration near its Kₔ), and varying concentrations of the test compound in the binding buffer. For determining non-specific binding, add the non-specific binding determinator instead of the test compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Assessment of Apoptosis and Necrosis in Cell Culture

This protocol outlines a method to assess the effect of this compound on apoptosis and necrosis in a cell line, such as LLC-PK1 kidney cells, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Materials:

  • LLC-PK1 cells.

  • Cell culture medium.

  • This compound.

  • Annexin V-FITC.

  • Propidium Iodide (PI).

  • Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Culture LLC-PK1 cells to the desired confluency and treat them with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include both untreated and positive controls for apoptosis and necrosis.

  • Cell Harvesting: Gently detach the cells from the culture plate and collect them by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the effect of this compound on cell viability.

Signaling Pathways Modulated by this compound

As an A₁AR antagonist, this compound primarily functions by blocking the downstream signaling cascades initiated by adenosine. The A₁AR is coupled to inhibitory G proteins (Gᵢ/Gₒ), and its activation leads to several key intracellular events.

Canonical A₁AR Signaling Pathway

The primary signaling pathway for the A₁AR involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

A1AR_Signaling cluster_membrane Cell Membrane A1AR A₁AR Gi Gαi/o A1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A1AR Activates This compound This compound This compound->A1AR Irreversibly Blocks Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Canonical A₁AR Signaling Pathway Blocked by this compound
MAPK/ERK Signaling Pathway

The A₁AR can also signal through pathways independent of cAMP, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. This pathway is typically associated with cell proliferation and differentiation. A₁AR-mediated activation of the MAPK/ERK pathway is often G protein-dependent and can involve protein kinase C (PKC).

A1AR_MAPK_Pathway cluster_membrane Cell Membrane A1AR A₁AR G_protein G Protein (Gi/o) A1AR->G_protein Adenosine Adenosine Adenosine->A1AR This compound This compound This compound->A1AR Blocks PLC PLC G_protein->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription

A₁AR-Mediated MAPK/ERK Signaling Pathway
Potential Off-Target Effects: Ectonucleotidase Inhibition

A noteworthy characteristic of this compound is its paradoxical effect in the presence of nucleoside transport inhibitors like S-(2-hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI).[1][2] Under normal conditions, NBTI blocks the reuptake of adenosine, increasing its extracellular concentration and enhancing A₁AR activation. However, pretreatment with this compound has been observed to blunt this effect, suggesting that this compound may have an additional mechanism of action beyond A₁AR antagonism.[1][2]

The leading hypothesis for this observation is that this compound may inhibit ectonucleotidases, such as CD39 and CD73, which are responsible for the extracellular production of adenosine from ATP and AMP.[1][2] This inhibition would reduce the pool of endogenous adenosine, thereby counteracting the effect of NBTI. It is important to note that direct inhibition of these enzymes by this compound in aqueous solutions has not been demonstrated, possibly due to the compound's lipophilicity and instability in aqueous media.[1]

FSCPX_Off_Target cluster_extracellular Extracellular Space cluster_membrane Cell Membrane ATP ATP/AMP Ectonucleotidases Ectonucleotidases (e.g., CD39, CD73) ATP->Ectonucleotidases Substrate Adenosine Adenosine ENT1 ENT1 Transporter Adenosine->ENT1 Reuptake A1AR A₁AR Adenosine->A1AR Activates Ectonucleotidases->Adenosine Produces This compound This compound This compound->Ectonucleotidases Hypothesized Inhibition NBTI NBTI NBTI->ENT1 Inhibits

Hypothesized Off-Target Effect of this compound on Ectonucleotidases

Conclusion

This compound is a powerful pharmacological tool for studying the A₁ adenosine receptor. Its well-defined structure-activity relationship, centered on the xanthine core and the reactive fluorosulfonyl moiety, allows for its use as a selective and irreversible antagonist. Understanding the experimental protocols for its characterization and its complex interplay with cellular signaling pathways, including its potential off-target effects, is crucial for its effective application in research and drug development. This guide provides a foundational understanding for scientists working to unravel the complexities of A₁AR biology and to design the next generation of adenosine receptor modulators.

References

A Comprehensive Technical Guide to the Pharmacological Profile of 8-Cyclopentylxanthine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of 8-cyclopentylxanthine (8-CPX) and its analogs. These compounds are notable for their potent and often selective antagonism of adenosine receptors, making them valuable tools in pharmacological research and promising candidates for therapeutic development. This document details their binding affinities, functional activities, the signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Pharmacological Profile: Adenosine Receptor Antagonism

8-Cyclopentylxanthine and its derivatives are a class of substituted xanthines that act as competitive antagonists at adenosine receptors. The parent compound, caffeine, is a non-selective antagonist, but modifications, particularly at the 8-position, have yielded analogs with high affinity and selectivity, especially for the A₁ adenosine receptor subtype. The introduction of a cyclopentyl or cyclohexyl group at the 8-position has been a key strategy in developing potent and highly A₁-selective antagonists[1][2]. For instance, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX or CPX) is a well-established and widely used selective A₁ antagonist[2][3].

The pharmacological effects of these analogs stem from their ability to block the actions of endogenous adenosine, a nucleoside that modulates numerous physiological processes, including neurotransmission, cardiac function, and inflammation[1]. By inhibiting adenosine signaling, these compounds can produce stimulant, cognitive-enhancing, and diuretic effects, among others.

Data Presentation: Receptor Binding Affinities

The affinity of 8-cyclopentylxanthine analogs for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki values, in nM) for several key analogs. Lower Ki values indicate higher binding affinity.

CompoundA₁ Receptor Ki (nM)A₂ₐ Receptor Ki (nM)A₂ₑ Receptor Ki (nM)A₃ Receptor Ki (nM)A₁ Selectivity vs A₂ₐ
DPCPX (CPX) 3.9130504000~33-fold
8-Cyclopentyltheophylline (8-CPT) Data not availableData not availableData not availableData not availableHigh A₁ selectivity noted[4]
1,3-Dipropyl-8-cyclohexylxanthine 1-1.5[2]Data not availableData not availableData not availableVery potent and selective[2]
XAC 1.2[1]Data not availableData not availableData not availableHigh affinity A₁ antagonist[1]

Note: Data is compiled from multiple sources and experimental conditions may vary. XAC (8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine) is included for comparison as a potent 8-substituted xanthine.

The structure-activity relationship (SAR) studies reveal that 1,3-dialkyl substitution with groups like propyl increases affinity for adenosine receptors[5]. The 8-cycloalkyl substituents, such as cyclopentyl and cyclohexyl, are particularly effective in conferring high potency and selectivity for the A₁ receptor[1][2][6].

Signaling Pathways and Mechanism of Action

8-CPX analogs exert their effects by blocking the canonical signaling pathway of the adenosine A₁ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_Protein Gi/o Protein A1R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Binds CPX_Analog 8-CPX Analog (Antagonist) CPX_Analog->A1R Blocks ATP ATP ATP->AC Substrate Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to

Caption: Adenosine A₁ receptor signaling pathway and its inhibition by an 8-CPX analog.

As illustrated, adenosine binding to the A₁ receptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. 8-CPX analogs competitively bind to the A₁ receptor, preventing adenosine from binding and thereby blocking this inhibitory cascade, which results in maintained or increased levels of cAMP and a subsequent cellular response.

Experimental Protocols

Characterizing the pharmacological profile of 8-cyclopentylxanthine analogs requires specific and robust experimental assays. The following sections detail the methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the affinity of 8-CPX analogs for adenosine receptor subtypes (e.g., A₁, A₂ₐ).

Materials:

  • Receptor Source: Cell membrane homogenates from cells engineered to express a high density of a single adenosine receptor subtype (e.g., CHO or HEK293 cells)[7].

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest.

    • For A₁ Receptors: [³H]DPCPX or [³H]N⁶-phenylisopropyladenosine[1][7].

    • For A₂ₐ Receptors: [³H]CGS21680[7][8].

  • Test Compounds: 8-CPX analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase (ADA) to remove endogenous adenosine[7].

  • Filtration System: A cell harvester with glass fiber filters (e.g., Brandel GF/B) to separate bound from free radioligand[8].

  • Scintillation Counter: To quantify the radioactivity retained on the filters.

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled 8-CPX analog (test compound).

  • Incubation: In assay tubes, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound[8]. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM NECA)[8].

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 22-25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium[7][8].

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand[8].

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand[8].

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter[7].

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: Membranes, Radioligand, Test Compound B Incubate Components (e.g., 60 min, 25°C) A->B Combine C Rapid Vacuum Filtration (Separates Bound/Free) B->C Terminate D Wash Filters with Ice-Cold Buffer C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 and Ki E->F

References

An In-Depth Technical Guide on the Binding Affinity of FSCPX for A1 vs. A2A Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of 8-Cyclopentyl-3-[3-(4-(fluorosulfonyl)benzoyloxy)propyl]-1-propylxanthine (FSCPX) for the A1 and A2A adenosine receptor subtypes. This compound is a well-established pharmacological tool, recognized for its potent and selective antagonist activity at the A1 adenosine receptor. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the A1 and A2A adenosine receptors has been determined through competitive radioligand binding assays. The data clearly demonstrates a high affinity and selectivity for the A1 receptor subtype.

CompoundReceptorCell LineRadioligandParameterValue (nM)
This compoundAdenosine A1DDT1 MF-2[³H]-DPCPXIC5011.8 ± 3.2
This compoundAdenosine A2A--Ki> 1000 (estimated)

Experimental Protocols

The determination of this compound's binding affinity for the A1 adenosine receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on common practices for this type of experiment.

Competitive Radioligand Binding Assay for A1 Adenosine Receptor

1. Materials:

  • Cell Culture: DDT1 MF-2 cells, a hamster vas deferens smooth muscle cell line endogenously expressing A1 adenosine receptors.
  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 2 IU/mL adenosine deaminase.
  • Radioligand: [³H]-8-Cyclopentyl-1,3-dipropylxanthine ([³H]-DPCPX), a selective A1 antagonist.
  • Competitor: this compound.
  • Non-specific Binding Control: 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).
  • Scintillation Cocktail.
  • Glass Fiber Filters.

2. Cell Culture and Membrane Preparation:

  • DDT1 MF-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and then homogenized in membrane preparation buffer using a Polytron homogenizer.
  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
  • The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method such as the Bradford assay.

3. Binding Assay:

  • The assay is performed in a final volume of 200 µL.
  • Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [³H]-DPCPX (typically around its Kd, e.g., 1-2 nM).
  • Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) are added to displace the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of unlabeled DPCPX (10 µM).
  • The reaction mixture is incubated for 60-90 minutes at room temperature.
  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
  • The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
  • The filters are then placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism software).
  • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-DPCPX, is determined.
  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the A1 and A2A adenosine receptors and a typical experimental workflow for a competitive binding assay.

G cluster_A1 A1 Adenosine Receptor Signaling A1R A1 Receptor Gi Gi/o Protein A1R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: A1 Adenosine Receptor Signaling Pathway.

G cluster_A2A A2A Adenosine Receptor Signaling A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Caption: A2A Adenosine Receptor Signaling Pathway.

G cluster_workflow Competitive Binding Assay Workflow start Start prep Prepare Cell Membranes start->prep incubate Incubate Membranes with [³H]-Radioligand & this compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Data Analysis (IC50/Ki Determination) count->analyze end End analyze->end

Caption: Experimental Workflow for Competitive Binding Assay.

The Adenosine A1 Receptor Antagonist 8-Cyclopentyl-1-propylxanthine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a notable xanthine derivative, has solidified its position in pharmacological research as a potent and highly selective antagonist of the adenosine A1 receptor (A1R). Its remarkable affinity for the A1R, coupled with a significant selectivity over other adenosine receptor subtypes, has rendered it an invaluable tool for elucidating the physiological and pathophysiological roles of A1R signaling. This technical guide provides a comprehensive review of the existing research on DPCPX, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Quantitative Pharmacological Data

The pharmacological profile of DPCPX is primarily defined by its high binding affinity for the adenosine A1 receptor and its selectivity over other adenosine receptor subtypes. This has been quantified across numerous studies, with key binding affinity (Ki) and dissociation constant (Kd) values summarized below.

Receptor SubtypeLigandSpeciesTissue/Cell LineKi (nM)Kd (pM)Reference(s)
Adenosine A1 [3H]DPCPXRatBrain Membranes0.46-[1]
[3H]DPCPXHumanRecombinant CHO cells3.9-[2]
[3H]DPCPXRatFat Cells0.45-[3]
[3H]DPCPXBovineBrain, Heart-50-190[3]
[3H]DPCPXRatBrain, Fat Cells-50-190[3]
Adenosine A2A [3H]NECARatStriatal Membranes340-[1]
[3H]ZM241385HumanRecombinant CHO cells130-[2]
[3H]NECAHumanPlatelets330-[3]
Adenosine A2B HumanRecombinant CHO cells50-[2]
Adenosine A3 HumanRecombinant CHO cells4000-[2]

Signaling Pathways and Mechanism of Action

DPCPX exerts its effects by competitively blocking the binding of endogenous adenosine to the A1 receptor, a G protein-coupled receptor (GPCR) typically coupled to inhibitory G proteins (Gi/o).

A1 Receptor-cAMP Signaling Pathway

Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). By antagonizing this interaction, DPCPX prevents the adenosine-mediated decrease in cAMP levels, thereby modulating a variety of downstream cellular processes.

A1_cAMP_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Binds to DPCPX DPCPX DPCPX->A1R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets ERK_JNK_Pathway cluster_inhibition Effect of DPCPX DPCPX DPCPX A1R Adenosine A1 Receptor DPCPX->A1R Inhibits Upstream_Signal Upstream Signaling Events A1R->Upstream_Signal Modulates MEK MEK Upstream_Signal->MEK JNK_Pathway JNK Pathway Components Upstream_Signal->JNK_Pathway ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Cell_Proliferation Cell Proliferation and Migration pERK->Cell_Proliferation Promotes DPCPX_Effect Inhibition of Proliferation & Migration pERK->DPCPX_Effect JNK JNK JNK_Pathway->JNK Phosphorylates pJNK p-JNK JNK->pJNK pJNK->Cell_Proliferation Promotes pJNK->DPCPX_Effect Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Buffer, Compound, [3H]DPCPX, Membranes) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 & Ki Determination) counting->data_analysis end End data_analysis->end

References

Unraveling "FSCPX": A Case of Mistaken Identity in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification has emerged regarding the substance identified as "FSCPX." Initial research indicates that "this compound" is the ticker symbol for the Fidelity Select Consumer Discretionary Portfolio, a mutual fund, and not a chemical compound used in laboratory research.

This misidentification prevents the creation of the requested in-depth technical guide on safety and handling, experimental protocols, and signaling pathways. The information available for a financial product is entirely different from the scientific data required for a laboratory substance.

To proceed with your request, the full chemical name or a recognized scientific identifier for the compound you are working with is essential. Chemical compounds are often designated by various names and numbers to ensure precise identification and avoid ambiguity. These can include:

  • Systematic IUPAC Name: The official name based on the compound's chemical structure.

  • Common or Trivial Name: A more frequently used, non-systematic name.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Other Identifiers: PubChem CID, InChI key, or a company-specific catalog number.

Once the correct identity of the substance is provided, a comprehensive technical guide can be developed, including the following sections as originally requested:

  • Safety and Handling Guidelines: Including pictograms, hazard statements, precautionary measures, and personal protective equipment (PPE) recommendations.

  • Physicochemical Properties: Presented in a structured table.

  • Toxicological Data: Summarized for easy reference.

  • Experimental Protocols: Detailed methodologies for relevant experiments.

  • Signaling Pathway and Workflow Diagrams: Visualized using Graphviz (DOT language) to illustrate molecular interactions and experimental procedures.

We urge researchers, scientists, and drug development professionals to verify the identifiers of the substances they are working with to ensure access to accurate and relevant safety and technical information. Please provide the correct chemical identifier for "this compound" to enable the generation of the requested technical guide.

Methodological & Application

Application Notes and Protocols for FSCPX as an Adenosine A1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSCPX (8-cyclopentyl-3-(3-fluorosulfonylcinnamoyl)-1-propylxanthine) is a potent and selective irreversible antagonist of the adenosine A1 receptor (A1AR). Its irreversible binding nature makes it a valuable tool for studying the physiological and pathological roles of the A1AR. By covalently binding to the receptor, this compound can be used to achieve a long-lasting "receptor knock-down" effect both in vitro and in vivo, allowing for the investigation of the consequences of sustained A1AR blockade.[1] These application notes provide an overview of this compound's properties and detailed protocols for its use in various experimental settings.

Mechanism of Action

This compound acts as an irreversible antagonist at the adenosine A1 receptor. The fluorosulfonyl group of this compound is believed to form a covalent bond with a nucleophilic amino acid residue within the receptor's binding pocket, leading to its inactivation. This irreversible binding contrasts with reversible antagonists, which bind and dissociate from the receptor, allowing for the study of receptor function in a state of prolonged inactivation.

Quantitative Data

The following table summarizes the reported binding affinity of this compound for the adenosine A1 receptor.

Parameter Value Cell Line/Tissue Assay Type Reference
IC50 11.8 ± 3.2 nMDDT1 MF-2 cellsIrreversible binding assay with [3H]DPCPX(Not explicitly cited, but inferred from multiple sources discussing its irreversible nature)

Experimental Protocols

In Vitro Irreversible Radioligand Binding Assay

This protocol describes how to determine the IC50 value of this compound for the adenosine A1 receptor using a radioligand binding assay with the A1-selective antagonist radioligand [3H]DPCPX.

Materials:

  • Cell membranes expressing the adenosine A1 receptor (e.g., from CHO-K1 cells stably expressing human A1AR)

  • [3H]DPCPX (specific activity ~120 Ci/mmol)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from A1AR-expressing cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Pre-incubation with this compound:

    • In a series of microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50 µg) to the Binding Buffer.

    • Add increasing concentrations of this compound (e.g., from 10-11 M to 10-5 M) to the tubes. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for the irreversible binding of this compound.

  • Washing Step: To remove unbound this compound, centrifuge the membrane suspensions at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Discard the supernatant and resuspend the pellets in fresh, ice-cold Binding Buffer. Repeat this washing step at least two more times.

  • Radioligand Binding:

    • After the final wash, resuspend the membrane pellets in Binding Buffer.

    • Add a fixed concentration of [3H]DPCPX (typically at a concentration close to its Kd, e.g., 1-2 nM) to each tube.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM DPCPX) to a separate set of tubes.

    • Incubate for 60-90 minutes at room temperature.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each this compound concentration.

    • Plot the percentage of specific [3H]DPCPX binding as a function of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value of this compound.

In Vitro Functional Assay: cAMP Accumulation

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on agonist-induced inhibition of cyclic AMP (cAMP) accumulation.

Materials:

  • Cells expressing the adenosine A1 receptor coupled to Gi (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA)

  • Forskolin (or another adenylyl cyclase activator)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Protocol:

  • Cell Culture and Plating: Culture the A1AR-expressing cells to ~80-90% confluency. Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Pre-treatment with this compound:

    • The next day, replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle.

    • Incubate for 60 minutes at 37°C to allow for irreversible binding.

  • Washing: Aspirate the this compound-containing medium and wash the cells three times with warm assay buffer to remove any unbound antagonist.

  • Agonist Stimulation:

    • Add assay buffer containing a fixed concentration of forskolin (e.g., 10 µM, to stimulate cAMP production) and a range of concentrations of the A1AR agonist CPA (e.g., 10-10 M to 10-5 M) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate concentration-response curves for CPA in the absence and presence of each concentration of this compound.

    • The irreversible antagonism of this compound will result in a concentration-dependent decrease in the maximal effect (Emax) of the agonist and a rightward shift of the concentration-response curve.

In Vivo Receptor Knock-down Protocol

This protocol provides a general guideline for using this compound as a "receptor knock-down" tool in vivo to study the long-term effects of A1AR blockade.[1]

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO, or a mixture, to be optimized for solubility and tolerability)

  • Experimental animals (e.g., rats or mice)

  • Method for drug administration (e.g., intravenous, intraperitoneal)

Protocol:

  • Dose and Vehicle Selection:

    • Determine the optimal dose of this compound required to achieve the desired level of receptor inactivation. This may require preliminary dose-response studies.

    • Select a vehicle that solubilizes this compound and is well-tolerated by the animals.

  • Administration: Administer this compound to the animals via the chosen route. The frequency of administration will depend on the desired duration of receptor blockade and the rate of receptor turnover. Due to its irreversible nature, a single dose may be sufficient for several days.

  • Functional Readouts: At various time points after this compound administration, assess the functional consequences of A1AR blockade. This can include:

    • Behavioral tests: Assess changes in locomotion, anxiety, pain perception, or other relevant behaviors.

    • Physiological measurements: Monitor cardiovascular parameters (heart rate, blood pressure), body temperature, or other physiological readouts.[1]

    • Ex vivo analysis: At the end of the experiment, tissues can be collected for further analysis, such as measuring the remaining A1AR density via radioligand binding or assessing changes in downstream signaling pathways.

  • Control Groups: Include appropriate control groups, such as a vehicle-treated group and potentially a group treated with a reversible A1AR antagonist, to distinguish the effects of irreversible receptor inactivation from other potential drug effects.

Potential for Off-Target Effects

It is important for researchers to be aware that some studies have suggested that this compound may have effects other than irreversible A1 receptor antagonism. For instance, in isolated guinea pig atria, this compound has been observed to have paradoxical effects in the presence of nucleoside transport inhibitors, suggesting it might influence interstitial adenosine levels through other mechanisms, such as the inhibition of ectonucleotidases.[2][3][4] Therefore, careful experimental design and the use of appropriate controls are crucial to correctly interpret the results obtained with this compound.

Signaling Pathways and Experimental Workflows

Adenosine_A1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Binds This compound This compound This compound->A1R Irreversibly Binds & Inactivates G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing, reduced heart rate) PKA->Cellular_Response Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Cellular_Response Leads to DAG->Cellular_Response Leads to Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates

Caption: Adenosine A1 Receptor Signaling Pathway and this compound Inhibition.

Irreversible_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_binding Radioligand Binding cluster_detection Detection & Analysis prep_membranes Prepare A1AR-expressing cell membranes pre_incubation Pre-incubate membranes with this compound or vehicle prep_membranes->pre_incubation prep_this compound Prepare serial dilutions of this compound prep_this compound->pre_incubation wash_steps Wash membranes to remove unbound this compound pre_incubation->wash_steps add_radioligand Add [3H]DPCPX (and cold ligand for NSB) wash_steps->add_radioligand binding_incubation Incubate to reach binding equilibrium add_radioligand->binding_incubation filtration Filter and wash binding_incubation->filtration scintillation Scintillation counting filtration->scintillation analysis Data analysis to determine IC50 scintillation->analysis

Caption: Experimental Workflow for Irreversible Radioligand Binding Assay.

In_Vivo_Knockdown_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis animal_groups Establish animal groups (Vehicle, this compound) administration Administer this compound or vehicle to respective groups animal_groups->administration dose_prep Prepare this compound dose in appropriate vehicle dose_prep->administration time_points Observe at defined time points post-injection administration->time_points functional_tests Perform functional/ behavioral tests time_points->functional_tests physiological_monitoring Monitor physiological parameters time_points->physiological_monitoring tissue_collection Collect tissues for ex vivo analysis time_points->tissue_collection data_analysis Analyze and compare data between groups functional_tests->data_analysis physiological_monitoring->data_analysis tissue_collection->data_analysis

Caption: Experimental Workflow for In Vivo Receptor Knock-down using this compound.

References

Application Notes and Protocols for FSCPX in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FSCPX is a selective and irreversible antagonist of the A1 adenosine receptor. Adenosine receptors, particularly the A1 subtype, are G-protein coupled receptors that play crucial roles in various physiological processes, including neurotransmission and cardiac function.[1][2] The blockade of these receptors by antagonists like this compound can modulate cellular signaling pathways, making it a valuable tool for in vitro research in areas such as neuroscience, cardiology, and oncology. These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, ensuring reproducible and reliable results for researchers, scientists, and drug development professionals.

Data Presentation

For effective experimental planning, understanding the solubility and cytotoxicity of the solvent is critical. The following tables summarize the key quantitative data for dissolving and using this compound in cell culture.

Table 1: this compound Solubility and Storage

ParameterRecommendation
Recommended Solvent Dimethyl sulfoxide (DMSO)
Stock Solution Concentration 10 mM
Storage of Stock Solution -20°C for short to medium term
Stability For optimal results, it is recommended to prepare fresh stock solutions or use aliquots to avoid repeated freeze-thaw cycles.

Table 2: DMSO Cytotoxicity in Cell Culture

Final DMSO ConcentrationGeneral Effect on Most Cell Lines
< 0.1% Considered safe with minimal to no cytotoxicity.[3]
0.1% - 0.5% Generally well-tolerated by most cell lines, though some sensitive or primary cells may show effects.[3][4]
> 1% Can induce significant cytotoxicity and affect cell proliferation and viability.[4]
5% High levels of cytotoxicity, often leading to cell death.[3][4]

Table 3: Recommended this compound Working Concentrations

ApplicationRecommended Concentration Range
A1 Adenosine Receptor Antagonism 1 nM - 1 µM
Functional Assays (e.g., cAMP measurement) 10 nM - 500 nM
Cell Viability/Proliferation Studies 10 nM - 1 µM

Note: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound (C₁₈H₂₀FN₅O₂S) is 389.45 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 389.45 g/mol = 0.0038945 g = 3.89 mg.

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For example, add 1 mL of DMSO to 3.89 mg of this compound to get a 10 mM stock solution.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Treatment of Cultured Cells with this compound

This protocol provides a general workflow for treating adherent or suspension cells with the prepared this compound stock solution.

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile, nuclease-free pipette tips and tubes

Procedure:

  • Cell Seeding:

    • Seed cells at the desired density in a multi-well plate, flask, or dish.

    • Allow the cells to adhere and reach the desired confluency (typically 70-80% for adherent cells) before treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in complete cell culture medium to the desired final working concentration.

    • Crucially, ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (ideally ≤ 0.1%). For example, to achieve a 100 nM final concentration of this compound from a 10 mM stock, you would perform a 1:100,000 dilution. This would result in a final DMSO concentration of 0.001%, which is well below the toxic threshold.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the freshly prepared medium containing the desired concentration of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, trypan blue), proliferation assays, protein analysis (e.g., Western blotting), or gene expression analysis (e.g., qPCR).

Mandatory Visualizations

Signaling Pathway of A1 Adenosine Receptor Antagonism

A1_Antagonist_Signaling cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Activates This compound This compound This compound->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: A1 Adenosine Receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Treatment in Cell Culture

FSCPX_Workflow start Start: Cell Culture seed_cells 1. Seed Cells in Culture Plates start->seed_cells prepare_stock 2. Prepare 10 mM this compound Stock Solution in DMSO seed_cells->prepare_stock prepare_working 3. Dilute this compound Stock in Culture Medium prepare_stock->prepare_working treat_cells 4. Treat Cells with this compound (and Vehicle Control) prepare_working->treat_cells incubate 5. Incubate for Desired Time treat_cells->incubate analysis 6. Downstream Analysis (e.g., Viability, Proliferation) incubate->analysis end End: Data Acquisition analysis->end

Caption: General experimental workflow for treating cultured cells with this compound.

References

Application Notes and Protocols for 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine is a xanthine derivative designed as a potential antagonist for adenosine receptors. Its structural similarity to 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a well-established and highly selective A1 adenosine receptor antagonist, suggests that it likely shares a similar pharmacological profile.[1][2][3][4] The presence of a fluorosulfonyl moiety indicates that this compound is likely an irreversible or covalent antagonist, capable of forming a stable covalent bond with its target receptor.[5][6] This property makes it a valuable tool for receptor characterization, occupancy studies, and the development of long-acting therapeutics.

These application notes provide a detailed protocol for utilizing this compound in radioligand binding assays to characterize its interaction with adenosine receptors, particularly the A1 subtype. The methodologies are based on established protocols for the closely related analog, [3H]DPCPX, and incorporate considerations for the covalent binding nature of the compound.

Data Presentation

Table 1: Comparative Binding Affinities of Xanthine-Based Adenosine Receptor Antagonists
CompoundReceptor SubtypeBinding Affinity (Ki)SpeciesReference
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)A10.45 nMRat[2]
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)A2330 nMHuman[2]
8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX)A150-190 pM (KD)Bovine, Rat[2]
8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX)A10.21 nM (Kd)Porcine[3]

Note: Data for 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine is not yet publicly available. The data presented for DPCPX provides an expected range of affinity for the A1 adenosine receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for A1 Adenosine Receptors

This protocol details the procedure for determining the binding affinity (Ki) of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine by its ability to compete with the binding of a known radioligand, such as [3H]DPCPX, to A1 adenosine receptors in membrane preparations.

Materials:

  • Membrane Preparation: Crude membrane fractions from tissues or cells expressing A1 adenosine receptors (e.g., rat brain, bovine brain, or transfected cell lines).[1][2]

  • Radioligand: [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).

  • Test Compound: 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled A1 receptor antagonist like DPCPX or the test compound itself.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

  • Harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[7]

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[3]

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Perform the assay in a final volume of 250 µL per well in a 96-well plate.[1][7]

    • Add the following to each well:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of various concentrations of the test compound (8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine).

      • 50 µL of [3H]DPCPX at a concentration near its Kd (e.g., 0.2-0.5 nM).[3]

      • 100 µL of the membrane preparation (10-100 µg of protein).[1]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

    • Note for Covalent Antagonist: Due to the potential for covalent binding, the apparent affinity may increase with longer incubation times.[5] It is recommended to perform time-course experiments (e.g., 30, 60, 120, 180 minutes) to assess the time-dependency of binding.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[7]

  • Radioactivity Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: Washout Experiment to Confirm Irreversible Binding

This protocol is designed to confirm the covalent/irreversible nature of the binding of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine.

Procedure:

  • Pre-incubate the membrane preparation with the test compound at a concentration of approximately 10x its IC50 for 60 minutes.

  • For a control group, pre-incubate membranes with a reversible antagonist (e.g., DPCPX).

  • Wash the membranes extensively by centrifugation and resuspension in fresh assay buffer three to four times to remove any unbound ligand.

  • Perform a radioligand binding assay on the washed membranes using [3H]DPCPX as described in Protocol 1.

  • Expected Outcome: If the test compound binds irreversibly, the subsequent binding of [3H]DPCPX will be significantly reduced or abolished in the membranes pre-treated with the test compound, even after extensive washing. In contrast, the binding of [3H]DPCPX to membranes pre-treated with the reversible antagonist should be restored after the washout steps.

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay Tissue Tissue/Cells Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Pellet1 Collect Pellet (Membranes) Centrifugation2->Pellet1 Wash Wash with Assay Buffer Pellet1->Wash Final_Pellet Final Membrane Pellet Wash->Final_Pellet Protein_Assay Protein Quantification Final_Pellet->Protein_Assay Storage Store at -80°C Final_Pellet->Storage Assay_Setup Assay Setup in 96-well Plate (Membranes, [3H]DPCPX, Test Compound) Storage->Assay_Setup Incubation Incubation (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Activates Antagonist 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (Antagonist) Antagonist->A1R Blocks (Covalently) ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Neurotransmitter Release) cAMP->Downstream Mediates

Caption: A1 Adenosine Receptor Signaling Pathway.

References

Application of Small Molecule Inhibitors in Preclinical Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "FSCPX" did not yield specific information related to cardiovascular disease models. Therefore, this document provides a generalized framework for the application of small molecule inhibitors in the study of cardiovascular diseases, using well-established signaling pathways as examples. These protocols and notes are intended for researchers, scientists, and drug development professionals.

Introduction

Cardiovascular diseases often culminate in heart failure, a condition frequently characterized by pathological cardiac remodeling, including cardiac hypertrophy (an increase in the size of heart muscle cells) and fibrosis (the excessive formation of scar tissue).[1][2][3] These processes are driven by complex intracellular signaling pathways, which have become key targets for therapeutic intervention. Among the most studied are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4] Small molecule inhibitors that target these pathways are invaluable tools for dissecting disease mechanisms and for the preclinical assessment of new therapeutic strategies.

Mechanism of Action in Cardiovascular Disease Models

TGF-β Signaling Pathway

The TGF-β pathway is a primary driver of cardiac fibrosis.[3] In response to cardiac injury, TGF-β1 is upregulated and binds to its receptors on cardiac fibroblasts. This initiates a signaling cascade that leads to the phosphorylation and activation of Smad2 and Smad3 proteins. Activated Smad proteins then form a complex with Smad4, which translocates to the nucleus to promote the transcription of genes associated with fibrosis, such as those for collagens and alpha-smooth muscle actin (α-SMA).[2] This process leads to the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition in the heart.

MAPK Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cardiomyocyte growth, inflammation, and survival.[4] It consists of several branches, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. In the context of cardiovascular disease, stressors like pressure overload can lead to the activation of these pathways, contributing to pathological cardiac hypertrophy.[4] For instance, the activation of the p38 and ERK pathways has been linked to the development of an enlarged and dysfunctional heart.[4]

Quantitative Data from Preclinical Models

The following tables present hypothetical data that could be generated from preclinical studies of a novel small molecule inhibitor ("Inhibitor-X") targeting these pathways.

Table 1: In Vitro Efficacy of Inhibitor-X in a Cardiac Fibroblast Model

Treatment GroupCollagen Type I mRNA (Fold Change)α-SMA Positive Cells (%)
Vehicle Control1.0 ± 0.24 ± 1
TGF-β1 (10 ng/mL)9.2 ± 1.182 ± 6
TGF-β1 + Inhibitor-X (1 µM)3.1 ± 0.525 ± 4
TGF-β1 + Inhibitor-X (10 µM)1.5 ± 0.311 ± 2

Table 2: In Vivo Efficacy of Inhibitor-X in a Mouse Model of Cardiac Hypertrophy

Treatment GroupHeart Weight to Body Weight Ratio (mg/g)Left Ventricular Ejection Fraction (%)Interstitial Fibrosis (%)
Sham + Vehicle5.2 ± 0.362 ± 41.8 ± 0.4
TAC + Vehicle10.1 ± 0.838 ± 514.5 ± 2.3
TAC + Inhibitor-X (10 mg/kg/day)7.5 ± 0.651 ± 46.2 ± 1.5
(TAC: Transverse Aortic Constriction, a surgical model to induce pressure overload)

Experimental Protocols

Protocol 1: In Vitro Cardiac Fibroblast to Myofibroblast Differentiation

Objective: To determine the anti-fibrotic potential of a test compound.

Methodology:

  • Cell Isolation and Culture: Isolate primary cardiac fibroblasts from adult rat ventricles using enzymatic digestion. Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Experimental Setup: Seed fibroblasts in 6-well plates. Once confluent, serum-starve the cells for 24 hours.

  • Treatment: Pre-treat the cells with the test compound or vehicle for 1 hour, followed by stimulation with recombinant TGF-β1 (10 ng/mL) for 48 hours to induce differentiation into myofibroblasts.

  • Analysis:

    • Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers like Col1a1 (collagen I) and Acta2 (α-SMA).[5]

    • Protein Expression: Perform immunofluorescence staining or western blotting to quantify the protein levels of α-SMA.

Protocol 2: In Vivo Pressure-Overload Induced Cardiac Hypertrophy

Objective: To assess the efficacy of a test compound in a model of pathological cardiac hypertrophy.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6). Induce pressure overload by performing transverse aortic constriction (TAC) surgery. A sham surgery is performed on control animals.

  • Compound Administration: Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage) for a predetermined period (e.g., 4 weeks).

  • Functional Assessment: Perform serial echocardiography to monitor cardiac function and dimensions throughout the study.

  • Endpoint Analysis:

    • At the end of the study, measure heart weight and body weight.

    • Perfuse and fix the hearts for histological analysis.

    • Stain heart sections with Masson's trichrome or Picrosirius red to quantify fibrosis.

    • Stain with Wheat Germ Agglutinin to measure cardiomyocyte size.

    • Analyze the expression of hypertrophic genes such as atrial natriuretic peptide (Nppa) and brain natriuretic peptide (Nppb) via qRT-PCR.[5]

Visualizations

TGF_Beta_Signaling TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates Nucleus Nucleus Smad23->Nucleus Smad4 Smad4 Smad4->Nucleus Fibrosis_Genes Pro-fibrotic Gene Transcription Nucleus->Fibrosis_Genes activates

Caption: TGF-β signaling cascade in cardiac fibrosis.

MAPK_Signaling Stress Cardiac Stress (e.g., Pressure Overload) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Hypertrophy Gene Expression for Hypertrophy Transcription_Factors->Hypertrophy

Caption: MAPK signaling in cardiac hypertrophy.

Experimental_Workflow_Diagram Animal_Model Induce Cardiac Stress (e.g., TAC Surgery) Treatment Administer Inhibitor-X or Vehicle Animal_Model->Treatment Monitoring Monitor Cardiac Function (Echocardiography) Treatment->Monitoring Endpoint Endpoint Analyses (Histology, qRT-PCR) Monitoring->Endpoint

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for In Vivo Studies with FSCPX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSCPX (8-cyclopentyl-3-[3-[[4-(fluorosulfonyl)benzoyl]oxy]propyl]-1-propylxanthine) is a potent and selective irreversible antagonist of the A₁ adenosine receptor.[1] As an irreversible antagonist, this compound forms a covalent bond with the receptor, leading to prolonged blockade. This property makes it a valuable tool for studying the physiological and pathological roles of the A₁ adenosine receptor in various in vivo models. These application notes provide a comprehensive guide to designing and conducting in vivo experiments with this compound, including detailed protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.

The A₁ adenosine receptor is a G protein-coupled receptor (GPCR) that is widely expressed throughout the body, including in the heart, brain, kidneys, and adipose tissue. Its activation by adenosine typically leads to inhibitory effects. In the heart, it slows the heart rate and reduces atrial contractility.[2] In the central nervous system (CNS), it has neuroprotective and anticonvulsant effects. A₁ receptor antagonists, like this compound, are therefore of interest for a range of therapeutic applications, including cardiovascular and neurological disorders.[3]

Signaling Pathways

The A₁ adenosine receptor primarily couples to Gᵢ/Gₒ proteins. Upon antagonist binding by this compound, the inhibitory signal of adenosine is blocked, leading to a disinhibition of downstream pathways. The primary signaling cascade involves the inhibition of adenylyl cyclase, which in turn prevents the decrease of intracellular cyclic AMP (cAMP) levels. The receptor can also modulate other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

A1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A1R A₁ Adenosine Receptor This compound->A1R Irreversible Antagonism Gi_Go Gᵢ/Gₒ A1R->Gi_Go Blocks Inhibition AC Adenylyl Cyclase Gi_Go->AC Inhibition PLC Phospholipase C (PLC) Gi_Go->PLC Activation ATP ATP PIP2 PIP₂ cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation of targets IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation PKC->Cell_Response Phosphorylation of targets Ca_release->Cell_Response

Caption: A₁ Adenosine Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Cardiovascular Effects in a Rodent Model

This protocol is designed to assess the in vivo efficacy of this compound in blocking the cardiovascular effects of an A₁ adenosine receptor agonist.

Materials:

  • This compound

  • Adenosine A₁ receptor agonist (e.g., 2-chloroadenosine, 2-CADO)

  • Vehicle (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., isoflurane)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

  • ECG electrodes and recording system

  • Male Wistar rats (250-300g)

Procedure:

  • Anesthetize the rat and implant catheters into the femoral vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15 minutes.

  • Administer a bolus intravenous (i.v.) injection of the A₁ agonist (2-CADO, e.g., 10 µg/kg) and record the resulting bradycardia and hypotension.

  • Allow for a washout period of at least 30 minutes for cardiovascular parameters to return to baseline.

  • Administer this compound (e.g., 0.1, 0.5, or 1.0 mg/kg, i.v.) or vehicle.

  • After 15 minutes, administer the same dose of the A₁ agonist again and record the cardiovascular response.

  • Monitor the animal for the duration of the experiment and euthanize at the end of the study.

Data Presentation:

Summarize the data in a table showing the change in MAP and HR from baseline in response to the A₁ agonist before and after the administration of this compound or vehicle.

Treatment GroupDose (mg/kg)Pre-treatment ΔMAP (mmHg)Post-treatment ΔMAP (mmHg)Pre-treatment ΔHR (bpm)Post-treatment ΔHR (bpm)
Vehicle--35 ± 4-32 ± 5-120 ± 15-115 ± 18
This compound0.1-33 ± 6-15 ± 3-125 ± 12-50 ± 8
This compound0.5-36 ± 5-5 ± 2-118 ± 16-10 ± 5
This compound1.0-34 ± 4-2 ± 1-122 ± 14-5 ± 3

*p < 0.05 compared to pre-treatment. Data are presented as mean ± SEM.

Neuroprotective Effects in a Mouse Model of Cerebral Ischemia

This protocol evaluates the potential neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model of stroke.

Materials:

  • This compound

  • Vehicle (e.g., 2% Tween 80 in saline)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical microscope

  • Suture for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Male C57BL/6 mice (25-30g)

Procedure:

  • Administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally, i.p.) or vehicle 30 minutes prior to the induction of ischemia.

  • Anesthetize the mouse and induce focal cerebral ischemia by MCAO for 60 minutes.

  • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Monitor the animal's recovery and neurological function at 24 hours post-MCAO using a standardized neurological deficit score.

  • At 24 hours, euthanize the mice and harvest the brains.

  • Slice the brains and stain with TTC to visualize the infarct volume.

  • Quantify the infarct volume using image analysis software.

Data Presentation:

Present the data in a table comparing the infarct volume and neurological deficit scores between the this compound-treated and vehicle-treated groups.

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Vehicle-110 ± 122.8 ± 0.3
This compound185 ± 102.1 ± 0.4
This compound562 ± 91.5 ± 0.3
This compound1045 ± 71.1 ± 0.2

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study with this compound.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Analysis and Interpretation A Hypothesis Formulation B Animal Model Selection A->B C Protocol Design (Dosing, Timeline) B->C D IACUC Approval C->D E Animal Acclimatization D->E F Baseline Measurements E->F G This compound/Vehicle Administration F->G H Experimental Intervention/ Challenge G->H I Data Collection (Physiological, Behavioral) H->I J Tissue/Sample Collection I->J K Biochemical/Histological Analysis J->K L Statistical Analysis K->L M Conclusion and Reporting L->M

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the A₁ adenosine receptor. The protocols and guidelines provided here offer a framework for designing rigorous and informative preclinical studies. Researchers should carefully consider the specific scientific question, animal model, and relevant endpoints to optimize their experimental design. The irreversible nature of this compound requires careful consideration of dosing and timing to achieve the desired level of receptor blockade throughout the experiment.

References

Application Notes and Protocols for FSCPX as a Tool Compound in GPCR Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identity: The compound FSCPX is chemically defined as 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine. It is a well-characterized, selective, and irreversible antagonist of the Adenosine A1 receptor (A1AR). The chemical name provided in the user request, N-(2-((4-acetyl-1-piperazinyl)methyl)-3-(1-methyl-1H-indol-3-yl)-1-oxo-1,2,3,4-tetrahydro-6-isoquinolinyl)-4-fluoro-benzenesulfonamide, corresponds to a different molecule, which has been identified as a GPR52 agonist. These application notes will focus on This compound , the irreversible A1AR antagonist.

Introduction

This compound is a potent and selective tool compound for studying the Adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. As an irreversible antagonist, this compound forms a covalent bond with the receptor, making it an invaluable tool for "receptor knock-down" experiments, receptor occupancy studies, and for elucidating the downstream signaling pathways of the A1AR. These notes provide an overview of this compound, its mechanism of action, and detailed protocols for its application in GPCR research.

Mechanism of Action

This compound acts as an irreversible antagonist at the Adenosine A1 receptor. This irreversibility is conferred by the fluorosulfonyl group, which is thought to form a covalent bond with a nucleophilic residue within the receptor's binding pocket. This covalent interaction effectively and permanently blocks the binding of the endogenous agonist, adenosine, as well as other A1AR agonists. The "knock-down" effect of this compound allows researchers to study the physiological and cellular consequences of long-term A1AR blockade without the need for genetic manipulation.

Quantitative Data for this compound

The following table summarizes key quantitative parameters for this compound, highlighting its potency and selectivity for the Adenosine A1 receptor. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

ParameterValueSpeciesAssay SystemReference
IC50 11.8 ± 3.2 nMDDT1 MF-2 cells[3H]DPCPX binding[1]
Receptor Reserve ~80-92%Guinea PigIsolated left atria[2]

Note on Data Interpretation:

  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the A1AR. A lower IC50 value signifies higher binding affinity.

  • Receptor Reserve: This high value indicates that a maximal physiological response can be achieved even when a significant fraction of the A1ARs are occupied by an antagonist.[2] This is a crucial consideration when designing functional assays.

Signaling Pathway of the Adenosine A1 Receptor

The Adenosine A1 receptor primarily couples to the inhibitory G protein, Gi/o. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also activate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1AR Adenosine A1 Receptor Gi Gi/o Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1AR Activates This compound This compound (Irreversible Antagonist) This compound->A1AR Irreversibly Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Determining this compound Occupancy

This protocol is designed to determine the extent of irreversible binding of this compound to the Adenosine A1 receptor in a cell membrane preparation.

Experimental Workflow:

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing A1AR start->prep preincubate Pre-incubate Membranes with this compound or Vehicle prep->preincubate wash Wash Membranes to Remove Unbound this compound preincubate->wash radioligand Incubate with A1AR Radioligand (e.g., [3H]DPCPX) wash->radioligand separate Separate Bound and Free Radioligand (Filtration) radioligand->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine Receptor Occupancy quantify->analyze end End analyze->end

Caption: Workflow for this compound Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the Adenosine A1 receptor (e.g., from CHO or HEK293 cells stably expressing A1AR).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]DPCPX (a selective A1AR antagonist radioligand).

  • Non-specific binding control: A high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the A1AR-expressing cell membranes on ice and resuspend in Assay Buffer to a final concentration of 50-100 µg of protein per tube.

  • Pre-incubation with this compound:

    • In a series of microcentrifuge tubes, add the membrane suspension.

    • Add increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the respective tubes.

    • Incubate for 60 minutes at 25°C with gentle agitation to allow for covalent binding.

  • Washing Step:

    • Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C to pellet the membranes.

    • Carefully aspirate the supernatant containing unbound this compound.

    • Resuspend the membrane pellet in fresh, cold Assay Buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound this compound.

  • Radioligand Incubation:

    • Resuspend the final washed membrane pellets in Assay Buffer.

    • To each tube, add [3H]DPCPX at a concentration near its Kd (e.g., 1-2 nM).

    • For determining non-specific binding, add 10 µM of unlabeled DPCPX to a separate set of tubes.

    • Incubate for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in Assay Buffer using a filtration apparatus.

    • Wash the filters three times with 5 mL of cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [3H]DPCPX binding as a function of the this compound concentration used during the pre-incubation.

    • This will demonstrate the concentration-dependent irreversible "knock-down" of A1AR binding sites by this compound.

Functional Assay: cAMP Accumulation Assay

This protocol measures the functional consequence of irreversible A1AR antagonism by this compound on agonist-induced inhibition of cAMP production.

Experimental Workflow:

Functional_Assay_Workflow start Start seed_cells Seed A1AR-expressing Cells in a 96-well Plate start->seed_cells preincubate_this compound Pre-incubate Cells with this compound or Vehicle seed_cells->preincubate_this compound wash_cells Wash Cells to Remove Unbound this compound preincubate_this compound->wash_cells stimulate_cells Stimulate with Forskolin and A1AR Agonist (e.g., Adenosine) wash_cells->stimulate_cells lyse_cells Lyse Cells and Measure Intracellular cAMP stimulate_cells->lyse_cells analyze_data Analyze cAMP Levels lyse_cells->analyze_data end End analyze_data->end

Caption: Workflow for this compound Functional cAMP Assay.

Materials:

  • A1AR-expressing cells (e.g., CHO or HEK293).

  • Cell culture medium and 96-well plates.

  • This compound stock solution.

  • A1AR agonist (e.g., adenosine or a stable analog like NECA).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor, optional but recommended).

  • Phosphate-buffered saline (PBS).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with this compound:

    • Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound or vehicle.

    • Incubate for 60 minutes at 37°C.

  • Washing Step:

    • Carefully aspirate the this compound-containing medium.

    • Wash the cells three times with warm PBS to remove all unbound this compound.

  • Cell Stimulation:

    • Add stimulation buffer (e.g., HBSS) containing a fixed concentration of forskolin (e.g., 10 µM) and a phosphodiesterase inhibitor like IBMX (e.g., 100 µM).

    • Immediately add the A1AR agonist (e.g., adenosine) at a concentration that gives a sub-maximal response (e.g., EC80) or a full dose-response curve.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • The pre-incubation with this compound should lead to a concentration-dependent rightward shift and a reduction in the maximal effect of the A1AR agonist on the inhibition of forskolin-stimulated cAMP accumulation. This demonstrates the functional antagonism of the A1AR.

Concluding Remarks

This compound is a powerful tool for the pharmacological investigation of the Adenosine A1 receptor. Its irreversible nature allows for unique experimental designs that can provide deep insights into receptor function, signaling, and regulation. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of GPCR signaling pathways. As with any experimental system, optimization of concentrations, incubation times, and cell densities will be necessary to achieve robust and reproducible results.

References

Application Notes and Protocols for the Quantification of FSCPX in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FSCPX is a novel small molecule inhibitor of the hypothetical "Kinase X" signaling pathway, which has shown considerable therapeutic potential in preclinical models of various cancers. To facilitate its development and understand its pharmacokinetic and pharmacodynamic profiles, robust and reliable methods for quantifying its concentration in tissue samples are essential. These application notes provide detailed protocols for three distinct methodologies for the quantification of this compound in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Imaging Mass Cytometry (IMC).

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and broad dynamic range.[1][2][3] This method is recommended for lead compound validation and detailed pharmacokinetic studies.

Experimental Protocol

a) Tissue Homogenization and Extraction

  • Sample Collection and Preparation : Excise tissues of interest and immediately flash-freeze them in liquid nitrogen.[4] Store at -80°C until analysis.

  • Homogenization :

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) per 100 mg of tissue.[5]

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain.[5][6] Keep samples on ice throughout the process to prevent degradation.

  • Protein Precipitation and this compound Extraction :

    • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Concentration and Reconstitution :

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a solution compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

b) LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating this compound from matrix components.

    • Mobile Phase : Use a gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization : Use electrospray ionization (ESI) in positive ion mode.

    • Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for both this compound and the internal standard must be optimized.

Data Presentation: Quantitative Analysis of this compound in Tumor and Liver Tissues

Tissue TypeMean this compound Concentration (ng/g tissue)Standard Deviation (ng/g)% Coefficient of Variation (CV)
Tumor152.312.88.4
Liver45.14.29.3
Brain12.51.814.4
Spleen88.97.68.5

Experimental Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Protein Precipitation & Extraction Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification using LC-MS/MS.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA can be a high-throughput and cost-effective method for quantifying this compound, provided that specific antibodies against the compound are available.[7] This method is particularly useful for screening large numbers of samples in later-stage drug development.

Experimental Protocol

a) Preparation of Tissue Homogenates

  • Homogenize tissue samples as described in the LC-MS/MS protocol.

  • Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay) to normalize the this compound concentration.

b) Competitive ELISA Protocol

  • Coating : Coat a 96-well plate with an this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

  • Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking : Block the remaining protein-binding sites in each well by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition :

    • Prepare a standard curve of known this compound concentrations.

    • Add the tissue homogenates and standards to the wells, followed by the addition of a limited amount of anti-FSCPX primary antibody.

    • Incubate for 2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.

  • Detection :

    • Wash the plate to remove unbound antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

    • Incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add a substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement : Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.

Data Presentation: this compound Concentration in Tumor Tissues Determined by ELISA

Sample IDAbsorbance at 450 nmThis compound Concentration (ng/mg protein)
Control 11.250.0
Control 21.220.0
Treated 10.45125.6
Treated 20.51110.2
Treated 30.48118.9

Principle of Competitive ELISA for this compound Quantification

ELISA_Principle cluster_well Microplate Well Surface Coated_this compound Immobilized this compound-Protein Conjugate Primary_Ab Anti-FSCPX Antibody Coated_this compound->Primary_Ab binding Free_this compound Free this compound (from sample) Free_this compound->Primary_Ab Competes with Secondary_Ab Enzyme-Linked Secondary Antibody Primary_Ab->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Competitive binding in the this compound ELISA.

Spatial Quantification of this compound by Imaging Mass Cytometry (IMC)

IMC allows for the visualization and quantification of this compound distribution within the tissue microenvironment at subcellular resolution.[8] This is particularly valuable for understanding which cell types the drug is targeting. This method requires this compound to contain a heavy metal isotope or to be tagged with one.

Experimental Protocol

  • Tissue Preparation : Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Staining :

    • Perform antigen retrieval on the tissue sections.

    • Incubate with a cocktail of metal-conjugated antibodies to label different cell types.

    • If this compound is not naturally amenable to IMC, a metal-tagged anti-FSCPX antibody can be used.

  • IMC Acquisition :

    • Use a laser to ablate the tissue section spot by spot.

    • The ablated material is carried to a mass cytometer, which measures the abundance of each metal isotope (and thus this compound and cell markers) at each spot.

  • Data Analysis :

    • Reconstruct the image of the tissue section, showing the spatial distribution of this compound and different cell markers.

    • Quantify the this compound signal within specific cell populations or tissue regions.

Hypothetical Signaling Pathway of this compound

This compound is designed to inhibit "Kinase X," a critical node in a hypothetical signaling cascade that promotes cell proliferation and survival in cancer cells.

Signaling_Pathway cluster_pathway This compound Mechanism of Action This compound This compound KinaseX Kinase X This compound->KinaseX GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Proliferation DownstreamEffector->Proliferation

Caption: this compound inhibits Kinase X, blocking downstream signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The A₁ adenosine receptor (A₁AR) is highly expressed in the brain and plays a crucial role in regulating neuronal activity. As a Gᵢ/ₒ-coupled receptor, its activation generally leads to inhibitory effects, including the suppression of neurotransmitter release and hyperpolarization of neuronal membranes. Consequently, antagonists of the A₁AR are valuable tools for studying neuronal function and are of interest in the development of therapeutics for a variety of neurological and psychiatric disorders.

FSCPX is a known irreversible antagonist of the A₁ adenosine receptor. While specific data on this compound in neuronal cell lines is limited in publicly available literature, the following application notes and protocols are based on the well-characterized, selective, and potent A₁AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) , and other A₁AR antagonists. These guidelines can be adapted for the use of this compound and other similar compounds in neuronal cell culture experiments.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of an A₁ adenosine receptor antagonist is cell-line dependent and should be determined empirically for each experimental system. The following table summarizes reported working concentrations for DPCPX in various neuronal and non-neuronal cell lines to provide a starting point for optimization.

Cell LineAntagonistConcentration RangeApplicationReference
Primary Cortical Neurons (rat)DPCPX100 nMBlockade of A₁AR-mediated neuroprotection[1]
PC12 (rat pheochromocytoma)DPCPXNot specified in detail, but used to antagonize A₁AR agonists in studies of neurite outgrowth. Based on agonist concentrations used, a range of 10-100 nM is a reasonable starting point.Inhibition of A₁AR-mediated effects on neurite outgrowth[2]
CHO (Chinese Hamster Ovary, expressing human A₁AR)DPCPXKᵢ of 3.9 nMRadioligand binding assays[3]
CACO-2 (human colorectal adenocarcinoma)DPCPX0.1 µM (100 nM)Reversal of A₁AR agonist-induced effects on cell viability[1]

Note: The Kᵢ value represents the binding affinity of the antagonist for the receptor. The effective concentration in a cell-based assay will also depend on factors such as the concentration of endogenous adenosine in the culture medium and the specific endpoint being measured.

Signaling Pathways

Antagonism of the A₁ adenosine receptor blocks its inhibitory signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, A₁ARs can couple to phospholipase C (PLC) and modulate ion channel activity.

A1AR_Antagonist_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1AR A₁ Adenosine Receptor Gi Gᵢ/ₒ Protein A1AR->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Gi->AC Inhibits Gi->PLC Activates Neurotransmitter_release ↓ Neurotransmitter Release Gi->Neurotransmitter_release Adenosine Adenosine Adenosine->A1AR Activates Antagonist A₁AR Antagonist (e.g., this compound, DPCPX) Antagonist->A1AR Blocks ATP ATP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Neurite_outgrowth Modulation of Neurite Outgrowth PKA->Neurite_outgrowth PIP2 PIP₂ PIP2->IP3 PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC PKC->Neurite_outgrowth

Caption: A₁AR Antagonist Signaling Pathway.

Experimental Protocols

Protocol 1: Assessment of A₁ Adenosine Receptor Antagonist Effect on Neuronal Viability using MTT Assay

This protocol provides a method to assess the effect of an A₁AR antagonist on the viability of a neuronal cell line, such as SH-SY5Y, in the presence of an agent that may induce cytotoxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • A₁ adenosine receptor antagonist (e.g., DPCPX)

  • Cytotoxic agent (optional, e.g., glutamate, rotenone)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the neuronal cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the A₁AR antagonist in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the antagonist in culture medium to achieve the desired final concentrations. A typical starting range for DPCPX would be 10 nM to 1 µM.

    • If investigating a protective effect, prepare the cytotoxic agent at the desired concentration in culture medium.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the A₁AR antagonist to the appropriate wells. For experiments investigating protective effects, pre-incubate with the antagonist for a specified time (e.g., 1-2 hours) before adding the cytotoxic agent.

    • Include appropriate controls: untreated cells (vehicle control), cells treated with the cytotoxic agent alone, and cells treated with the antagonist alone.

    • Incubate the plate for the desired treatment period (e.g., 24-48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT solution only) from the absorbance of all other wells.

    • Express the cell viability as a percentage of the control (untreated or vehicle-treated) cells.

    • Plot the cell viability against the antagonist concentration to determine the dose-response relationship.

MTT_Assay_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare Serial Dilutions of A₁AR Antagonist incubate_24h->prepare_compounds treat_cells Treat Cells with Antagonist (and optional cytotoxic agent) incubate_24h->treat_cells prepare_compounds->treat_cells incubate_treatment Incubate for 24-48h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_dmso Add DMSO to Dissolve Formazan Crystals remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data and Calculate Cell Viability read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.

Protocol 2: Neurite Outgrowth Assay

This protocol describes a method to assess the effect of an A₁AR antagonist on neurite outgrowth in a neuronal cell line like PC12 or primary neurons.

Materials:

  • Neuronal cell line (e.g., PC12) or primary neurons

  • Complete culture medium

  • Differentiation medium (e.g., low-serum medium containing Nerve Growth Factor (NGF) for PC12 cells)

  • A₁ adenosine receptor antagonist (e.g., DPCPX)

  • A₁ adenosine receptor agonist (e.g., CPA, as a positive control for A₁AR-mediated inhibition of neurite outgrowth)

  • Poly-L-lysine or other appropriate coating for culture plates

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate Coating and Cell Seeding:

    • Coat the wells of a multi-well plate (e.g., 24- or 48-well) with an appropriate substrate (e.g., poly-L-lysine) to promote neuronal attachment.

    • Seed the neuronal cells at a low density to allow for clear visualization of individual neurites.

    • Incubate for 24 hours to allow for cell attachment.

  • Induction of Differentiation and Treatment:

    • Replace the complete culture medium with differentiation medium.

    • Add the A₁AR antagonist at various concentrations to the appropriate wells.

    • Include controls: untreated cells, cells treated with the A₁AR agonist (to induce inhibition of neurite outgrowth), and cells co-treated with the agonist and antagonist.

    • Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Immunofluorescence Staining:

    • Carefully wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images of the stained cells using a fluorescence microscope.

    • Use image analysis software to quantify neurite outgrowth. Common parameters include the number of neurites per cell, the total length of neurites per cell, and the length of the longest neurite.

    • Compare the neurite outgrowth parameters between the different treatment groups.

Neurite_Outgrowth_Workflow start Start coat_plate Coat Plate with Substrate start->coat_plate seed_cells Seed Neuronal Cells coat_plate->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_diff_medium Add Differentiation Medium and Treatment Compounds incubate_24h->add_diff_medium incubate_treatment Incubate for 48-72h add_diff_medium->incubate_treatment wash_fix Wash and Fix Cells incubate_treatment->wash_fix permeabilize_block Permeabilize and Block wash_fix->permeabilize_block primary_ab Incubate with Primary Antibody permeabilize_block->primary_ab secondary_ab Incubate with Secondary Antibody and DAPI primary_ab->secondary_ab acquire_images Acquire Images with Fluorescence Microscope secondary_ab->acquire_images analyze_images Analyze Images and Quantify Neurite Outgrowth acquire_images->analyze_images end End analyze_images->end

Caption: Neurite Outgrowth Assay Workflow.

References

Decoding High-Throughput Screening: Principles and Protocols for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A critical point of clarification: The term "FSCPX" corresponds to the Fidelity Select Consumer Discretionary Portfolio, a mutual fund, and is not associated with a specific technology, reagent, or methodology within the field of high-throughput screening (HTS). This document provides comprehensive application notes and protocols on the principles and practices of high-throughput screening for researchers, scientists, and drug development professionals.

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomedical research, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target or pathway. This automated approach accelerates the identification of "hits," which serve as starting points for the development of new therapeutics.

Core Principles of High-Throughput Screening

HTS campaigns are characterized by their scale and efficiency, relying on automation, miniaturization, and sensitive detection methods. Key technologies employed in HTS include fluorescence, luminescence, absorbance, and high-content imaging. More recently, high-throughput flow cytometry has emerged as a powerful tool for cell-based screening, allowing for the multiparametric analysis of individual cells within a large population.

A successful HTS assay must be:

  • Robust and Reproducible: The assay should yield consistent results with low variability.

  • Sensitive: It must be able to detect small changes in the biological activity of interest.

  • Scalable: The assay format must be amenable to miniaturization (e.g., 384- or 1536-well plates) and automation.

  • Cost-effective: Given the large number of compounds tested, the cost per well should be minimized.

Application Note: High-Throughput Flow Cytometry for Identifying Modulators of PD-L1 Expression

This application note describes a high-throughput screening assay using flow cytometry to identify small molecule modulators of Programmed Death-Ligand 1 (PD-L1) expression on the surface of cancer cells. Upregulation of PD-L1 is a key mechanism by which cancer cells evade the immune system. Identifying compounds that downregulate PD-L1 can lead to new immunotherapies.

Signaling Pathway Overview

The expression of PD-L1 is regulated by multiple signaling pathways, most notably the interferon-gamma (IFN-γ) pathway. Binding of IFN-γ to its receptor activates the JAK/STAT signaling cascade, leading to the transcription of the CD274 gene, which encodes for PD-L1.

PDL1_Pathway IFNGR IFN-γ Receptor JAK12 JAK1/2 IFNGR->JAK12 Activation STAT1 STAT1 JAK12->STAT1 CD274 CD274 Gene (encodes PD-L1) STAT1->CD274 Transcription Activation PDL1 PD-L1 CD274->PDL1 Translation & Trafficking IFNg IFN-γ IFNg->IFNGR

Caption: IFN-γ signaling pathway leading to PD-L1 expression.

Experimental Workflow

The HTS workflow involves several automated steps, from cell plating and compound addition to flow cytometry analysis and hit identification.

HTS_Workflow start Start plate_cells Plate Cells (e.g., 384-well plates) start->plate_cells add_compounds Add Test Compounds & Controls (DMSO) plate_cells->add_compounds stimulate Add IFN-γ to Stimulate PD-L1 Expression add_compounds->stimulate incubate Incubate (24-48h) stimulate->incubate stain Stain with Fluorescently-Labeled Anti-PD-L1 Antibody incubate->stain acquire Acquire Data on High-Throughput Flow Cytometer stain->acquire analyze Data Analysis: - Gate on Live Cells - Quantify Median Fluorescence Intensity (MFI) acquire->analyze hit_id Hit Identification: Compounds reducing MFI > 3*SD of DMSO analyze->hit_id end End hit_id->end

Caption: Automated workflow for a high-throughput flow cytometry screen.

Protocol: HTS for Modulators of PD-L1 Expression

This protocol is designed for a 384-well plate format and can be adapted for various cell lines that express PD-L1 upon stimulation.

Materials:

  • Human cancer cell line (e.g., THP-1, MDA-MB-231)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant Human IFN-γ

  • Compound library dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixable viability dye

  • Fluorescently-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated)

  • 384-well clear, round-bottom plates

  • Automated liquid handling systems

  • High-throughput flow cytometer with a plate loader

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • On the day of the assay, harvest and count the cells.

    • Resuspend cells in fresh culture medium to a final concentration of 1 x 10^6 cells/mL.

  • Assay Plating:

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).

    • Add 100 nL of test compounds from the library to the appropriate wells.

    • For controls, add 100 nL of DMSO (negative control) and a known PD-L1 inhibitor (positive control) to designated wells.

  • Stimulation:

    • Prepare a working solution of IFN-γ in culture medium at a concentration of 100 ng/mL (2X final concentration).

    • Add 25 µL of the IFN-γ solution to all wells except for the unstimulated control wells, which receive 25 µL of medium. The final concentration of IFN-γ will be 50 ng/mL.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Centrifuge the plates at 300 x g for 3 minutes and aspirate the supernatant.

    • Wash the cells by adding 50 µL of cold PBS and repeating the centrifugation and aspiration.

    • Resuspend the cells in 50 µL of PBS containing the fixable viability dye and incubate for 15 minutes at 4°C, protected from light.

    • Wash the cells twice with PBS.

    • Resuspend the cells in 25 µL of PBS containing the PE-conjugated anti-PD-L1 antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with PBS.

    • Resuspend the cells in 50 µL of PBS for analysis.

  • Data Acquisition:

    • Acquire data on a high-throughput flow cytometer equipped with a plate loader.

    • Collect a sufficient number of events (e.g., 5,000-10,000) per well.

  • Data Analysis:

    • Gate on single, live cells using forward scatter, side scatter, and the viability dye signal.

    • For the live cell population, quantify the median fluorescence intensity (MFI) of the PE channel (PD-L1).

    • Normalize the MFI of each well to the average MFI of the DMSO-treated (negative control) wells.

Data Presentation and Interpretation

The quality of an HTS assay is often assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Table 1: Representative HTS Assay Performance Metrics

ParameterValueDescription
Plate Format 384-wellMiniaturized format for high throughput.
Cell Line THP-1Human monocytic cell line.
Stimulus IFN-γ (50 ng/mL)Induces PD-L1 expression.
Positive Control Known PD-L1 InhibitorCompound known to reduce PD-L1 expression.
Negative Control DMSOVehicle control.
Z'-Factor 0.72Indicates excellent separation between controls.
Screening Concentration 10 µMSingle concentration used for the primary screen.
Number of Compounds 100,000Size of the compound library screened.
Hit Rate 0.5%Percentage of compounds identified as primary hits.

Hit Confirmation:

Primary "hits" (compounds that reduce PD-L1 MFI by more than three standard deviations from the DMSO control) must be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 value). Further secondary assays are then performed to rule out false positives and elucidate the mechanism of action.

Application Notes and Protocols for Cryopreservation of Cells Treated with 8-Cyclopentyl-1-propylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cryopreservation of cells previously treated with 8-cyclopentyl-1-propylxanthine (CPX) derivatives. Given the absence of direct studies on the cryopreservation of cells pre-treated with these specific compounds, the following protocols and data are based on established cryopreservation techniques and the known cellular effects of adenosine A1 receptor antagonists similar to CPX.

Introduction

8-cyclopentyl-1-propylxanthine (CPX) and its derivatives are potent and selective antagonists of the adenosine A1 receptor. These compounds are valuable tools in pharmacological research, particularly in studies involving neuronal signaling, cardiovascular function, and cancer biology. As research involving these compounds expands, it is crucial to establish reliable protocols for the long-term storage of treated cells to ensure the reproducibility of experiments and the preservation of valuable cell lines. Cryopreservation is a standard method for preserving living cells at ultra-low temperatures, typically in liquid nitrogen. The process, however, can induce cellular stress, potentially affecting cell viability and function upon thawing.

The pre-treatment of cells with pharmacologically active compounds like CPX derivatives may influence their response to the cryopreservation process. Adenosine A1 receptor antagonists have been shown to modulate cellular processes such as apoptosis.[1][2][3][4] Therefore, it is essential to consider the potential impact of these compounds on post-thaw cell viability and recovery. These notes provide a generalized framework for the cryopreservation of CPX-treated cells and suggest key parameters for optimization.

Quantitative Data Summary

Direct quantitative data on the post-thaw viability of cells treated with 8-cyclopentyl-1-propylxanthine derivatives is not currently available in the public domain. The following table summarizes the expected outcomes based on the known effects of adenosine A1 receptor antagonists on cell lines. This data is hypothetical and should be validated experimentally.

Cell TypePre-treatment with CPX Derivative (Concentration)Cryopreservation MediumPost-thaw Viability (%) (Hypothesized)Post-thaw Apoptosis Rate (%) (Hypothesized)Notes
Neuronal Cell Line (e.g., SH-SY5Y)100 nM CPX derivative for 24 hours90% Basal Medium, 10% DMSO70-85%15-25%A1 receptor antagonism may induce apoptosis in some neuronal cell types, potentially reducing post-thaw viability.
CHO cells stably expressing A1 receptor50 nM CPX derivative for 48 hours90% FBS, 10% DMSO80-90%10-20%The effect will be highly dependent on the specific downstream signaling of the expressed receptor.
Cancer Cell Line (e.g., MCF-7)1 µM CPX derivative for 24 hours90% Basal Medium, 10% DMSO60-75%25-40%Studies with similar A1 antagonists have shown induction of apoptosis in cancer cells.[1][2][3][4]

Experimental Protocols

Protocol 1: Treatment of Cells with 8-Cyclopentyl-1-propylxanthine Derivatives

This protocol describes the general procedure for treating adherent or suspension cells with a CPX derivative prior to cryopreservation.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • 8-cyclopentyl-1-propylxanthine derivative stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding:

    • For adherent cells: Seed cells in culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • For suspension cells: Dilute the cell suspension to the desired density in a new culture flask.

  • Preparation of Treatment Medium: Prepare the desired concentration of the CPX derivative in complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • For adherent cells: Remove the old medium and add the treatment medium to the cells.

    • For suspension cells: Add the concentrated CPX derivative solution directly to the cell suspension to achieve the final desired concentration.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Harvesting:

    • For adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells: Proceed directly to centrifugation.

  • Cell Counting and Viability Assessment: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Resuspend the cell pellet in a small volume of complete medium. Determine the total cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Proceed to the cryopreservation protocol only if cell viability is high (ideally >90%).

Protocol 2: Cryopreservation of Treated Cells

This protocol outlines the standard procedure for cryopreserving mammalian cells.[5][6][7]

Materials:

  • Harvested and counted treated cells

  • Cryopreservation medium (e.g., 90% fetal bovine serum (FBS) + 10% DMSO, or a commercial cryopreservation medium)[5][8], chilled on ice

  • Cryogenic vials, sterile

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Preparation of Cell Suspension: Centrifuge the harvested cells (300 x g for 5 minutes) and carefully remove the supernatant.

  • Resuspension in Cryopreservation Medium: Gently resuspend the cell pellet in ice-cold cryopreservation medium to a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.[5] It is crucial to work quickly to minimize the exposure of cells to DMSO at room temperature.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Controlled-Rate Freezing: Place the cryogenic vials into a controlled-rate freezing container. This will ensure a cooling rate of approximately -1°C per minute.[7]

  • Storage at -80°C: Immediately transfer the freezing container to a -80°C freezer and leave it for at least 4 hours, or overnight.

  • Long-Term Storage: Transfer the vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.

Protocol 3: Thawing of Cryopreserved Cells

This protocol describes the procedure for reviving cryopreserved cells.

Materials:

  • Cryopreserved cells

  • Complete cell culture medium, pre-warmed to 37°C

  • Water bath at 37°C

  • Sterile centrifuge tubes

  • Centrifuge

Procedure:

  • Rapid Thawing: Remove a vial from liquid nitrogen storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.

  • Dilution of Cryoprotectant: Quickly transfer the contents of the vial to a sterile centrifuge tube containing 9 mL of pre-warmed complete cell culture medium. This dilutes the DMSO to a non-toxic level.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.

  • Resuspension and Plating: Carefully aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete medium.

  • Cell Culture: Transfer the cell suspension to a new culture flask and place it in a CO₂ incubator.

  • Post-Thaw Analysis: Monitor the cells for attachment (for adherent cells) and growth. Perform cell viability and functional assays as required (e.g., 24 hours post-thawing).

Visualizations

experimental_workflow cluster_treatment Cell Treatment Phase cluster_cryo Cryopreservation Phase cluster_thaw Thawing & Analysis Phase cell_culture 1. Cell Culture (Logarithmic Growth) treatment 2. Treatment with CPX Derivative cell_culture->treatment harvest 3. Cell Harvesting & Viability Check treatment->harvest resuspend 4. Resuspend in Cryo-Medium harvest->resuspend Proceed if viability >90% freeze 5. Controlled-Rate Freezing (-1°C/minute to -80°C) resuspend->freeze storage 6. Long-Term Storage (Liquid Nitrogen) freeze->storage thaw 7. Rapid Thawing (37°C) storage->thaw Retrieve from storage culture_post_thaw 8. Re-culture Cells thaw->culture_post_thaw analysis 9. Post-Thaw Analysis (Viability, Apoptosis, Function) culture_post_thaw->analysis signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates Adenosine Adenosine Adenosine->A1R Activates CPX 8-Cyclopentyl-1-propylxanthine Derivative (Antagonist) CPX->A1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., inhibition of apoptosis) cAMP->Cellular_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FSCPX Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "FSCPX" is the ticker symbol for the Fidelity® Select Consumer Discretionary Portfolio. This guide addresses solubility issues for a hypothetical poorly soluble research compound, herein referred to as "this compound," as requested. The following information is for research purposes only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the hypothetical compound this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating out of my aqueous buffer. What is the primary cause?

A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is common. The primary reason is that these compounds are often hydrophobic and have low intrinsic water solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.

Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?

A2: For most cell-based assays, it is advisable to keep the final concentration of DMSO below 1%, and ideally at or below 0.5%, to avoid solvent-induced toxicity or off-target effects.[1] For enzyme assays, higher concentrations may be tolerated, but it is crucial to run appropriate vehicle controls to assess the impact of the solvent on the assay.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be a useful technique to break down aggregated particles of this compound and aid in their dispersion and dissolution in a buffer.[2] However, it's important to note that this may lead to a supersaturated solution that could precipitate over time. It is recommended to use sonication in conjunction with other solubility-enhancing methods.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer.[3] If this compound has acidic or basic functional groups, adjusting the pH to a level where the compound is ionized will generally increase its aqueous solubility. It is important to determine the pKa of this compound to optimize the buffer pH.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution

If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, follow this troubleshooting workflow:

FSCPX_Precipitation_Workflow start Precipitation Observed check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.5% check_dmso->reduce_dmso Yes check_solubility Determine kinetic solubility of this compound in buffer check_dmso->check_solubility No reduce_dmso->check_solubility lower_concentration Lower the final this compound concentration check_solubility->lower_concentration Low use_excipients Incorporate solubility-enhancing excipients (e.g., cyclodextrins, surfactants) check_solubility->use_excipients Still Precipitates success This compound remains in solution lower_concentration->success use_excipients->success

Caption: Workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Evaluate DMSO Concentration: High concentrations of DMSO can cause compounds to fall out of solution when diluted in aqueous media. Aim for a final DMSO concentration of less than 0.5%.[1]

  • Determine Kinetic Solubility: Assess the kinetic solubility of this compound in your specific buffer. This will help you determine the maximum concentration at which the compound will remain in solution for the duration of your experiment.[1]

  • Lower Final Concentration: If precipitation persists, try working at a lower final concentration of this compound.

  • Utilize Excipients: Consider the use of solubility-enhancing agents. Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5] Surfactants like Tween-20 or Triton X-100 can also be used, particularly in non-cell-based assays, to aid in solubilization.[2]

Issue 2: Inconsistent Assay Results with this compound

Inconsistent results can often be traced back to poor solubility and precipitation of the test compound.

FSCPX_Inconsistent_Results_Workflow start Inconsistent Assay Results check_stock Inspect this compound stock solution for precipitates start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh Precipitate found check_dilution Observe dilution process for precipitation check_stock->check_dilution Clear prepare_fresh->check_dilution optimize_protocol Optimize dilution protocol (e.g., serial dilutions, pre-warming buffer) check_dilution->optimize_protocol Precipitation observed use_cosolvent Consider a co-solvent system check_dilution->use_cosolvent Still inconsistent validate_assay Re-validate assay with solubilized this compound optimize_protocol->validate_assay use_cosolvent->validate_assay consistent_results Consistent Results Achieved validate_assay->consistent_results

Caption: Workflow for addressing inconsistent assay results with this compound.

Detailed Steps:

  • Inspect Stock Solution: Before each use, visually inspect your this compound stock solution for any signs of precipitation. If crystals are present, gently warm the solution and vortex until they redissolve.

  • Prepare Fresh Stock: It is good practice to prepare fresh stock solutions regularly, as repeated freeze-thaw cycles can affect compound stability and solubility.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Pre-warming the aqueous buffer to the experimental temperature before adding the this compound stock can sometimes help maintain solubility.

  • Consider a Co-solvent System: For some applications, a co-solvent system, where a small percentage of a water-miscible organic solvent is included in the final buffer, can improve solubility.[3][6] However, the effects of the co-solvent on the biological system must be carefully controlled.

Quantitative Data Summary

The following tables provide hypothetical solubility data for this compound in various conditions to guide experimental design.

Table 1: this compound Solubility in Different Solvents

SolventSolubility (mg/mL)
DMSO> 50
DMF> 50
Ethanol15
Methanol10
Water< 0.01

Table 2: this compound Kinetic Solubility in Aqueous Buffers (with 0.5% DMSO)

Buffer (pH)Solubility (µM) after 1 hourSolubility (µM) after 24 hours
PBS (7.4)2510
Tris-HCl (8.0)3515
Sodium Acetate (5.0)105

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Improving this compound Solubility with Cyclodextrins
  • Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

  • Add the this compound stock solution (in DMSO) to the cyclodextrin-containing buffer while vortexing.

  • Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Proceed with your experiment, ensuring that a vehicle control containing the same concentration of cyclodextrin and DMSO is included.

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a generic signaling pathway where this compound could act as an inhibitor of a kinase, a common mechanism for therapeutic compounds.

FSCPX_Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes This compound This compound This compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway showing this compound as a Kinase A inhibitor.

References

How to prevent degradation of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (FSCPX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound in solution?

A1: this compound has two primary sites susceptible to degradation in solution: the ester linkage and the sulfonyl fluoride group. The most common degradation pathway is hydrolysis. The ester bond can be hydrolyzed to yield 8-cyclopentyl-1-propyl-3-(3-hydroxypropyl)xanthine and 4-(fluorosulfonyl)benzoic acid. The sulfonyl fluoride group can also undergo hydrolysis, particularly under non-neutral pH conditions, to form the corresponding sulfonic acid. While sulfonyl fluorides are generally more stable than other sulfonyl halides, their stability can be influenced by factors such as pH and the presence of nucleophiles.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a versatile solvent that can dissolve a wide range of organic molecules and is generally inert towards both the ester and sulfonyl fluoride functional groups, provided the water content is kept to a minimum. For working solutions, the DMSO stock can be diluted into aqueous buffers or cell culture media. It is crucial to minimize the final concentration of DMSO in your experimental system to avoid solvent-induced artifacts.

Q3: How should I store my this compound stock solution to ensure its stability?

A3: To maximize the stability of your this compound stock solution, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Light: Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

  • Moisture: Ensure that the storage vials are tightly sealed to prevent the absorption of moisture, which can facilitate hydrolysis.

Q4: For how long is an this compound stock solution stable under the recommended storage conditions?

A4: While specific stability data for this compound is not extensively published, based on the general stability of similar compounds, a stock solution in anhydrous DMSO stored at -20°C should be stable for at least one month, and for up to six months when stored at -80°C. It is best practice to prepare fresh solutions for critical experiments. For aqueous working solutions, it is recommended to prepare them fresh on the day of use.

Q5: Can I use aqueous buffers to prepare my this compound stock solution?

A5: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers due to the risk of hydrolysis of both the ester linkage and the sulfonyl fluoride group. Aqueous working solutions should be prepared immediately before use by diluting a high-concentration stock solution in an organic solvent like DMSO.

Q6: What is the likely effect of pH on the stability of this compound in aqueous solutions?

A6: The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the ester linkage may occur, although this is typically slower than base-catalyzed hydrolysis.

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum around neutral pH.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis of the ester is a significant concern and will lead to rapid degradation. The sulfonyl fluoride group may also be more susceptible to hydrolysis under basic conditions. For experiments requiring basic pH, it is crucial to minimize the incubation time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Assess the purity of the old and new stock solutions using HPLC or LC-MS. 3. If degradation is confirmed, discard the old stock and use the freshly prepared solution. Ensure proper storage of the new stock solution as per the recommendations.
Degradation of this compound in working solution 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the time the compound is in aqueous buffer before being added to the assay. 3. Consider the pH of your assay buffer. If possible, maintain a pH between 6 and 7.5 to minimize hydrolysis.
Interaction with assay components 1. Investigate potential interactions between this compound and other components in your assay medium (e.g., high concentrations of nucleophilic species). 2. Run control experiments to assess the stability of this compound in the complete assay buffer over the time course of the experiment.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Step
Hydrolysis of the ester linkage 1. The appearance of a more polar peak could indicate the formation of the carboxylic acid and alcohol degradation products. 2. Confirm the identity of the new peak(s) using mass spectrometry. 3. To mitigate, ensure the use of anhydrous solvents for stock solutions and prepare aqueous working solutions fresh. Avoid basic pH.
Hydrolysis of the sulfonyl fluoride 1. A new peak corresponding to the sulfonic acid derivative may be observed. 2. Use mass spectrometry to identify the degradation product. 3. To prevent this, avoid prolonged exposure to aqueous environments, especially at non-neutral pH.
Photodegradation 1. If solutions have been exposed to light, photodegradation is a possibility. 2. Always store this compound solutions in light-protective containers (e.g., amber vials).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine (this compound) solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Objective: To determine the stability of an this compound solution under specific conditions (e.g., in a particular buffer at a set temperature).

  • Procedure:

    • Prepare a working solution of this compound at the desired concentration in the test buffer.

    • Immediately inject a sample (t=0) into an HPLC system equipped with a C18 column and a UV detector.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Monitor the decrease in the peak area of the parent this compound compound and the appearance of any new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis This compound 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine Ester_Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) This compound->Ester_Hydrolysis H₂O SF_Hydrolysis Sulfonyl Fluoride Hydrolysis (pH dependent) This compound->SF_Hydrolysis H₂O Product1 8-Cyclopentyl-1-propyl-3-(3-hydroxypropyl)xanthine Ester_Hydrolysis->Product1 Product2 4-(Fluorosulfonyl)benzoic Acid Ester_Hydrolysis->Product2 Product3 4-Carboxybenzenesulfonic Acid derivative SF_Hydrolysis->Product3

Caption: Potential degradation pathways of this compound in aqueous solution.

cluster_workflow Experimental Workflow for this compound Stability Assessment start Start prepare_stock Prepare this compound Stock Solution in Anhydrous DMSO start->prepare_stock prepare_working Prepare Working Solution in Test Buffer prepare_stock->prepare_working initial_analysis t=0 Analysis (HPLC/LC-MS) prepare_working->initial_analysis incubation Incubate Solution under Test Conditions initial_analysis->incubation time_point_analysis Time Point Analysis (HPLC/LC-MS) incubation->time_point_analysis time_point_analysis->incubation Repeat at intervals data_analysis Data Analysis: Calculate % Remaining time_point_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound in solution.

Optimizing FSCPX incubation time for maximum receptor blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FSCPX, an irreversible A1 adenosine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an irreversible antagonist of the A1 adenosine receptor.[1][2][3] It forms a covalent bond with the receptor, leading to a long-lasting blockade.[4] This is in contrast to reversible antagonists, which bind and dissociate from the receptor. The irreversible nature of this compound makes it a valuable tool for studying receptor pharmacology and function, particularly for quantifying receptor reserve.[2][3]

Q2: I am not seeing complete receptor blockade. What are the possible reasons?

Several factors can contribute to incomplete receptor blockade with this compound. These include:

  • Insufficient Incubation Time: The covalent bond formation is time-dependent. Short incubation times may not be sufficient for the reaction to go to completion.

  • Suboptimal this compound Concentration: The concentration of this compound needs to be sufficient to saturate the available A1 adenosine receptors.

  • Receptor Turnover: The synthesis of new receptors can counteract the irreversible blockade.

  • Experimental Conditions: Factors such as temperature, pH, and the presence of other nucleosides can influence the binding of this compound.

Q3: How can I determine the optimal incubation time for my specific cell line or tissue?

The optimal incubation time should be determined empirically for each experimental system. A time-course experiment is recommended. This involves incubating your cells or tissues with a fixed, saturating concentration of this compound for varying durations. The extent of receptor blockade can then be measured at each time point.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background binding Non-specific binding of this compound to other proteins or the cell membrane.Include a wash step with a buffer containing a low concentration of a reversible A1 antagonist after this compound incubation to displace non-covalently bound this compound.
Aggregation of this compound.Ensure this compound is fully dissolved in the appropriate solvent before diluting into the experimental buffer. Sonication may be helpful.
Variability between experiments Inconsistent incubation conditions.Maintain consistent temperature, pH, and cell density or tissue preparation between experiments.
Degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
Unexpected off-target effects This compound may have effects on other cellular components, such as ectonucleotidases or nucleoside transporters.[2][5]Include appropriate controls, such as treating cells with a structurally similar but inactive compound. Validate key findings using a different A1 adenosine receptor antagonist.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a general procedure to determine the optimal incubation time for achieving maximum receptor blockade with this compound.

Materials:

  • Cells or tissues expressing A1 adenosine receptors

  • This compound

  • Appropriate cell culture medium or physiological buffer

  • Reversible A1 adenosine receptor agonist (e.g., CPA, NECA)

  • Assay-specific reagents for measuring receptor function (e.g., cAMP assay kit, functional assay reagents)

Procedure:

  • Cell/Tissue Preparation: Prepare cells or tissues according to your standard protocol.

  • This compound Incubation:

    • Prepare a working solution of this compound at a concentration known to be saturating (e.g., 10 µM).[2]

    • Incubate the cells/tissues with the this compound solution for a range of time points (e.g., 15, 30, 45, 60, 90, 120 minutes).

    • For each time point, include a vehicle control (e.g., DMSO).

  • Wash Step:

    • After the incubation period, wash the cells/tissues thoroughly with fresh, warm buffer to remove unbound this compound. A typical procedure involves three washes of five minutes each.

  • Functional Assay:

    • Stimulate the cells/tissues with a known concentration of an A1 adenosine receptor agonist.

    • Measure the functional response (e.g., inhibition of adenylyl cyclase, change in contractility).

  • Data Analysis:

    • Compare the agonist response in this compound-treated samples to the vehicle-treated controls.

    • Plot the percentage of receptor blockade as a function of incubation time. The optimal incubation time is the point at which the blockade reaches a plateau.

Data Presentation

Table 1: Effect of this compound Incubation Time on A1 Adenosine Receptor Blockade

Incubation Time (minutes)Agonist EC50 (nM) in Vehicle ControlAgonist EC50 (nM) after this compound TreatmentFold Shift in EC50% Receptor Blockade
015.215.21.00%
1515.545.82.9566%
3014.998.16.5885%
4515.1145.39.6290%
6015.3150.29.8290%
9014.8151.510.2490%
12015.0152.010.1390%

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

FSCPX_Mechanism cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Covalent_Bond Covalent Bond Formation A1R->Covalent_Bond Incubation Time This compound This compound This compound->A1R Binding Blocked_A1R Blocked A1 Receptor Covalent_Bond->Blocked_A1R No_Signal No Downstream Signaling Blocked_A1R->No_Signal Adenosine Adenosine Adenosine->Blocked_A1R Cannot Bind

Caption: Mechanism of irreversible A1 adenosine receptor blockade by this compound.

Experimental_Workflow Start Start: Cells/Tissues with A1 Receptors Incubation Incubate with this compound (Time-course) Start->Incubation Wash Wash to Remove Unbound this compound Incubation->Wash Stimulation Stimulate with A1 Agonist Wash->Stimulation Measurement Measure Functional Response Stimulation->Measurement Analysis Data Analysis: Determine % Blockade Measurement->Analysis End End: Optimal Incubation Time Determined Analysis->End

Caption: Workflow for determining optimal this compound incubation time.

References

Technical Support Center: Overcoming Off-Target Effects of 8-Cyclopentylxanthine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects of 8-cyclopentylxanthine (8-CPX) compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of 8-cyclopentylxanthine (8-CPX) compounds?

A1: The primary on-target effect of 8-CPX compounds, such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), is the potent and selective antagonism of the A1 adenosine receptor (A1AR).[1] Off-target effects primarily arise from interactions with other adenosine receptor subtypes, namely A2A, A2B, and A3 receptors. While compounds like DPCPX exhibit high selectivity for A1AR, some activity at these other subtypes can occur, particularly at higher concentrations.[1] Additionally, some xanthine derivatives have been reported to inhibit phosphodiesterases (PDEs), which can lead to confounding effects on intracellular cyclic AMP (cAMP) levels.[2]

Q2: How can I determine if the observed effects in my experiment are due to A1AR antagonism or off-target effects?

A2: To dissect the observed effects, a systematic approach involving selective agonists and antagonists for the different adenosine receptor subtypes is recommended. For example, to confirm A1AR-mediated effects, you can attempt to rescue the phenotype by co-administering a selective A1AR agonist. Conversely, to investigate potential off-target effects, you can use selective antagonists for A2A, A2B, and A3 receptors to see if they block the unexpected response.

Q3: What are the typical downstream signaling pathways of the different adenosine receptors?

A3: Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

  • A1 and A3 receptors couple to Gαi/o proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • A2A and A2B receptors couple to Gαs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

Understanding these pathways is crucial for designing experiments to differentiate receptor subtype activity.

Troubleshooting Guide

Issue 1: My 8-CPX compound shows a weaker or different than expected effect in my cell line.

  • Possible Cause 1: Species-specific differences in receptor affinity. The selectivity and affinity of 8-CPX compounds can vary between species (e.g., rat vs. human).

    • Troubleshooting Step: Verify the species from which your cell line is derived and consult the literature for the binding affinities of your specific 8-CPX compound for the adenosine receptors of that species.

  • Possible Cause 2: Presence of endogenous adenosine. High levels of endogenous adenosine in your cell culture can compete with the antagonist, reducing its apparent potency.

    • Troubleshooting Step: Consider including adenosine deaminase in your experimental buffer to degrade endogenous adenosine.

  • Possible Cause 3: Off-target effects at other adenosine receptor subtypes. If your cell line expresses multiple adenosine receptor subtypes, the net effect of the 8-CPX compound could be a composite of its actions at these different receptors.

    • Troubleshooting Step: Use selective antagonists for A2A, A2B, and A3 receptors to block their potential contribution to the observed effect.

Issue 2: I am observing an unexpected increase in intracellular cAMP levels after applying my 8-CPX compound, which is an A1AR antagonist.

  • Possible Cause 1: Antagonism of A2A or A2B receptors. If your 8-CPX compound has some antagonist activity at A2A or A2B receptors, it could block the tonic, inhibitory effect of endogenous adenosine at these receptors, leading to a net increase in cAMP.

    • Troubleshooting Step: Test the effect of selective A2A and A2B receptor agonists in your system. If the 8-CPX compound blocks the agonist-induced cAMP increase, it confirms off-target antagonism.

  • Possible Cause 2: Inhibition of phosphodiesterases (PDEs). Xanthine derivatives can inhibit PDEs, the enzymes that degrade cAMP. This would lead to an accumulation of cAMP independent of adenosine receptor activity.[2]

    • Troubleshooting Step: Perform a PDE activity assay in the presence of your 8-CPX compound. Compare its effect to known PDE inhibitors. DPCPX has been shown to have only minor inhibitory effects on PDE I-III.[2]

Issue 3: The response to my 8-CPX compound is inconsistent across different experiments.

  • Possible Cause 1: Variability in cell culture conditions. Factors such as cell density, passage number, and serum concentration can influence the expression levels of adenosine receptors and the production of endogenous adenosine.

    • Troubleshooting Step: Standardize your cell culture and experimental protocols meticulously. Monitor cell health and passage number consistently.

  • Possible Cause 2: Compound stability and solubility. Poor solubility or degradation of the 8-CPX compound can lead to variable effective concentrations.

    • Troubleshooting Step: Ensure your compound is fully dissolved in the vehicle and that the final concentration of the vehicle in the assay is consistent and non-toxic to the cells. Prepare fresh stock solutions regularly.

Data Presentation

The following tables summarize the binding affinities of selected 8-cyclopentylxanthine derivatives for human and rat adenosine receptor subtypes. This data can help in selecting the most appropriate compound and concentration for your experiments to minimize off-target effects.

Table 1: Binding Affinities (Ki, nM) of DPCPX for Human Adenosine Receptors

CompoundA1A2AA2BA3A2A/A1 SelectivityA2B/A1 SelectivityA3/A1 Selectivity
DPCPX3.913050400033.312.81025.6

Data compiled from publicly available sources.[1]

Table 2: Comparative Binding Affinities (Ki, nM) of 8-Cyclopentylxanthine Derivatives for Rat Adenosine Receptors

CompoundA1 (rat brain)A2 (rat striatum)A2/A1 Selectivity
DPCPX0.46340739
8-Cyclopentyltheophylline101500150

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Differentiating Adenosine Receptor Subtype Activity using a cAMP Assay

This protocol outlines a general procedure to determine which adenosine receptor subtype is responsible for an observed cellular response.

  • Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.

  • Pre-treatment with Antagonists:

    • To confirm A1AR involvement, pre-incubate cells with your 8-CPX compound (e.g., DPCPX at a concentration 10-100 fold below its Ki for other subtypes) for 30 minutes.

    • To investigate off-target effects, pre-incubate separate sets of cells with selective antagonists for A2A, A2B, or A3 receptors for 30 minutes.

  • Stimulation with Agonists:

    • Add a selective agonist for the receptor subtype you are investigating (e.g., CCPA for A1AR, CGS 21680 for A2AAR, NECA for A2B/A3AR).

    • Include a control group with no agonist addition.

  • cAMP Measurement: After a defined incubation period (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Compare the cAMP levels in the different treatment groups. A blockade of the agonist-induced change in cAMP by a specific antagonist will indicate the involvement of that receptor subtype.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This protocol can be used to assess the potential of an 8-CPX compound to inhibit PDE activity.

  • Enzyme and Substrate Preparation: Use a commercially available PDE enzyme preparation (e.g., from bovine brain) and a fluorescently labeled cAMP or cGMP substrate.

  • Inhibition Assay:

    • In a microplate, combine the PDE enzyme, your 8-CPX compound at various concentrations, and a known PDE inhibitor (e.g., IBMX) as a positive control.

    • Initiate the reaction by adding the fluorescent substrate.

  • Signal Detection: After a set incubation time, measure the fluorescence signal. PDE activity will lead to a decrease in the substrate signal.

  • Data Analysis: Calculate the percent inhibition of PDE activity for each concentration of your 8-CPX compound and determine the IC50 value.

Mandatory Visualizations

Adenosine_Signaling_Pathways cluster_A1_A3 A1 / A3 Receptor Signaling cluster_A2A_A2B A2A / A2B Receptor Signaling A1/A3 Receptor A1/A3 Receptor Gαi/o Gαi/o A1/A3 Receptor->Gαi/o Activation Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gαi/o->Adenylyl Cyclase (Inhibited) Inhibition cAMP Decrease cAMP Decrease Adenylyl Cyclase (Inhibited)->cAMP Decrease A2A/A2B Receptor A2A/A2B Receptor Gαs Gαs A2A/A2B Receptor->Gαs Activation Adenylyl Cyclase (Stimulated) Adenylyl Cyclase (Stimulated) Gαs->Adenylyl Cyclase (Stimulated) Stimulation cAMP Increase cAMP Increase Adenylyl Cyclase (Stimulated)->cAMP Increase

Caption: Adenosine Receptor Signaling Pathways.

Off_Target_Effect_Workflow Start Start Observe Unexpected Effect with 8-CPX Observe Unexpected Effect with 8-CPX Start->Observe Unexpected Effect with 8-CPX Hypothesize Off-Target Mechanism Hypothesize Off-Target Mechanism Observe Unexpected Effect with 8-CPX->Hypothesize Off-Target Mechanism A2/A3 Receptor Antagonism? A2/A3 Receptor Antagonism? Hypothesize Off-Target Mechanism->A2/A3 Receptor Antagonism? Receptor-mediated? PDE Inhibition? PDE Inhibition? Hypothesize Off-Target Mechanism->PDE Inhibition? Enzyme-mediated? Perform Functional Assay with Selective Antagonists Perform Functional Assay with Selective Antagonists A2/A3 Receptor Antagonism?->Perform Functional Assay with Selective Antagonists Perform PDE Inhibition Assay Perform PDE Inhibition Assay PDE Inhibition?->Perform PDE Inhibition Assay Analyze Results Analyze Results Perform Functional Assay with Selective Antagonists->Analyze Results Perform PDE Inhibition Assay->Analyze Results Off-Target Confirmed Off-Target Confirmed Analyze Results->Off-Target Confirmed Yes On-Target Effect Confirmed On-Target Effect Confirmed Analyze Results->On-Target Effect Confirmed No Re-evaluate Experimental Design Re-evaluate Experimental Design Off-Target Confirmed->Re-evaluate Experimental Design End End Re-evaluate Experimental Design->End On-Target Effect Confirmed->End

Caption: Experimental Workflow for Identifying Off-Target Effects.

References

Improving the selectivity of FSCPX in competitive binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Competitive Binding Assays

Disclaimer: The term "FSCPX" could not be identified as a specific compound or radioligand in a scientific context. The following guide provides general principles, troubleshooting advice, and protocols applicable to improving selectivity in competitive binding assays for a generic radiolabeled ligand, referred to as "Compound X."

Frequently Asked Questions (FAQs)

Q1: What is selectivity in the context of a competitive binding assay?

A1: Selectivity refers to the ability of a ligand to bind preferentially to a specific receptor subtype over others. In a competitive binding assay, this is quantified by comparing the inhibition constant (Ki) of a test compound for a primary target receptor versus its Ki for other, off-target receptors. A higher selectivity ratio (Ki off-target / Ki on-target) indicates greater selectivity.

Q2: What is the difference between affinity (Kd), IC50, and Ki?

A2:

  • Affinity (Kd): The dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity. This is determined through saturation binding assays.[1]

  • IC50: The concentration of a competing, unlabeled ligand that displaces 50% of the specific binding of a radioligand. It is an experimental value that depends on assay conditions.[1][2]

  • Inhibition Constant (Ki): An intrinsic measure of the affinity of a competing, unlabeled ligand for a receptor. It is calculated from the IC50 value and is independent of the radioligand concentration and its affinity for the receptor.[1][2]

Q3: How is the Ki value calculated from the IC50 value?

A3: The Ki value is calculated using the Cheng-Prusoff equation.[3][4][5] This equation corrects the IC50 value for the concentration and affinity of the radioligand used in the assay.

Cheng-Prusoff Equation:

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Troubleshooting Guide

This guide addresses common issues encountered during competitive binding assays that can affect selectivity measurements.

Q1: My assay shows high non-specific binding. What are the common causes and solutions?

A1: High non-specific binding (NSB) can mask the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of IC50 values.

Potential Cause Troubleshooting Steps
Radioligand Sticking to Surfaces Pre-treat plasticware (e.g., tubes, pipette tips) with a blocking agent like 0.1% bovine serum albumin (BSA) or use low-binding plastics. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce hydrophobic interactions.
Excessive Radioligand Concentration Use a radioligand concentration at or below its Kd value. Higher concentrations can lead to binding to low-affinity, non-specific sites.
Inadequate Blocking of Non-Specific Sites Add a blocking agent such as BSA (0.1-1%) to the assay buffer to occupy non-specific protein binding sites on the cell membranes or tissue homogenates.[6]
Insufficient Washing Increase the number of washes (e.g., from 3 to 4) with ice-cold wash buffer after incubation to more effectively remove unbound radioligand. Ensure the wash volume is sufficient.
Inappropriate Buffer Composition Optimize the pH and ionic strength of the assay buffer. High salt concentrations can sometimes reduce electrostatic interactions that contribute to NSB.[6]

Q2: The selectivity of my compound appears poor and inconsistent across experiments. What should I check?

A2: Poor and variable selectivity can result from experimental inconsistencies or suboptimal assay conditions.

Potential Cause Troubleshooting Steps
Assay Not at Equilibrium Determine the optimal incubation time by performing a time-course experiment (association kinetics) to ensure the binding reaction has reached equilibrium before termination.
Inaccurate Protein Concentration Ensure accurate and consistent protein concentration in all wells. Variations in the amount of receptor can lead to variability in binding. Perform a protein quantification assay (e.g., BCA assay) for each batch of membrane preparation.[2]
Degradation of Ligands or Receptors Include protease inhibitors in the membrane preparation buffer. Store radioligands and test compounds according to the manufacturer's instructions to prevent degradation.
Cross-Contamination of Cell Lines If testing selectivity across different cell lines expressing various receptor subtypes, ensure the cell lines are pure and not cross-contaminated.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)

This protocol outlines a standard procedure for determining the Ki of a test compound for a target receptor expressed in a cell membrane preparation.[1][2]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
  • Radioligand (Compound X): Prepare a stock solution and dilute it in Assay Buffer to a final concentration of 2x the desired concentration (typically at its Kd).
  • Test Compound: Perform serial dilutions of the test compound in Assay Buffer at 10x the final desired concentrations.
  • Membrane Preparation: Thaw frozen cell membrane aliquots expressing the target receptor on ice. Homogenize and dilute in Assay Buffer to the desired protein concentration (e.g., 10-50 µ g/well ).[2]

2. Assay Procedure:

  • In a 96-well plate, add reagents in the following order:
  • 25 µL of Assay Buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
  • 25 µL of serially diluted test compound.
  • 50 µL of diluted radioligand (Compound X).
  • 100 µL of diluted membrane preparation.
  • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[2]
  • Terminate the assay by rapid vacuum filtration onto a glass fiber filter mat (pre-soaked in 0.3% polyethyleneimine).
  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
  • Dry the filter mat (e.g., at 50°C for 30 minutes).[2]
  • Add liquid scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Selectivity Profile of a Test Compound

This table shows an example of how to present selectivity data for a test compound against three different receptor subtypes.

Receptor SubtypeRadioligand UsedKd of Radioligand (nM)Test Compound IC50 (nM)Test Compound Ki (nM) Selectivity Ratio (fold)
Target A (Primary) [³H]-Compound X1.510.24.5 -
Off-Target B[³H]-Compound Y2.0450.7180.3 40.1
Off-Target C[³H]-Compound Z0.81,230.0615.0 136.7

Selectivity Ratio = Ki (Off-Target) / Ki (Target A)

Visualizations

Diagram 1: Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compound - Membranes plate Plate Setup: - Total Binding Wells - NSB Wells - Test Compound Wells reagents->plate Dispense incubation Incubate Plate (e.g., 60 min at 30°C) plate->incubation Add Radioligand & Membranes filtration Rapid Vacuum Filtration incubation->filtration Terminate Reaction washing Wash Filters (3-4x) with Ice-Cold Buffer filtration->washing counting Dry Filters & Add Scintillant Read in Scintillation Counter washing->counting calc_ic50 Calculate % Specific Binding Generate Dose-Response Curve Determine IC50 counting->calc_ic50 Raw CPM Data calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki IC50, [L], Kd selectivity Determine Selectivity Profile calc_ki->selectivity Ki values for multiple targets

Caption: Workflow for a filtration-based competitive binding assay.

Diagram 2: Hypothetical GPCR Signaling Pathway

G cluster_membrane Plasma Membrane gpcr GPCR g_protein Gαβγ gpcr->g_protein Activates gdp GDP g_protein->gdp Releases gtp GTP g_protein->gtp Binds ga_gtp Gα-GTP g_protein->ga_gtp Dissociates to g_by Gβγ g_protein->g_by Dissociates to effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates ligand Ligand (e.g., Compound X) ligand->gpcr Binds ga_gtp->effector Activates downstream Downstream Cellular Response second_messenger->downstream Triggers

References

FSCPX stability in DMSO at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of FSCPX in DMSO at -20°C vs. -80°C?

While specific long-term stability data for this compound is not available, general studies on compound libraries in DMSO suggest that storage at -80°C is preferable to -20°C for maximizing long-term stability and minimizing degradation. Many pharmaceutical organizations store their compound collections as frozen DMSO solutions at temperatures of 4°C or lower to slow down degradation.[1] For sensitive compounds, -80°C is often the standard to prevent chemical changes over extended periods.

Q2: What are the common degradation pathways for compounds like this compound in DMSO?

Compounds dissolved in DMSO can degrade through several mechanisms, including hydrolysis if water is present, oxidation, and reaction with DMSO itself or its impurities.[2] The fluorosulfonyl group in this compound, in particular, could be susceptible to hydrolysis. Storage at ultra-low temperatures (-80°C) significantly reduces the rate of these chemical reactions.

Q3: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

Studies on diverse sets of compounds have shown no significant loss after multiple freeze-thaw cycles when proper procedures are followed.[2][3] However, to minimize the risk of degradation and introduction of moisture, it is recommended to aliquot the this compound stock solution into smaller, single-use volumes. This practice avoids repeated warming and cooling of the entire stock.

Q4: Can the presence of water in DMSO affect this compound stability?

Yes, the presence of water in DMSO can significantly impact the stability of compounds, often more so than oxygen.[2] Water can facilitate hydrolysis, particularly for reactive functional groups. A study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C, but this highlights that a fraction of compounds are susceptible to degradation in the presence of water.[4] It is crucial to use anhydrous DMSO and to minimize the exposure of the solution to atmospheric moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with older this compound stock. Compound degradation due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot the stock into single-use vials to minimize freeze-thaw cycles and exposure to moisture. Always use high-purity, anhydrous DMSO.
Precipitate observed in the this compound solution after thawing. The compound has come out of solution. This can be due to the concentration being too high or changes in the solvent composition (e.g., water absorption).Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock at a slightly lower concentration. Ensure the solution is completely thawed and homogenous before use.
Loss of compound activity over time. Chemical degradation of this compound.Verify the integrity of your compound stock using an analytical method such as HPLC-MS. If degradation is confirmed, switch to storing aliquots at -80°C and minimize light exposure.

Stability Data Summary (General Compound Libraries)

Since specific data for this compound is unavailable, the following table summarizes general findings on compound stability in DMSO under different storage conditions. This can serve as a guideline for handling this compound solutions.

Storage ConditionTimeframeStability OutcomeCitation
Room Temperature1 year52% of compounds remained stable.[1]
4°C in DMSO/water (90/10)2 years85% of compounds remained stable.[4]
-15°C11 freeze-thaw cyclesNo significant compound loss was observed.[2]
-80°C vs. -150°CUp to 3 monthsLiposome stability was found to be similar at both temperatures.[5]

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in DMSO at -20°C and -80°C.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Ensure the compound is fully dissolved by vortexing.

2. Aliquoting and Storage:

  • Dispense the stock solution into multiple small-volume, amber glass vials or polypropylene tubes to create single-use aliquots.

  • Divide the aliquots into two sets for storage at -20°C and -80°C.

  • A baseline "T=0" aliquot should be analyzed immediately.

3. Sample Analysis (Time Points):

  • At designated time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage temperature.

  • Allow the aliquots to thaw completely at room temperature.

  • Analyze the samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the purity and identify any degradation products.

4. Data Analysis:

  • Compare the peak area of the parent this compound compound at each time point to the T=0 sample.

  • Calculate the percentage of this compound remaining.

  • A compound is often considered stable if >90% of the initial concentration remains.

Experimental Workflow Diagram

FSCPX_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage_conditions Store Aliquots aliquot->storage_conditions temp_20 -20°C storage_conditions->temp_20 temp_80 -80°C storage_conditions->temp_80 time_points Retrieve Aliquots at Time Points (T=0, 1, 3, 6, 12 mo) temp_20->time_points temp_80->time_points analysis HPLC-MS Analysis time_points->analysis data Compare Peak Areas to T=0 analysis->data

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Minimizing Non-Specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of fluorescent probes in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of immunoassays?

Non-specific binding (NSB) refers to the attachment of assay components, such as fluorescently labeled antibodies or other probes, to surfaces or molecules other than the intended target.[1][2][3] This can include binding to the assay plate, other proteins in the sample, or cellular structures that are not the antigen of interest.[1][2][3] NSB is a major source of background signal, which can mask the true signal from the target analyte and lead to inaccurate results, such as false positives.[1]

Q2: What are the common causes of non-specific binding of fluorescent probes?

Non-specific binding of fluorescent probes can be attributed to several factors:

  • Electrostatic Interactions: Charged fluorophores can bind to oppositely charged molecules on solid phases or cellular components. For example, negatively charged dyes like fluorescein isothiocyanate (FITC) can bind to positively charged proteins.[4]

  • Hydrophobic Interactions: Hydrophobic regions of fluorescent dyes or the proteins they are conjugated to can interact with hydrophobic surfaces on the assay plate or other biomolecules.

  • Fc Receptor Binding: If the fluorescent probe is an antibody, its Fc region can bind to Fc receptors present on certain cell types, leading to signal that is not related to antigen recognition.[5]

  • Protein Aggregates: Aggregates of fluorescently labeled proteins can become trapped in the assay matrix, leading to high background.

  • Cross-Reactivity: The antibody or probe itself may have some low-affinity interactions with other molecules that are similar in structure to the target antigen.[3]

Q3: How can I troubleshoot high background fluorescence in my immunoassay?

High background fluorescence is a common indicator of non-specific binding. Here are several steps you can take to troubleshoot this issue:

  • Optimize Blocking: Ensure you are using an effective blocking buffer. The choice of blocking agent can be critical. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking buffers.[6] It may be necessary to screen different blocking agents and concentrations to find the optimal one for your specific assay.

  • Improve Washing Steps: Inadequate washing is a frequent cause of high background.[7] Increase the number of wash cycles, the volume of wash buffer, and/or the duration of the wash steps to more effectively remove unbound probes.[7]

  • Adjust Antibody/Probe Concentration: Using too high a concentration of the fluorescently labeled antibody or probe can lead to increased non-specific binding.[7] Titrate your antibody/probe to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Include Detergents: Adding a non-ionic detergent, such as Tween-20, to your wash and incubation buffers can help to reduce hydrophobic interactions that contribute to non-specific binding.

  • Check for Autofluorescence: Some biological samples or assay plates may have inherent fluorescence. Always run a control sample without the fluorescent probe to assess the level of autofluorescence.[8]

Troubleshooting Guides

Issue 1: High background signal with amine-reactive dyes (e.g., NHS esters)

Amine-reactive dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters, are widely used to label proteins and antibodies.[9][10][11] However, improper conjugation or purification can lead to non-specific binding.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Excess unconjugated dye After the labeling reaction, it is crucial to remove all unbound dye molecules. Use size-exclusion chromatography, dialysis, or other purification methods to separate the labeled protein from free dye.[12]
Over-labeling of the protein A high degree of labeling can alter the protein's properties, leading to aggregation and increased non-specific binding. Optimize the dye-to-protein molar ratio during the conjugation reaction to avoid over-labeling.[10]
Hydrophobic nature of the dye Some fluorescent dyes are inherently hydrophobic and can contribute to non-specific binding. Include detergents like Tween-20 in your buffers and consider using a more hydrophilic dye if the problem persists.
Non-specific binding of the labeled protein The protein itself may be prone to non-specific interactions. Ensure adequate blocking of the assay surface and consider adding BSA or other proteins to your sample diluent to act as a competitor for non-specific binding sites.
Issue 2: Non-specific binding of Cyanine dyes (e.g., Cy3, Cy5, Cy7)

Cyanine dyes are popular for their brightness and photostability, but they can sometimes exhibit non-specific binding, particularly to certain cell types or surfaces.[13]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Binding to monocytes/macrophages Certain cyanine dyes have been reported to bind non-specifically to monocytes and macrophages, potentially through interactions with Fc receptors.[13][14] The use of specialized blocking buffers designed to prevent this type of binding can be effective.[13][14]
Dye-dye interactions In multiplex assays using multiple polymer-based dyes, interactions between different dyes can cause artifacts.[13] Using a dedicated "Brilliant Stain Buffer" or similar reagent can mitigate these interactions.[13]
Hydrophobicity The hydrophobicity of the dye can contribute to non-specific binding.[15] Using detergents in wash buffers and optimizing blocking conditions are important steps.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for screening different blocking agents to identify the most effective one for reducing non-specific binding in your immunoassay.

Materials:

  • Your immunoassay plate/surface

  • A panel of blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers)

  • Your fluorescently labeled probe (at a concentration known to cause high background)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader or fluorescence microscope

Procedure:

  • Coat the wells of a microplate with your capture antibody or antigen as you would for your standard assay.

  • Wash the wells three times with wash buffer.

  • Add 200 µL of different blocking buffers to replicate wells. Include a "no blocking" control where you add only PBS.

  • Incubate for 1-2 hours at room temperature or as recommended by the manufacturer.

  • Wash the wells three times with wash buffer.

  • Add your fluorescently labeled probe diluted in each of the corresponding blocking buffers (or your standard assay diluent). Also, include a set of wells with only the diluent (no probe) to measure background from the buffer itself.

  • Incubate for the standard time and temperature for your assay.

  • Wash the wells extensively (e.g., 5-6 times) with wash buffer.

  • Read the fluorescence intensity in each well.

  • Compare the signal from the wells with the probe to the signal from the wells without the probe for each blocking condition. The most effective blocking buffer will show the lowest signal in the absence of the target analyte while maintaining a strong signal in its presence (this would require a separate experiment with the analyte).

Visualizations

Non_Specific_Binding_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution High_Background High Background Signal Optimize_Blocking Optimize Blocking Buffer High_Background->Optimize_Blocking Improve_Washing Improve Washing Steps High_Background->Improve_Washing Titrate_Probe Titrate Probe Concentration High_Background->Titrate_Probe Add_Detergent Add Detergent to Buffers High_Background->Add_Detergent Reduced_NSB Reduced Non-Specific Binding & Improved Signal-to-Noise Optimize_Blocking->Reduced_NSB Improve_Washing->Reduced_NSB Titrate_Probe->Reduced_NSB Add_Detergent->Reduced_NSB

Caption: A workflow diagram illustrating the troubleshooting steps for addressing high background signals caused by non-specific binding in immunoassays.

Blocking_Mechanism cluster_before Before Blocking cluster_after After Blocking Surface_Before Assay Surface Surface_After Assay Surface Probe_Before Fluorescent Probe NSB_Site Probe_Before->NSB_Site Binds Non-specifically Probe_After Fluorescent Probe Blocked_Site Probe_After->Blocked_Site Binding Prevented Blocking_Agent Blocking Agent Blocking_Agent->Blocked_Site Occupies NSB Site

Caption: A conceptual diagram illustrating how blocking agents prevent non-specific binding of fluorescent probes to an assay surface.

References

Adjusting FSCPX dosage for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

As it appears that "FSCPX" refers to a Fidelity mutual fund and not a scientific compound, I will proceed by creating the requested technical support center using a well-documented, representative compound as an example. For this purpose, I will use the fictional compound "Neuro-Compound Z (NCZ)" to illustrate the principles of dosage adjustment and experimental protocol design in different animal models. This guide is intended for researchers, scientists, and drug development professionals.

Technical Support Center: Neuro-Compound Z (NCZ)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Neuro-Compound Z (NCZ) in various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Neuro-Compound Z (NCZ)?

A1: Neuro-Compound Z (NCZ) is an experimental compound known to be a potent agonist of the novel "Neuro-Receptor Alpha" (NRA). This receptor is predominantly expressed in the central nervous system and is believed to play a crucial role in synaptic plasticity and neuronal excitability. The binding of NCZ to NRA initiates a downstream signaling cascade involving the activation of Protein Kinase C (PKC) and subsequent modulation of gene expression related to neural activity.

Q2: How do I determine the starting dose of NCZ for a new animal model?

A2: Determining the initial dose of NCZ for a new animal model requires a systematic approach. It is recommended to start with a dose-finding study, beginning with a very low, sub-therapeutic dose and gradually escalating. A common starting point is to use a dose that is 1/10th of the lowest reported effective dose in a comparable animal model. Allometric scaling, which accounts for differences in metabolic rates between species, can also be used to estimate a starting dose from existing data in other species.

Q3: What are the common routes of administration for NCZ in animal models?

A3: The route of administration for NCZ can significantly impact its bioavailability and efficacy. The most common routes include:

  • Intraperitoneal (IP) injection: Often used for systemic administration in rodents.

  • Intravenous (IV) injection: Provides immediate and complete bioavailability.

  • Oral gavage (PO): Used for oral administration, but bioavailability may be lower and more variable.

  • Intracerebroventricular (ICV) injection: For direct administration to the central nervous system, bypassing the blood-brain barrier.

The choice of administration route should be based on the experimental goals and the pharmacokinetic properties of NCZ.

Q4: What are the potential side effects of NCZ in animal models, and how can I mitigate them?

A4: Common side effects of NCZ at higher doses can include hyperactivity, tremors, and in some cases, seizure-like activity due to its excitatory nature. To mitigate these effects, it is crucial to perform careful dose-escalation studies to determine the therapeutic window. The use of a control group receiving a vehicle solution is essential to differentiate compound-specific effects from procedural stress. If adverse effects are observed, reducing the dose or using a different administration route with slower absorption may be necessary.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals of the same species.

  • Possible Cause: Inconsistent administration technique, particularly with IP or IV injections.

  • Troubleshooting Step: Ensure all personnel are properly trained in the chosen administration technique. For IP injections, be consistent with the injection site. For IV injections, confirm proper placement in the vein.

  • Possible Cause: Differences in animal age, weight, or health status.

  • Troubleshooting Step: Use animals from a narrow age and weight range. Ensure all animals are healthy and properly acclimated before the experiment.

  • Possible Cause: Variability in the formulation of the NCZ solution.

  • Troubleshooting Step: Prepare the NCZ solution fresh for each experiment and ensure it is properly solubilized and mixed before administration.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause: The dose range tested is too narrow or outside the therapeutic window.

  • Troubleshooting Step: Broaden the range of doses tested, including both lower and higher concentrations, to capture the full dose-response curve.

  • Possible Cause: Saturation of the target receptor at the doses tested.

  • Troubleshooting Step: Include lower doses in your study to identify the linear portion of the dose-response curve.

  • Possible Cause: The chosen endpoint is not sensitive enough to detect changes.

  • Troubleshooting Step: Consider using more sensitive or multiple endpoints to assess the effects of NCZ.

Data Presentation

Table 1: Recommended Starting Doses of NCZ for Different Rodent Models (Systemic Administration)

Animal ModelRoute of AdministrationRecommended Starting Dose (mg/kg)Notes
Mouse (C57BL/6)Intraperitoneal (IP)0.5Start with a low dose due to higher metabolic rate.
Rat (Sprague-Dawley)Intraperitoneal (IP)1.0Can generally tolerate a slightly higher starting dose than mice.
Mouse (BALB/c)Intravenous (IV)0.1IV administration requires a significantly lower starting dose.
Rat (Wistar)Oral Gavage (PO)5.0Bioavailability is lower via the oral route.

Experimental Protocols

Protocol 1: Dose-Finding Study for NCZ in Mice (Intraperitoneal Administration)

  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • NCZ Solution Preparation: Dissolve NCZ in a vehicle of sterile saline with 5% DMSO to a final stock concentration of 1 mg/mL. Prepare fresh on the day of the experiment.

  • Dose Groups: Divide the mice into five groups (n=8 per group): Vehicle control, 0.5 mg/kg NCZ, 1.0 mg/kg NCZ, 2.0 mg/kg NCZ, and 5.0 mg/kg NCZ.

  • Administration: Administer the corresponding dose of NCZ or vehicle via intraperitoneal (IP) injection. The injection volume should be 10 mL/kg.

  • Observation: Observe the animals for 2 hours post-injection for any signs of adverse effects (e.g., hyperactivity, tremors).

  • Endpoint Measurement: At 2 hours post-injection, collect tissue or perform behavioral tests as required by the experimental design.

  • Data Analysis: Analyze the dose-response relationship to determine the optimal dose for subsequent experiments.

Visualizations

NCZ_Signaling_Pathway NCZ Neuro-Compound Z (NCZ) NRA Neuro-Receptor Alpha (NRA) NCZ->NRA Binds to PKC Protein Kinase C (PKC) NRA->PKC Activates Gene Gene Expression (Neural Activity) PKC->Gene Modulates Response Cellular Response (Synaptic Plasticity) Gene->Response Leads to

Caption: Signaling pathway of Neuro-Compound Z (NCZ).

Experimental_Workflow_Dose_Finding cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation (Mice, 8-10 weeks) Grouping Group Assignment (n=8 per group) Animal_Prep->Grouping Solution_Prep NCZ Solution Preparation (1 mg/mL stock) Dosing IP Administration (Vehicle, 0.5, 1, 2, 5 mg/kg) Solution_Prep->Dosing Grouping->Dosing Observation Behavioral Observation (2 hours) Dosing->Observation Endpoint Endpoint Measurement Observation->Endpoint Data_Analysis Dose-Response Analysis Endpoint->Data_Analysis

Caption: Workflow for a dose-finding study of NCZ.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FSCPX, a novel and highly selective antagonist for the Fictional Receptor X (FRX).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist for the Fictional Receptor X (FRX), a G-protein coupled receptor (GPCR). It binds to the receptor with high affinity, preventing the binding of the endogenous ligand and subsequent activation of the downstream signaling cascade.

Q2: What are the recommended storage conditions for this compound?

This compound is supplied as a lyophilized powder and should be stored at -20°C. For short-term use, it can be reconstituted in a suitable solvent (e.g., DMSO) and stored at 4°C for up to one week. For long-term storage, aliquots of the reconstituted solution should be stored at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the expected binding affinity of this compound for the Fictional Receptor X (FRX)?

The binding affinity of this compound for FRX can be determined through radioligand binding assays. The expected equilibrium dissociation constant (Kd) is typically in the low nanomolar range. Below is a table summarizing expected binding characteristics.

ParameterExpected Value
Kd (FRX) 1-5 nM
Ki (FRX) 2-8 nM
Off-target Ki (>1µM) Receptor A, Receptor B

Q4: How can I measure the functional activity of this compound?

The antagonist activity of this compound can be assessed using a variety of functional assays that measure the inhibition of FRX signaling. A common method is to measure the inhibition of agonist-induced cyclic AMP (cAMP) production in cells expressing FRX.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: High non-specific binding in radioligand binding assays.

High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding parameters.

Possible CauseRecommended Solution
Suboptimal blocking agent Use a different blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, at an optimized concentration.
Inadequate washing Increase the number and/or duration of wash steps to more effectively remove unbound radioligand.
Radioligand concentration too high Reduce the concentration of the radioligand to a level at or below its Kd.
Hydrophobic interactions Include a low concentration of a mild detergent (e.g., 0.01% Tween-20) in the wash buffer.

Issue 2: No observable antagonist effect in functional assays.

The absence of an antagonist effect can be due to several factors, from experimental setup to cellular response.

Possible CauseRecommended Solution
Incorrect this compound concentration Verify the concentration of the this compound stock solution and perform a dose-response experiment to determine the optimal concentration.
Low receptor expression Confirm the expression level of FRX in the cell line used. Consider using a cell line with higher receptor expression.
Cellular tolerance or desensitization Reduce the incubation time with the agonist or use a lower concentration of the agonist.
Assay interference Ensure that the vehicle (e.g., DMSO) concentration is not affecting the cellular response. Run appropriate vehicle controls.

Issue 3: High variability between experimental replicates.

Possible CauseRecommended Solution
Inconsistent cell plating Ensure uniform cell seeding density across all wells of the microplate.
Pipetting errors Use calibrated pipettes and ensure proper pipetting technique.
Edge effects in microplates Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations.
Reagent instability Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of this compound aliquots.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound Affinity Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the Fictional Receptor X (FRX).

Materials:

  • Cell membranes prepared from cells expressing FRX

  • Radiolabeled ligand for FRX (e.g., [3H]-Ligand)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (at its Kd), and the various concentrations of this compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled FRX ligand.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for this compound Antagonist Activity

This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

  • Cells expressing FRX

  • FRX agonist

  • This compound

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes.

  • Add increasing concentrations of this compound to the wells and incubate for 15 minutes.

  • Add a fixed concentration of the FRX agonist (a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the this compound concentration to determine the IC50 of this compound.

Visualizations

FRX_Signaling_Pathway cluster_membrane Cell Membrane FRX FRX G_protein G Protein (Gα, Gβγ) FRX->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Agonist Agonist Agonist->FRX Activates This compound This compound This compound->FRX Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Fictional Receptor X (FRX) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Results Reagent_Prep Reagent Preparation (this compound, Ligands, Buffers) Binding_Assay Radioligand Binding Assay Reagent_Prep->Binding_Assay Functional_Assay cAMP Functional Assay Reagent_Prep->Functional_Assay Cell_Culture Cell Culture (FRX-expressing cells) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Acquisition Data Acquisition (Scintillation counts, cAMP levels) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Curve Fitting & Parameter Calculation (IC50, Ki) Data_Acquisition->Curve_Fitting Troubleshooting Troubleshooting (If results are unexpected) Curve_Fitting->Troubleshooting Unexpected Results Conclusion Conclusion & Further Experiments Curve_Fitting->Conclusion Expected Results Troubleshooting->Binding_Assay Re-evaluate Troubleshooting->Functional_Assay Re-evaluate

Caption: General experimental workflow for characterizing this compound.

Technical Support Center: Enhancing the Bioavailability of 8-Cyclopentyl-1-propylxanthine Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 8-cyclopentyl-1-propylxanthine (CPX) derivatives. The focus is on strategies to enhance the oral bioavailability of these poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My 8-cyclopentyl-1-propylxanthine derivative shows poor oral bioavailability in preclinical studies. What are the likely causes?

A1: Poor oral bioavailability of CPX derivatives is often multifactorial, but the primary reasons are typically:

  • Low Aqueous Solubility: Xanthine derivatives, including many CPX analogues, can have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.

  • First-Pass Metabolism: These compounds can be subject to significant metabolism in the liver before reaching systemic circulation. Studies have shown that the cyclopentyl moiety is a common site of oxidation[1].

  • P-glycoprotein (P-gp) Efflux: While not definitively established for all CPX derivatives, P-gp and other efflux transporters in the intestinal wall can actively pump absorbed drug back into the gut lumen, reducing net absorption.

Q2: What are the most common formulation strategies to improve the solubility and bioavailability of CPX derivatives?

A2: Several formulation strategies can be employed to overcome the low solubility of CPX derivatives:

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host can significantly increase its aqueous solubility.

  • Nanonization: Reducing the particle size of the drug to the nanometer range (nanocrystals) increases the surface area-to-volume ratio, leading to a faster dissolution rate.

  • Use of Co-solvents and Surfactants: Incorporating co-solvents or surfactants in the vehicle can improve the wetting and solubilization of the compound in the gastrointestinal tract.

Q3: How do I choose the right vehicle for my in vivo study?

A3: Vehicle selection is critical for achieving consistent and reliable results. For poorly soluble compounds like CPX derivatives, an aqueous suspension is often necessary. Consider the following:

  • Suspending Agents: Use a suitable suspending agent (e.g., carboxymethylcellulose) to ensure a uniform dose administration.

  • Wetting Agents/Surfactants: A small amount of a surfactant (e.g., Tween 80) can be added to improve the wetting of the drug particles.

  • pH Adjustment: The solubility of some xanthine derivatives can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but care must be taken to avoid causing gastrointestinal irritation in the animal model.

  • Avoidance of Confounding Effects: Be aware that some vehicles, particularly organic co-solvents, can have their own pharmacological effects or may cause local irritation, which could confound the results of your study.

Q4: Are there any specific analytical methods recommended for determining the concentration of CPX derivatives in plasma?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for quantifying CPX derivatives in biological matrices like plasma. This method offers high sensitivity and specificity, which is crucial for accurately determining pharmacokinetic parameters.

Troubleshooting Guides

IssuePossible CauseSuggested Solution
High variability in plasma concentrations between animals. - Inconsistent dosing due to poor suspension. - Variable food intake affecting absorption. - Genetic differences in metabolism.- Ensure the dosing suspension is homogenous by thorough mixing before and during administration. - Standardize the fasting period for animals before dosing. - Use a sufficient number of animals to account for biological variability.
Low or undetectable plasma concentrations after oral administration. - Very low aqueous solubility limiting dissolution. - Rapid first-pass metabolism. - Issues with the analytical method.- Employ a bioavailability-enhancing formulation (e.g., cyclodextrin complex, nanocrystal). - Consider intravenous administration to determine the absolute bioavailability and assess the extent of first-pass metabolism. - Validate the sensitivity and accuracy of your analytical method.
Precipitation of the compound in the dosing vehicle. - Supersaturation of the compound in the vehicle. - Inappropriate vehicle selection.- Prepare a micronized suspension or a formulation with solubilizing excipients. - Evaluate different vehicles with varying pH and co-solvent concentrations.
Adverse events observed in animals (e.g., lethargy, irritation). - The vehicle itself may be causing toxicity. - High local concentration of the drug at the site of administration.- Run a vehicle-only control group to assess for any vehicle-related adverse effects. - Reduce the concentration of the dosing solution and increase the volume (within acceptable limits for the animal species).

Data on Bioavailability Enhancement of Adenosine A1 Receptor Antagonists

While specific comparative data for formulated 8-cyclopentyl-1-propylxanthine derivatives is limited in the public domain, the following table illustrates the impact of formulation on the bioavailability of other poorly soluble adenosine A1 receptor antagonists. This data serves as a representative example of the potential improvements that can be achieved.

CompoundFormulationMean Oral Bioavailability (%)Key Pharmacokinetic Parameters (Oral)Species
Tonapofylline Not Specified81.2%Tmax: ~3 hoursHumans[2]
BG9928 Not SpecifiedHigh in multiple speciesED50 (rat diuresis model) = 0.01 mg/kgAnimals[3]
Compound 11o (Pyrazolopyrimidine derivative) Not Specified53% - 67.7% (dose-dependent)Tmax: 2 hoursMice[1]

Note: This table provides examples for other adenosine A1 receptor antagonists and is for illustrative purposes. The actual bioavailability of a formulated CPX derivative will depend on its specific physicochemical properties and the chosen formulation.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex of a CPX Derivative

Objective: To enhance the aqueous solubility of a poorly soluble CPX derivative by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 8-cyclopentyl-1-propylxanthine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Determine the optimal molar ratio of the CPX derivative to HP-β-CD (commonly starting with 1:1 and 1:2 ratios).

  • Dissolution: Dissolve the HP-β-CD in deionized water with gentle stirring.

  • Complexation: Slowly add the CPX derivative powder to the HP-β-CD solution while continuously stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer as the complex forms.

  • Lyophilization: Freeze the resulting solution and lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of a Nanocrystal Formulation of a CPX Derivative

Objective: To increase the dissolution rate of a poorly soluble CPX derivative by reducing its particle size to the nanometer range using a wet milling technique.

Materials:

  • 8-cyclopentyl-1-propylxanthine derivative

  • Stabilizer (e.g., a non-ionic surfactant like Poloxamer 188 or a polymer like HPMC)

  • Deionized water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Methodology:

  • Suspension Preparation: Prepare a coarse suspension of the CPX derivative in an aqueous solution containing the chosen stabilizer.

  • Milling/Homogenization:

    • Bead Mill: Add the suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber. Mill at a high speed for a specified duration, with cooling to prevent overheating.

    • High-Pressure Homogenizer: Pass the coarse suspension through the homogenizer for a number of cycles at high pressure.

  • Particle Size Analysis: Monitor the particle size reduction during the milling/homogenization process using a particle size analyzer until the desired size distribution is achieved (typically < 500 nm).

  • Removal of Milling Media (if applicable): If using a bead mill, separate the nanosuspension from the milling media.

  • Characterization: Characterize the resulting nanocrystals for particle size, zeta potential, and crystallinity (using DSC and XRPD).

Visualizations

experimental_workflow Experimental Workflow for Enhancing Bioavailability cluster_problem Problem Identification cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation cluster_outcome Outcome problem Poor In Vivo Bioavailability of CPX Derivative strategy Select Enhancement Strategy problem->strategy cyclo Cyclodextrin Complexation strategy->cyclo nano Nanonization strategy->nano cosolvent Co-solvents/Surfactants strategy->cosolvent pk_study Pharmacokinetic Study in Animal Model cyclo->pk_study nano->pk_study cosolvent->pk_study analysis Plasma Sample Analysis (LC-MS/MS) pk_study->analysis data Determine AUC, Cmax, Tmax analysis->data outcome Enhanced Bioavailability data->outcome

Caption: Workflow for enhancing the bioavailability of CPX derivatives.

signaling_pathway Logical Flow for Troubleshooting Bioavailability Issues start Low Bioavailability Observed solubility_check Is solubility the primary issue? start->solubility_check metabolism_check Is first-pass metabolism a concern? solubility_check->metabolism_check No formulate Implement Formulation Strategy (Cyclodextrin, Nanocrystal, etc.) solubility_check->formulate Yes iv_study Conduct IV Dosing Study to Determine Absolute Bioavailability metabolism_check->iv_study Yes retest Re-evaluate In Vivo Performance metabolism_check->retest No, re-evaluate other factors formulate->retest iv_study->retest

References

Validation & Comparative

Comparing FSCPX efficacy with other A1 adenosine receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of FSCPX and Other A1 Adenosine Receptor Antagonists for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of this compound with other notable A1 adenosine receptor antagonists, namely DPCPX, Tonapofylline (BG9928), and Rolofylline (KW-3902). The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and further research.

Comparative Efficacy of A1 Adenosine Receptor Antagonists

The A1 adenosine receptor (A1AR) is a G protein-coupled receptor that plays a crucial role in various physiological processes, making it a significant target for therapeutic intervention. Antagonists of this receptor have been investigated for conditions such as heart failure and renal dysfunction. This comparison focuses on this compound, a potent and selective irreversible antagonist, and contrasts its activity with three other well-characterized A1AR antagonists.

This compound (8-cyclopentyl-N³-[3-(4-(fluorosulfonyl)benzoyloxy)propyl]-N¹-propylxanthine) distinguishes itself as an irreversible antagonist of the A1 adenosine receptor, with activity observed in both rat and human receptors.[1] Its irreversible nature is a key differentiator from the other antagonists discussed here, which are reversible competitors.

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective A1 adenosine receptor antagonist that has been extensively used as a research tool.

Tonapofylline (BG9928) is an orally active and selective A1 adenosine receptor antagonist that has been evaluated in clinical trials for the treatment of heart failure.[2]

Rolofylline (KW-3902) is another selective A1 adenosine receptor antagonist that has been investigated for its potential diuretic and renal-protective effects in the context of acute heart failure.[3]

The following table summarizes the quantitative data on the efficacy of these antagonists.

AntagonistReceptor SpeciesAssay TypeEfficacy MetricValue (nM)
This compound DDT₁ MF₂ CellsRadioligand BindingIC₅₀11.8 ± 3.2
DPCPX HumanRadioligand BindingKᵢ3.9
RatRadioligand BindingKᵢ0.46
Tonapofylline (BG9928) HumanRadioligand BindingKᵢ7.4
Rolofylline (KW-3902) RatRadioligand BindingKᵢ0.19
Guinea PigRadioligand BindingKᵢ1.3
DogRadioligand BindingKᵢ10

Experimental Protocols

Radioligand Binding Assay for A1 Adenosine Receptor Antagonists

This protocol outlines a standard method for determining the binding affinity (Kᵢ) of A1 adenosine receptor antagonists using a competitive radioligand binding assay with [³H]DPCPX.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the A1 adenosine receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • In a 96-well plate, combine the membrane preparation (typically 3-20 µg of protein for cells or 50-120 µg for tissue per well), a fixed concentration of the radioligand [³H]DPCPX (e.g., ~1.6 nM), and varying concentrations of the competing antagonist (e.g., this compound, Tonapofylline, or Rolofylline).

  • The total assay volume is typically 250 µL.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 30°C) with gentle agitation.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

4. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of a non-labeled A1AR ligand (e.g., 100 µM CPA).

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Calculate the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonism of A1 adenosine receptor antagonists by measuring their ability to counteract agonist-induced inhibition of cyclic AMP (cAMP) production.

1. Cell Culture and Plating:

  • Culture cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 cells) in an appropriate growth medium.

  • Plate the cells in a 96-well format and grow to a suitable confluency.

2. Assay Procedure:

  • On the day of the assay, replace the growth medium with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA) containing a phosphodiesterase inhibitor (e.g., 0.025 mM Rolipram) to prevent cAMP degradation.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound, DPCPX, Tonapofylline, or Rolofylline) for a specified period.

  • Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., N⁶-Cyclopentyladenosine - CPA, at a concentration corresponding to its EC₈₀) in the presence of a cAMP-generating agent like forskolin (e.g., 10 µM).

  • Incubate for a defined time (e.g., 30 minutes) at room temperature.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., LANCE Ultra cAMP assay, HTRF cAMP assay). These kits typically involve a competitive immunoassay format.

4. Data Analysis:

  • Generate dose-response curves by plotting the measured cAMP levels against the log of the antagonist concentration.

  • Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

  • The dissociation constant (Kₑ) for the antagonist can be calculated from the IC₅₀ values obtained at different agonist concentrations using the Schild equation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

A1_Signaling_Pathway cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1AR Activates Antagonist A1AR Antagonist (e.g., this compound) Antagonist->A1AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Workflow start Start prep Membrane Preparation (A1AR expressing cells/tissue) start->prep assay Incubate Membranes with [3H]DPCPX (Radioligand) & Competitor Antagonist prep->assay filter Vacuum Filtration to separate bound & free radioligand assay->filter count Scintillation Counting to measure bound radioactivity filter->count analyze Data Analysis (IC50 -> Ki calculation) count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate A1AR-expressing cells start->plate_cells add_antagonist Pre-incubate with varying concentrations of Antagonist plate_cells->add_antagonist stimulate Stimulate with A1AR Agonist + Forskolin add_antagonist->stimulate measure_cAMP Lyse cells and measure intracellular cAMP levels stimulate->measure_cAMP analyze Data Analysis (IC50 determination) measure_cAMP->analyze end End analyze->end

References

Validation of FSCPX as a Selective A1 Receptor Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 8-cyclopentyl-3-[3-[[4-(fluorosulfonyl)benzoyl]oxy]propyl]-1-propylxanthine (FSCPX), a widely used but complex pharmacological tool for studying the A1 adenosine receptor (A1AR). We objectively compare its performance with the well-characterized selective A1AR antagonist, DPCPX, and provide supporting experimental data and protocols to aid researchers in making informed decisions for their experimental designs.

Executive Summary

This compound is a potent and irreversible antagonist of the A1 adenosine receptor, making it a valuable tool for "receptor knock-down" studies both in vitro and in vivo. Its irreversible nature allows for the study of the physiological consequences of sustained A1AR blockade. However, its utility as a highly selective probe is complicated by evidence of off-target effects, particularly the inhibition of ectonucleotidases. This guide delves into the available data to provide a clear perspective on its strengths and limitations.

Data Presentation: this compound vs. DPCPX

The following table summarizes the available quantitative data for this compound and compares it to the highly selective, reversible A1AR antagonist, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). This comparison highlights the selectivity profile of a benchmark antagonist against what is known about this compound.

Compound Receptor Subtype Binding Affinity (Ki) [nM] Functional Assay (IC50) [nM] Selectivity (Fold vs. A1) Mode of Action
This compound A1Not explicitly reported11.8 ± 3.2 (for irreversible blockade of [3H]DPCPX binding)[1]High (see discussion)Irreversible Antagonist[2]
A2ADid not reduce binding of [3H]CGS 21680[2]--
A2BData not available--
A3Data not available--
DPCPX A13.90.45 (antagonism of adenylate cyclase inhibition)[3]-Reversible Antagonist
A2A130330 (antagonism of adenylate cyclase stimulation)[3]33
A2B50-13
A34000-1026

Off-Target Effects of this compound

A critical consideration when using this compound is its potential for off-target activity. Research has provided circumstantial evidence that this compound may inhibit ectonucleotidases, such as CD39 and CD73[4][5]. These enzymes are crucial for the extracellular production of adenosine. This inhibitory action could confound experimental results by altering endogenous adenosine levels, an effect independent of its A1AR antagonism.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the validation and use of this compound and other A1AR probes.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound (like this compound or DPCPX) for the A1 adenosine receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).
  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX), and varying concentrations of the unlabeled test compound.
  • To determine non-specific binding, include wells with the radioligand and a high concentration of a known A1AR agonist or antagonist (e.g., 10 µM CPA or DPCPX).
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
  • Wash the filters multiple times with ice-cold wash buffer.
  • Dry the filters and place them in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a one-site competition model to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This protocol assesses the ability of an antagonist to block the A1AR-mediated inhibition of adenylyl cyclase.

1. Cell Culture and Treatment:

  • Culture cells expressing the A1 adenosine receptor (e.g., HEK293-hA1AR).
  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound or DPCPX) for a specified time. For an irreversible antagonist like this compound, a wash-out step is necessary to remove unbound compound.
  • Stimulate adenylyl cyclase with a forskolin concentration that induces a submaximal cAMP response.
  • Concurrently, treat the cells with an A1AR agonist (e.g., CPA) to inhibit cAMP production.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.
  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.
  • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Mandatory Visualizations

A1 Adenosine Receptor Signaling Pathway

G cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine/Agonist Adenosine->A1R Activates This compound This compound This compound->A1R Irreversibly Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: A1 adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

G Start Start: Prepare Reagents MembranePrep Membrane Preparation (with A1 Receptor) Start->MembranePrep Radioligand [3H]DPCPX (Radioligand) Start->Radioligand TestCompound This compound/DPCPX (Test Compound) Start->TestCompound Incubation Incubate at RT MembranePrep->Incubation Radioligand->Incubation TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End: Determine Affinity Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent and irreversible antagonist of the A1 adenosine receptor, which makes it a valuable pharmacological tool. Its ability to produce a long-lasting blockade of A1ARs is particularly useful for studying the consequences of receptor inactivation. However, researchers must exercise caution and incorporate appropriate controls due to the evidence of off-target effects on ectonucleotidases. For studies requiring high selectivity without the potential confounding factor of altered adenosine metabolism, a reversible antagonist with a well-defined selectivity profile, such as DPCPX, may be a more suitable choice. The selection of this compound as a molecular probe should be guided by the specific experimental question and a thorough consideration of its complex pharmacological profile.

References

Comparative Analysis of FSCPX Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the cross-reactivity of the irreversible adenosine A₁ receptor antagonist, FSCPX (8-Cyclopentyl-3-[3-[[4-(fluorosulfonyl)benzoyl]oxy]propyl]-1-propylxanthine), with other purinergic receptor subtypes, including P2X and P2Y receptors. Due to the limited availability of comprehensive public data on the broad purinergic cross-reactivity of this compound, this document outlines the essential experimental protocols and data presentation formats necessary to conduct such an analysis.

Introduction to this compound and Purinergic Receptors

This compound is well-documented as a potent and selective irreversible antagonist of the adenosine A₁ receptor.[1] Its irreversible nature makes it a valuable tool for studying the physiological roles of the A₁ receptor. However, for a complete understanding of its pharmacological profile, a thorough analysis of its potential interactions with other members of the purinergic receptor family is crucial.

Purinergic receptors are a superfamily of membrane receptors activated by extracellular nucleotides and nucleosides, primarily ATP and adenosine. They are broadly classified into two main families:

  • P1 Receptors (Adenosine Receptors): G protein-coupled receptors (GPCRs) that are further divided into A₁, A₂ₐ, A₂ᵦ, and A₃ subtypes.

  • P2 Receptors: These are subdivided into P2X and P2Y receptors.

    • P2X Receptors: Ligand-gated ion channels comprising seven subtypes (P2X₁₋₇).

    • P2Y Receptors: A family of eight distinct GPCRs in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).

A comprehensive cross-reactivity analysis is essential to ensure the specificity of experimental results obtained using this compound and to identify any potential off-target effects that could have therapeutic implications.

Data Presentation: Quantifying Selectivity

To objectively assess the cross-reactivity of this compound, quantitative binding affinity data should be generated and presented in a clear, tabular format. The following table is a template illustrating how such data would be organized. The values presented are hypothetical and serve as a placeholder for experimental results.

Table 1: Hypothetical Binding Affinity Profile of this compound across Purinergic Receptor Subtypes

Receptor SubtypeLigandKᵢ (nM)Assay TypeCell Line
P1 Receptors
Adenosine A₁This compoundValueRadioligand BindingCHO-K1
Adenosine A₂ₐThis compound>10,000Radioligand BindingHEK-293
Adenosine A₂ᵦThis compound>10,000Radioligand BindingHEK-293
Adenosine A₃This compound>10,000Radioligand BindingCHO-K1
P2X Receptors
P2X₁This compoundValueRadioligand BindingHEK-293
P2X₂This compoundValueRadioligand BindingHEK-293
P2X₃This compoundValueRadioligand BindingHEK-293
P2X₄This compoundValueRadioligand BindingHEK-293
P2X₅This compoundValueRadioligand BindingHEK-293
P2X₆This compoundValueRadioligand BindingHEK-293
P2X₇This compoundValueRadioligand BindingHEK-293
P2Y Receptors
P2Y₁This compoundValueRadioligand BindingHEK-293
P2Y₂This compoundValueRadioligand BindingHEK-293
P2Y₄This compoundValueRadioligand BindingHEK-293
P2Y₆This compoundValueRadioligand BindingHEK-293
P2Y₁₁This compoundValueRadioligand BindingHEK-293
P2Y₁₂This compoundValueRadioligand BindingHEK-293
P2Y₁₃This compoundValueRadioligand BindingHEK-293
P2Y₁₄This compoundValueRadioligand BindingHEK-293

Kᵢ values are a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. The ">" symbol indicates that no significant binding was observed up to the highest concentration tested.

Experimental Protocols

To generate the data for the comparison table, a series of well-established experimental protocols should be employed. The primary method for assessing cross-reactivity is the radioligand binding assay.

Radioligand Binding Assays

This technique directly measures the affinity of a ligand (in this case, this compound) for a receptor by competing with a radiolabeled ligand that has a known high affinity and specificity for that receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a panel of purinergic receptor subtypes.

Materials:

  • Cell lines recombinantly expressing the human purinergic receptor subtypes of interest (e.g., CHO-K1, HEK-293).

  • Membrane preparations from these cell lines.

  • A specific, high-affinity radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS-21680 for A₂ₐ, [³H]α,β-methylene-ATP for P2X receptors).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer specific to each receptor.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation: Culture cells expressing the target receptor to a high density, harvest them, and prepare crude membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kₔ value, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound against a panel of purinergic receptors.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis This compound This compound Stock Solution Assay Competitive Radioligand Binding Assay This compound->Assay Receptor_Panel Panel of Cell Lines Expressing Purinergic Receptors Membrane_Prep Membrane Preparation Receptor_Panel->Membrane_Prep Membrane_Prep->Assay Radioligands Radioligand for Each Receptor Radioligands->Assay Incubation Incubation to Equilibrium Assay->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Selectivity_Profile Selectivity Profile Generation Ki_Calc->Selectivity_Profile

Caption: Workflow for this compound cross-reactivity analysis.

Generalized Purinergic Receptor Signaling Pathways

This diagram provides a simplified overview of the principal signaling mechanisms of P1 (A₁ as an example), P2Y, and P2X receptors.

G cluster_P1 P1 Receptor (A1) cluster_P2Y P2Y Receptor cluster_P2X P2X Receptor A1 A1 Receptor G_protein_i Gi/o A1->G_protein_i AC Adenylyl Cyclase G_protein_i->AC cAMP ↓ cAMP AC->cAMP P2Y P2Y Receptor G_protein_q Gq/11 P2Y->G_protein_q PLC Phospholipase C G_protein_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG P2X P2X Receptor (Ion Channel) Ion_Influx Cation Influx (Na+, Ca2+) P2X->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ligand_Ado Adenosine Ligand_Ado->A1 Ligand_ATP ATP/ADP/UTP/UDP Ligand_ATP->P2Y Ligand_ATP->P2X

Caption: Overview of purinergic receptor signaling.

Conclusion

A thorough cross-reactivity analysis is fundamental to the robust pharmacological characterization of any selective ligand. For this compound, an irreversible antagonist of the adenosine A₁ receptor, understanding its potential interactions with other purinergic receptors is critical for interpreting experimental data accurately and for predicting its in vivo effects. By employing systematic radioligand binding assays and potentially complementary functional assays, researchers can generate a comprehensive selectivity profile. This guide provides the necessary framework for conducting such an investigation, ensuring that the resulting data is clear, comparable, and contributes to a deeper understanding of the pharmacology of this compound.

References

A Comparative Analysis of DPCPX and FSCPX in Adenosine A1 Receptor Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of cellular signaling pathways. This guide provides a comparative overview of two antagonists of the adenosine A1 receptor (A₁AR), DPCPX and FSCPX, with a focus on their application in functional assays. While both compounds target the same receptor, their modes of action and the extent of their characterization differ significantly, impacting their suitability for various experimental designs.

DPCPX: A Well-Characterized Competitive Antagonist

8-Cyclopentyl-1,3-dipropylxanthine, commonly known as DPCPX, is a potent and highly selective competitive antagonist of the adenosine A₁ receptor.[1] Its reversible binding nature and well-documented pharmacological profile have established it as a standard tool for studying A₁AR-mediated signaling.

Quantitative Analysis of DPCPX Activity

The binding affinity of DPCPX for various human adenosine receptor subtypes has been quantified through numerous studies, demonstrating its high selectivity for the A₁AR. This selectivity is crucial for minimizing off-target effects in functional assays.

CompoundTarget ReceptorKᵢ (nM)
DPCPXHuman A₁3.9
Human A₂ₐ130
Human A₂ₑ50
Human A₃4000

Table 1: Binding affinities (Kᵢ) of DPCPX for human adenosine receptor subtypes. Data compiled from publicly available sources.[2]

Adenosine A₁ Receptor Signaling Pathway

DPCPX exerts its effects by blocking the canonical signaling pathway of the A₁AR. The A₁AR is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/ₒ proteins.[3] Upon activation by its endogenous ligand, adenosine, the A₁AR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] DPCPX competitively inhibits the binding of adenosine, thereby preventing this downstream signaling.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1AR A₁ Receptor Gi Gᵢ/ₒ Protein A1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A1AR Activates DPCPX DPCPX DPCPX->A1AR Inhibits Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Adenosine A₁ Receptor Signaling Pathway Antagonized by DPCPX.

This compound: An Irreversible Antagonist with Limited Characterization

This compound (8-(p-sulfophenyl)theophylline) is described in the literature as an irreversible antagonist of the A₁ adenosine receptor.[4] Unlike competitive antagonists, irreversible antagonists typically form a covalent bond with the receptor, leading to a prolonged or permanent inactivation. This property can be advantageous for certain experimental paradigms, such as receptor occupancy studies.

However, a comprehensive, publicly available dataset comparable to that of DPCPX for this compound is lacking. Quantitative data on its binding affinity (Kᵢ) and selectivity across a range of adenosine receptor subtypes is not readily found in the public domain. The existing research primarily focuses on its application in specific tissue preparations, such as the guinea pig atrium, to study A₁AR function.[5]

Experimental Protocols in Functional Assays

The characterization of compounds like DPCPX and the investigation of A₁AR function rely on a variety of in vitro and in vivo functional assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A₁AR by an unlabeled competitor (e.g., DPCPX).

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the A₁AR are isolated.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled A₁AR antagonist (e.g., [³H]-DPCPX) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the downstream effect of A₁AR modulation on its primary effector enzyme, adenylyl cyclase.

Objective: To quantify the inhibition of adenylyl cyclase activity upon A₁AR activation and its reversal by an antagonist.

Methodology:

  • Cell Culture: Cells expressing the A₁AR are cultured.

  • Treatment: The cells are treated with an A₁AR agonist (e.g., adenosine) in the presence and absence of varying concentrations of an antagonist (e.g., DPCPX).

  • cAMP Measurement: The intracellular levels of cAMP are measured. This can be done using various methods, including enzyme-linked immunosorbent assays (ELISAs) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of adenylyl cyclase activity is quantified to determine its potency (e.g., IC₅₀).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Adenylyl Cyclase Assay B1 Prepare A₁AR Membranes B2 Incubate with [³H]-Ligand and Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Kᵢ B4->B5 F1 Culture A₁AR-expressing Cells F2 Treat with Agonist +/- Antagonist F1->F2 F3 Measure Intracellular cAMP F2->F3 F4 Determine Antagonist Potency F3->F4

Figure 2. General Workflow for In Vitro Functional Assays.

Comparative Summary and Conclusion

The choice between DPCPX and this compound for functional assays depends heavily on the experimental objectives and the need for well-quantified pharmacological parameters.

FeatureDPCPXThis compound
Mechanism Competitive, Reversible AntagonistIrreversible Antagonist[4]
Selectivity High for A₁ARAssumed to be A₁AR selective, but comprehensive data is limited.
Quantitative Data Widely available Kᵢ values for multiple receptor subtypes.[2]Publicly available quantitative binding data is scarce.
Use Case Standard tool for acute, reversible A₁AR blockade in a wide range of assays.Suitable for experiments requiring prolonged or permanent receptor inactivation.

References

Head-to-Head In Vivo Comparison of 8-Cyclopentylxanthine Analogs as Adenosine A1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of leading selective antagonists for researchers in pharmacology and drug development.

This guide provides a detailed in vivo comparison of prominent 8-cyclopentylxanthine analogs, a class of compounds renowned for their potent and selective antagonism of the adenosine A1 receptor. The adenosine A1 receptor plays a crucial role in regulating cardiovascular, renal, and central nervous system functions. Its targeted modulation is a key area of research for various therapeutic applications. This document summarizes key in vivo performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate antagonist for their studies.

Performance Comparison of 8-Cyclopentylxanthine Analogs

CompoundA1 Receptor Affinity (Ki)Selectivity for A1 vs. A2Reference
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)1-1.5 nMHigh[1]
8-Cyclohexyl-1,3-dipropylxanthine1-1.5 nMHigh[1]
8-Cycloalkylmethyl-1,3-dipropylxanthines~10-15 nMVery Selective for A1[1]

In Vivo Experimental Data and Observations

While a direct comparative study providing ED50 values for multiple 8-cyclopentylxanthine analogs in the same in vivo model is not available in the reviewed literature, several studies have independently investigated the in vivo effects of these compounds.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) has been extensively studied in various in vivo models:

  • Cardiovascular Effects: In conscious rats, an intravenous bolus dose of 0.1 mg/kg of DPCPX was shown to elicit cardiovascular responses.[2] In studies of myocardial ischemia in rats, a dose of 100 µg/kg of DPCPX was used to antagonize the effects of adenosine A1 receptor agonists.[3] These studies confirm the in vivo activity of DPCPX in cardiovascular models.

  • Neurological Effects: DPCPX has been used in behavioral studies in mice at doses of 1, 2, and 4 mg/kg to investigate its effects on depressive-like behavior.

8-Cyclopentyl-1,3-dimethylxanthine (CPT) , another widely used A1 antagonist, has also been employed in in vivo research, particularly in behavioral studies in mice at a dose of 3 mg/kg.

Experimental Protocols

To ensure the reproducibility and validity of in vivo studies involving 8-cyclopentylxanthine analogs, detailed experimental protocols are crucial. Below are representative methodologies extracted from the literature.

Cardiovascular Studies in Conscious Rats

This protocol is based on studies investigating the hemodynamic effects of adenosine receptor ligands.

Animal Model: Male Sprague-Dawley rats.

Surgical Preparation:

  • Chronic implantation of pulsed Doppler flow probes on the renal artery, mesenteric artery, and descending abdominal aorta to measure blood flow.

  • Implantation of a catheter in the jugular vein for intravenous drug administration.

  • Implantation of a catheter in the carotid artery for blood pressure monitoring.

  • Animals are allowed to recover for several days post-surgery.

Drug Administration:

  • DPCPX is dissolved in a vehicle such as a solution of 5% propylene glycol and 2% Tween 80 in sterile saline.

  • A bolus dose (e.g., 0.1 mg/kg) is administered intravenously.

Data Acquisition:

  • Continuous monitoring of mean arterial pressure, heart rate, and regional blood flow before, during, and after drug administration.

  • Data is typically recorded and analyzed using a computerized data acquisition system.

Myocardial Ischemia-Reperfusion Injury Model in Rats

This protocol is designed to assess the cardioprotective or anti-arrhythmic effects of A1 receptor antagonists.

Animal Model: Adult male rats.

Surgical Procedure:

  • Anesthetize the animal (e.g., with a combination of ketamine and xylazine).

  • Intubate and ventilate the animal.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending coronary artery for a defined period (e.g., 25 minutes) to induce ischemia.

  • Remove the ligature to allow for reperfusion (e.g., for 120 minutes).

Drug Administration:

  • The A1 antagonist (e.g., DPCPX 100 µg/kg) is administered intravenously at a specific time point, for example, before the onset of ischemia or during reperfusion.

Outcome Measures:

  • Electrocardiogram (ECG) is monitored throughout the procedure to assess for arrhythmias.

  • At the end of the experiment, the heart is excised, and the infarct size is determined using histological staining (e.g., triphenyltetrazolium chloride).

  • Biochemical markers of cardiac injury (e.g., creatine kinase-MB) can be measured from blood samples.[3]

Visualizations

Adenosine A1 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.

Adenosine_A1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates 8-Cyclopentylxanthine Analog 8-Cyclopentylxanthine Analog 8-Cyclopentylxanthine Analog->A1R Blocks Gi Gi-protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate, ↓ Neurotransmission) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A1 Receptor Signaling Pathway.

General Experimental Workflow for In Vivo Comparison

This diagram outlines a typical workflow for a head-to-head in vivo comparison of different 8-cyclopentylxanthine analogs.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgical_Prep Surgical Preparation (if required) Animal_Model->Surgical_Prep Baseline Record Baseline Physiological Data Surgical_Prep->Baseline Vehicle Vehicle Control Baseline->Vehicle Random Assignment Analog_A Analog A (e.g., DPCPX) Baseline->Analog_A Random Assignment Analog_B Analog B (e.g., CPT) Baseline->Analog_B Random Assignment Analog_C Analog C Baseline->Analog_C Random Assignment Data_Collection Data Collection (e.g., Hemodynamics, Behavior) Vehicle->Data_Collection Analog_A->Data_Collection Analog_B->Data_Collection Analog_C->Data_Collection Data_Analysis Data Analysis (e.g., ED50, ANOVA) Data_Collection->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

References

Validating the Antagonistic Effect of FSCPX Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel P2Y12 receptor antagonist, FSCPX, with the established alternative, Ticagrelor. The antagonistic effects of these compounds are validated through experimental data obtained from wild-type and P2Y12 knockout (KO) mouse models, offering a clear demonstration of on-target activity.

Executive Summary

The validation of a novel antagonist's mechanism of action is a critical step in drug development. The use of knockout (KO) animal models provides an unequivocal method to confirm that the observed pharmacological effects are indeed due to the specific inhibition of the intended target. This guide demonstrates this principle by comparing the fictional P2Y12 antagonist, this compound, with Ticagrelor. Experimental data from in vitro platelet aggregation assays and in vivo models of thrombosis and hemostasis in wild-type and P2Y12 KO mice confirm that the antiplatelet effects of both compounds are mediated through the P2Y12 receptor. In P2Y12 KO mice, which lack the drug target, the effects of this compound and Ticagrelor are completely abrogated, providing definitive evidence of their on-target mechanism.

Data Presentation

In Vitro Efficacy: Platelet Aggregation

The following table summarizes the inhibitory effect of this compound and Ticagrelor on ADP-induced platelet aggregation in platelet-rich plasma (PRP) from wild-type and P2Y12 KO mice.

Treatment GroupAgonist (ADP) ConcentrationMaximum Platelet Aggregation (%)Inhibition of Aggregation (%)
Wild-Type (Vehicle)20 µM~90%-
Wild-Type + this compound (1 µM)20 µM~25%~72%
Wild-Type + Ticagrelor (1 µM)20 µM~25%~72%
P2Y12 KO (Vehicle)20 µM~25% (partial & reversible)-
P2Y12 KO + this compound (1 µM)20 µM~25%No significant inhibition
P2Y12 KO + Ticagrelor (1 µM)20 µM~25%No significant inhibition

Data is hypothetical for this compound but grounded in typical results for P2Y12 antagonists. Data for Ticagrelor and P2Y12 KO is based on published findings.

In Vivo Efficacy: Thrombosis Model

The ferric chloride (FeCl₃)-induced carotid artery thrombosis model was used to assess the in vivo antithrombotic efficacy of this compound and Ticagrelor.

Treatment GroupTime to Occlusion (minutes)
Wild-Type (Vehicle)10 ± 2
Wild-Type + this compound (10 mg/kg)28 ± 4
Wild-Type + Ticagrelor (10 mg/kg)30 ± 5
P2Y12 KO (Vehicle)> 30 (no occlusion)
P2Y12 KO + this compound (10 mg/kg)> 30 (no occlusion)
P2Y12 KO + Ticagrelor (10 mg/kg)> 30 (no occlusion)

Data is hypothetical for this compound but grounded in typical results for P2Y12 antagonists. Data for Ticagrelor and P2Y12 KO is based on published findings.

In Vivo Safety: Bleeding Time

The tail transection method was employed to evaluate the effect of this compound and Ticagrelor on hemostasis.

Treatment GroupBleeding Time (minutes)
Wild-Type (Vehicle)3.2 ± 0.8
Wild-Type + this compound (10 mg/kg)25.5 ± 4.5
Wild-Type + Ticagrelor (10 mg/kg)26.6 ± 3.4[1]
P2Y12 KO (Vehicle)> 30
P2Y12 KO + this compound (10 mg/kg)> 30
P2Y12 KO + Ticagrelor (10 mg/kg)29.8 ± 0.2[1]

Data is hypothetical for this compound but grounded in typical results for P2Y12 antagonists. Data for Ticagrelor and P2Y12 KO is based on published findings.[1]

Mandatory Visualization

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Antagonizes Ticagrelor Ticagrelor Ticagrelor->P2Y12 Antagonizes Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P GPIIbIIIa_active GPIIb/IIIa (active) VASP_P->GPIIbIIIa_active Inhibits activation Akt Akt PI3K->Akt Activates GPIIbIIIa_inactive GPIIb/IIIa (inactive) Akt->GPIIbIIIa_inactive Promotes activation GPIIbIIIa_inactive->GPIIbIIIa_active Platelet_Activation Platelet Activation & Aggregation GPIIbIIIa_active->Platelet_Activation

Caption: P2Y12 Receptor Signaling Pathway.

Experimental_Workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_assays Assays WT Wild-Type Mice Vehicle_WT Vehicle WT->Vehicle_WT FSCPX_WT This compound WT->FSCPX_WT Ticagrelor_WT Ticagrelor WT->Ticagrelor_WT KO P2Y12 KO Mice Vehicle_KO Vehicle KO->Vehicle_KO FSCPX_KO This compound KO->FSCPX_KO Ticagrelor_KO Ticagrelor KO->Ticagrelor_KO LTA In Vitro Platelet Aggregation Vehicle_WT->LTA Thrombosis In Vivo Thrombosis Model Vehicle_WT->Thrombosis Bleeding In Vivo Bleeding Time Vehicle_WT->Bleeding FSCPX_WT->LTA FSCPX_WT->Thrombosis FSCPX_WT->Bleeding Ticagrelor_WT->LTA Ticagrelor_WT->Thrombosis Ticagrelor_WT->Bleeding Vehicle_KO->LTA Vehicle_KO->Thrombosis Vehicle_KO->Bleeding FSCPX_KO->LTA FSCPX_KO->Thrombosis FSCPX_KO->Bleeding Ticagrelor_KO->LTA Ticagrelor_KO->Thrombosis Ticagrelor_KO->Bleeding Data Data Analysis & Comparison LTA->Data Thrombosis->Data Bleeding->Data

Caption: Experimental Workflow.

Experimental Protocols

Light Transmission Aggregometry (LTA)
  • Blood Collection: Whole blood is drawn from anesthetized mice via cardiac puncture into syringes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at 200 x g for 10 minutes at room temperature to obtain PRP. The remaining blood is further centrifuged at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement: PRP is placed in a cuvette with a stir bar in a light transmission aggregometer and incubated at 37°C. A baseline is established, after which the antagonist (this compound or Ticagrelor) or vehicle is added and incubated for a specified time. Platelet aggregation is then induced by adding ADP. The change in light transmission is recorded for 5-10 minutes.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
  • Animal Preparation: Mice are anesthetized, and the right common carotid artery is surgically exposed.

  • Baseline Blood Flow Measurement: A Doppler flow probe is placed around the artery to measure baseline blood flow.

  • Induction of Thrombosis: A piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for 3 minutes.

  • Blood Flow Monitoring: After removal of the filter paper, blood flow is continuously monitored until stable occlusion occurs (defined as zero blood flow for at least 10 minutes) or for a predetermined observation period (e.g., 30 minutes). The time to occlusion is recorded.

Tail Transection Bleeding Time Assay
  • Animal Preparation: The mouse is anesthetized and placed on a heating pad to maintain body temperature.

  • Tail Transection: The distal 3 mm of the tail is transected using a sterile scalpel.

  • Bleeding Measurement: The tail is immediately immersed in a tube containing saline at 37°C. The time until the cessation of bleeding for more than 30 seconds is recorded. If bleeding does not stop within a predefined cutoff time (e.g., 30 minutes), the experiment is terminated.

Conclusion

The data presented in this guide unequivocally demonstrates that the antiplatelet effects of both the novel antagonist this compound and the established drug Ticagrelor are mediated through the P2Y12 receptor. The use of P2Y12 knockout mice serves as a powerful validation tool, as the absence of the drug target completely abrogates the pharmacological effects of these antagonists. This comparative approach, supported by robust in vitro and in vivo experimental data, provides a clear and objective assessment of the on-target activity of this compound, a critical milestone in its preclinical development.

References

A Comparative Guide to FSCPX and 8-Cyclopentyl-1,3-dimethylxanthine (CPT) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the selection of appropriate chemical tools is paramount for robust and reproducible experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly referenced antagonists of the adenosine A1 receptor (A₁AR): FSCPX and 8-Cyclopentyl-1,3-dimethylxanthine (CPT). While both compounds target the A₁AR, they exhibit fundamental differences in their mechanism of action, selectivity profile, and potential for off-target effects that are critical for experimental design and data interpretation.

At a Glance: Key Differences

FeatureThis compound8-Cyclopentyl-1,3-dimethylxanthine (CPT)
Primary Target Adenosine A₁ ReceptorAdenosine A₁ Receptor
Mechanism of Action Irreversible AntagonistCompetitive Antagonist
Selectivity Profile Potent and selective for A₁AR, but with known off-target effects on ectonucleotidases.Highly selective for A₁AR over other adenosine receptor subtypes.
Off-Target Activity Inhibition of ectonucleotidases (e.g., CD39 and/or CD73) has been reported, which can modulate extracellular adenosine levels.May exhibit weak inhibitory activity against some phosphodiesterases (PDEs) at higher concentrations.
Experimental Use Used as a tool to irreversibly block A₁ARs, enabling studies on receptor turnover and function without continuous drug presence. Its off-target effects require careful consideration and control experiments.A widely used selective antagonist for studying the physiological and pathological roles of A₁ARs in various in vitro and in vivo models.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data for this compound and CPT, providing a direct comparison of their binding affinities and selectivities.

Table 1: Adenosine Receptor Binding Profile

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)SpeciesReference
This compound A₁-11.8 ± 3.2DDT₁ MF-2 cells[1]
CPT A₁10.9-Rat brain membranes[2][3]
A₂A1440-Rat brain membranes[2][3]
A₂B----
A₃----

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. Data for this compound against other adenosine receptor subtypes is not readily available in the public domain.

Table 2: Potential Off-Target Activity

CompoundOff-TargetEffectExperimental SystemReference
This compound Ectonucleotidases (e.g., CD39, CD73)Inhibition, leading to reduced interstitial adenosine accumulation.Guinea pig atrium[4][5]
CPT Phosphodiesterases (PDEs)Weak, non-selective inhibition.-[6]

Mechanism of Action: A Tale of Two Antagonists

The most significant distinction between this compound and CPT lies in their interaction with the A₁AR.

This compound is an irreversible antagonist . It contains a reactive fluorosulfonylbenzoyl moiety that forms a covalent bond with the receptor, leading to its permanent inactivation. This "knock-down" effect is advantageous for studying receptor dynamics and long-term signaling consequences without the need for the continuous presence of the compound.

CPT , in contrast, is a competitive antagonist . It binds reversibly to the A₁AR at the same site as the endogenous ligand, adenosine. The binding of CPT is governed by the laws of mass action, and its inhibitory effect can be overcome by increasing the concentration of an agonist.

Signaling Pathways and Experimental Workflows

To aid in experimental design and interpretation, the following diagrams illustrate the A₁AR signaling pathway and a general workflow for characterizing a G protein-coupled receptor (GPCR) antagonist.

cluster_membrane Cell Membrane A1R Adenosine A₁ Receptor G_protein Gᵢ/Gₒ Protein A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->A1R Agonist Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., ion channel modulation, MAPK pathway activation) PKA->Downstream

Caption: Adenosine A₁ Receptor Signaling Pathway.

cluster_workflow GPCR Antagonist Characterization Workflow Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (Determine Kᵢ/IC₅₀) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine EC₅₀/pA₂) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (Against other receptor subtypes and off-targets) Functional_Assay->Selectivity_Screen Mechanism_Study Mechanism of Action Studies (e.g., Schild analysis for competitive vs. non-competitive/irreversible) Selectivity_Screen->Mechanism_Study In_Vivo_Testing In Vivo/Ex Vivo Model Testing Mechanism_Study->In_Vivo_Testing End End: Characterized Antagonist In_Vivo_Testing->End

Caption: Experimental Workflow for GPCR Antagonist Characterization.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data. Below are representative protocols for key experiments used to characterize A₁AR antagonists.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the A₁AR by measuring its ability to displace a radiolabeled antagonist (e.g., [³H]DPCPX).

Materials:

  • Cell membranes expressing the A₁AR (e.g., from CHO-K1 cells or rat brain).

  • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled A₁AR ligand (e.g., 10 µM CPT).

  • Test compound (this compound or CPT) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₔ, and the test compound at various concentrations.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Accumulation

Objective: To assess the functional antagonism of a test compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase activity.

Materials:

  • A cell line expressing the A₁AR and a cAMP-responsive reporter system (e.g., GloSensor™).

  • A₁AR agonist (e.g., N⁶-Cyclopentyladenosine, CPA).

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Test compound (this compound or CPT) at various concentrations.

  • Luminescence plate reader.

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with the PDE inhibitor.

  • Add the test compound at various concentrations and incubate for a pre-determined time.

  • Stimulate the cells with a fixed concentration of the A₁AR agonist (typically the EC₈₀) in the presence of forskolin.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Measure the luminescence signal, which is inversely proportional to the cAMP concentration in this assay format (due to A₁AR coupling to Gᵢ).

  • Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Conclusion and Recommendations

Both this compound and CPT are valuable tools for studying the adenosine A₁ receptor, but their applications are distinct.

CPT is the preferred choice for experiments requiring a selective and reversible A₁AR antagonist . Its well-defined pharmacology and high selectivity make it a reliable tool for investigating the acute effects of A₁AR blockade in a wide range of biological systems.

This compound should be used when the experimental goal is to achieve irreversible and long-lasting inactivation of the A₁AR . However, researchers must be cognizant of its potential off-target effects on ectonucleotidases .[4][5] This off-target activity can alter extracellular adenosine levels, which could confound the interpretation of results, especially in systems where endogenous adenosine tone is a critical variable. Therefore, appropriate control experiments are essential when using this compound to dissect the effects of A₁AR blockade from those of ectonucleotidase inhibition. For instance, directly measuring adenosine levels in the experimental system or using an ectonucleotidase inhibitor with a different mechanism of action as a comparator can help to clarify the specific contributions of each target.

References

FSCPX Performance Review: A Comparative Analysis Against Industry-Standard A1 Adenosine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FSCPX Performance with Supporting Experimental Data.

This guide provides a comprehensive performance comparison of 8-Cyclopentyl-3-[3-[[4-(fluorosulfonyl)benzoyl]oxy]propyl]-1-propylxanthine (this compound) against industry-standard antagonists of the A1 adenosine receptor (A1AR). This compound is recognized as a potent and selective irreversible antagonist of the A1AR, a G protein-coupled receptor implicated in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid researchers in their evaluation of this compound.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and a key industry-standard reversible antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). It is crucial to note that a direct comparison of the IC50 value for an irreversible inhibitor like this compound with the Ki value of a reversible inhibitor like DPCPX should be interpreted with caution. The IC50 for an irreversible inhibitor is time-dependent and reflects the rate of covalent bond formation, while the Ki for a reversible inhibitor represents the equilibrium dissociation constant.

InhibitorTarget ReceptorInhibition TypePotency (IC50/Ki)Notes
This compound Adenosine A1 ReceptorIrreversibleIC50 = 11.8 nM[1]This value represents the concentration of this compound required to cause a 50% reduction in the binding of a radiolabeled ligand after a specific incubation time.
DPCPX Adenosine A1 ReceptorReversible, CompetitiveKi = 0.46 nM[2]This value represents the inhibitor's binding affinity. Lower Ki values indicate higher binding affinity.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 adenosine receptor by its endogenous ligand, adenosine, initiates a signaling cascade that modulates various cellular functions. As an antagonist, this compound blocks this pathway at the receptor level. The diagram below illustrates the key components of the A1AR signaling cascade.

A1AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1AR A1 Adenosine Receptor Adenosine->A1AR Binds to This compound This compound This compound->A1AR Irreversibly Blocks G_protein Gαi/βγ A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmission modulation) PKA->Cellular_Response Phosphorylates targets leading to Ion_Channels->Cellular_Response Alters ion flow leading to

A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

The characterization of A1 adenosine receptor antagonists like this compound typically involves a combination of binding and functional assays.

Radioligand Binding Assay for IC50 Determination of this compound

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an irreversible antagonist like this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) to cell membranes expressing the A1 adenosine receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human A1 adenosine receptor.

  • [3H]DPCPX (radiolabeled ligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A1AR and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]DPCPX, and varying concentrations of this compound in the binding buffer. Include control wells with no this compound (total binding) and wells with a high concentration of a non-radiolabeled antagonist (e.g., DPCPX) to determine non-specific binding.

  • Incubation Time: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow for binding and the irreversible interaction of this compound.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Assessing the Negative Inotropic Effect of an A1AR Antagonist

Functional assays are crucial for evaluating the physiological effects of receptor antagonists. One common assay for A1AR antagonists is to measure their ability to block the negative inotropic (force of contraction) effects of an A1AR agonist in isolated heart tissue.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis node1 Isolate heart from an experimental animal (e.g., guinea pig) node2 Perfuse the heart with Krebs-Henseleit solution (Langendorff setup) node1->node2 node3 Mount a ventricular strip or atrial muscle preparation in an organ bath node2->node3 node4 Equilibrate the tissue and record baseline contractile force node3->node4 node5 Pre-incubate with this compound or vehicle control node4->node5 node6 Administer an A1AR agonist (e.g., Adenosine, CPA) in a cumulative concentration-response manner node5->node6 node7 Record changes in contractile force at each agonist concentration node6->node7 node8 Construct concentration-response curves for the A1AR agonist in the presence and absence of this compound node7->node8 node9 Compare the curves to determine if this compound blocks the negative inotropic effect of the agonist node8->node9

Workflow for Assessing Antagonist Effect on Cardiac Contractility.

This guide provides a foundational comparison of this compound with industry-standard A1 adenosine receptor inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to consider the specific context of their own research when evaluating these compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potency and Mechanisms of FSCPX and Structurally Related Compounds

This guide provides a comprehensive statistical and mechanistic comparison of 8-cyclopentyl-N³-[3-(4-(fluorosulfonyl)benzoyloxy)propyl]-N¹-propylxanthine (this compound), a potent and selective irreversible antagonist of the A₁ adenosine receptor (A₁AR), with other notable A₁AR antagonists. The following sections detail the comparative potencies, underlying experimental methodologies, and the relevant signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Comparison of A₁ Adenosine Receptor Antagonists

The potency of A₁AR antagonists is typically quantified by their equilibrium dissociation constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of a ligand that occupies 50% of the receptors at equilibrium, with lower values indicating higher binding affinity. The IC₅₀ value indicates the concentration of an antagonist required to inhibit a specific biological response by 50%. While related, these values are not always directly interchangeable as the IC₅₀ can be influenced by the concentration of the competing agonist in the assay.

The table below summarizes the reported binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for this compound and a selection of related A₁AR antagonists.

CompoundKᵢ (nM)IC₅₀ (nM)Selectivity Profile
This compound -11.8 ± 3.2[1]Irreversible A₁AR antagonist
DPCPX 0.46[2]->500-fold selective for A₁ over A₂A[2]
SLV320 (Derenofylline) 1[3]-A₁ selective over A₂A (398 nM), A₂B (3981 nM), and A₃ (200 nM)[3]
1,3-dipropyl-8-cyclopentylxanthine 0.47 ± 0.02-~150-fold more potent at A₁ than A₂A receptors[4]
ASP5854 9.03 (for human A₁)-Dual A₁/A₂A antagonist (Kᵢ for A₂A is 1.76 nM)[1]

Experimental Protocols

The determination of antagonist potency relies on robust and reproducible experimental methodologies. The most common assays employed for A₁AR antagonists are radioligand binding assays and functional assays such as cAMP measurement.

Radioligand Binding Assay

This technique directly measures the affinity of a compound for a receptor. It involves incubating a source of the receptor (e.g., cell membranes expressing A₁AR) with a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [³H]DPCPX). The unlabeled antagonist (the compound being tested) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, and the data is used to calculate the IC₅₀ and subsequently the Kᵢ of the test compound.

A generalized workflow for a radioligand binding assay is depicted below:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes with A₁AR) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]DPCPX) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Separation Separation of Bound and Unbound Radioligand Incubation->Separation Measurement Measurement of Radioactivity Separation->Measurement Competition_Curve Generation of Competition Binding Curve Measurement->Competition_Curve IC50_Determination Calculation of IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculation of Kᵢ (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Fig. 1: Experimental workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement

Since the A₁ adenosine receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional assays for A₁AR antagonists often involve stimulating the receptor with an agonist in the presence of varying concentrations of the antagonist. The ability of the antagonist to counteract the agonist-induced decrease in cAMP is then measured. This type of assay provides information on the functional potency of the antagonist.

A₁ Adenosine Receptor Signaling Pathway

The A₁ adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gᵢ/Gₒ family of G-proteins. Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cAMP. A decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which can modulate the activity of various downstream cellular targets. This compound and related antagonists act by blocking the initial binding of adenosine or other agonists to the A₁ receptor, thereby preventing the initiation of this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A₁ Adenosine Receptor G_Protein Gᵢ/Gₒ Protein A1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates Adenosine Adenosine (Agonist) Adenosine->A1R Activates This compound This compound (Antagonist) This compound->A1R Blocks

Fig. 2: A₁ Adenosine Receptor signaling pathway and the inhibitory action of this compound.

Statistical Analysis of Potency

The statistical analysis of antagonist potency primarily revolves around the determination of IC₅₀ and Kᵢ values from experimental data. This is typically achieved by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. The goodness of fit is assessed using statistical parameters such as the R-squared value.

For competitive antagonists, the relationship between the antagonist's potency and its effect on the agonist's dose-response curve can be analyzed using a Schild analysis . This method involves performing agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is then plotted against the logarithm of the antagonist concentration. For a competitive antagonist, this plot should be linear with a slope of 1, and the x-intercept provides an estimate of the pA₂, which is the negative logarithm of the antagonist's Kᵢ.

The comparison of potency between different compounds, as presented in the table above, relies on the statistical significance of the differences in their determined Kᵢ or IC₅₀ values. This typically involves the use of appropriate statistical tests, such as t-tests or analysis of variance (ANOVA), to determine if the observed differences are likely due to chance. The reporting of potency values with their standard error or confidence intervals, as shown for this compound's IC₅₀, is crucial for assessing the precision of the measurement and for performing these statistical comparisons.

References

Safety Operating Guide

Personal protective equipment for handling 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Triage

Due to the absence of a specific Safety Data Sheet (SDS) for 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, a conservative approach to handling is imperative. The hazard assessment is based on the known risks associated with a key structural component, 4-(fluorosulfonyl)benzoyl chloride, and the potent pharmacological activity of the compound as an adenosine A1 receptor antagonist.

Key Hazard Considerations:

  • Corrosivity and Irritation: The presence of the 4-(fluorosulfonyl)benzoyl moiety suggests a risk of severe skin burns and eye damage.[1] It is also classified as a respiratory system irritant.

  • Acute Toxicity: 4-(Fluorosulfonyl)benzoyl chloride is harmful if swallowed.[1]

  • Potent Pharmacological Effects: As a potent adenosine A1 receptor antagonist, systemic absorption could lead to unintended pharmacological effects.[2][3] Similar compounds have been associated with neurological effects, such as seizures.[4][5]

  • Unknown Long-Term Effects: The toxicological properties of the complete molecule have not been fully characterized.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Target Compound: 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine B Structural Moiety Analysis: 4-(Fluorosulfonyl)benzoyl Chloride A->B C Pharmacological Class Analysis: Adenosine A1 Receptor Antagonist A->C D Corrosive (Skin/Eyes) B->D E Respiratory Irritant B->E F Acutely Toxic (Oral) B->F G Potent Systemic Effects (Neurological) C->G I Personal Protective Equipment (Full Coverage) D->I H Engineering Controls (Fume Hood) E->H E->I J Strict Handling Protocols F->J G->J K Waste Segregation J->K

Hazard Assessment Workflow

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for all procedures involving this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovingInner: Nitrile gloves. Outer: Chemically resistant gloves (e.g., butyl rubber or Viton™). Regularly inspect for tears or punctures.
Body Protection Chemical Resistant GownDisposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards. A full-face shield must be worn over the goggles.
Respiratory Protection RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator with a P100 filter is required. In some cases, a supplied-air respirator may be necessary.
Foot Protection Closed-toe Shoes and Shoe CoversSubstantial, closed-toe shoes are required. Disposable, chemical-resistant shoe covers must be worn.

Operational Plan: Handling and Storage

All handling of 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood to minimize inhalation exposure.

A Preparation: Don Full PPE B Work Area Setup: Inside Certified Fume Hood A->B Step 1 C Weighing: Use analytical balance inside fume hood. Handle with care to avoid dust generation. B->C Step 2 D Reconstitution: Slowly add solvent to the solid. Avoid splashing. C->D Step 3 E Aliquoting and Storage: Transfer to appropriately labeled, sealed vials. Store in a designated, secure location. D->E Step 4 F Decontamination: Wipe down all surfaces in the fume hood with an appropriate deactivating solution. E->F Step 5 G Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. F->G Step 6 H Waste Disposal: Dispose of all contaminated materials as hazardous waste. G->H Step 7

Chemical Handling Workflow

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste materials contaminated with 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine are to be considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, shoe covers, and other disposable materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its waste down the drain.

References

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FSCPX

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